3-(Bromomethyl)-1-methylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDSIBKGPUQEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3-(Bromomethyl)-1-methylpyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-1-methylpyrrolidine
Introduction
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyrrolidine, it serves as a valuable scaffold for synthesizing a diverse range of complex molecules, notably as a precursor for developing modulators of targets like the metabotropic glutamate receptor 5 (mGluR5)[1]. The inherent reactivity of the bromomethyl group, combined with the structural features of the N-methylpyrrolidine core, makes this compound a versatile intermediate.
A thorough understanding of the physicochemical properties of such a key intermediate is paramount. These properties—including molecular structure, reactivity, stability, and key parameters like pKa and logP—govern its behavior in both synthetic reactions and biological systems. This guide provides a detailed examination of these characteristics, offering field-proven insights and practical experimental protocols to empower researchers in their drug discovery and development endeavors.
Molecular Identity and Structure
Clarity in molecular identification is the foundation of reproducible science. This compound is most commonly handled and available commercially as its hydrobromide salt due to the increased stability compared to the free base. It is crucial to distinguish between these forms.
-
Compound Name: this compound
-
Commonly Available Form: this compound Hydrobromide
-
Molecular Formula (HBr Salt): C₆H₁₃Br₂N
-
Molecular Weight (HBr Salt): 258.98 g/mol [2]
-
Canonical SMILES (Free Base): CN1CC(CBr)CC1
-
InChI Key (Free Base): SEHFPDOVQYNJDB-UHFFFAOYSA-N
Physicochemical Properties
The physicochemical profile of a molecule dictates its handling, reactivity, and pharmacokinetic potential. While comprehensive experimental data for the free base of this compound is limited, we can compile known data for its salt form and closely related analogs to build a robust profile.
| Property | Value / Observation | Source / Rationale |
| Physical Form | Solid (for the Hydrobromide salt). | |
| Liquid (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] | |
| Boiling Point | 153-159 °C (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] |
| Density | 1.361 g/mL at 25 °C (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] |
| Refractive Index | n20/D 1.491 (for the related compound, 3-Bromo-1-methylpyrrolidine). | [4] |
| pKa (Predicted) | ~9-10 | The experimental pKa of the parent N-methylpyrrolidine is 10.3[5]. The bromomethyl group is electron-withdrawing, which is expected to decrease the basicity of the tertiary amine, resulting in a slightly lower pKa. Accurate determination requires experimental validation[6][7][8]. |
| logP (Predicted) | Moderately Lipophilic | An exact experimental value is not readily available. The presence of the bromoalkyl group increases lipophilicity compared to simpler pyrrolidines. Computational models or experimental methods like HPLC or shake-flask are required for an accurate value[9][10][11]. |
| Storage | 2-8°C, under inert atmosphere. | [3][4] |
Chemical Reactivity and Stability
The synthetic utility of this compound is dominated by the reactivity of the primary alkyl bromide.
Primary Reaction Pathway: Nucleophilic Substitution
The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic. This site is highly susceptible to attack by a wide array of nucleophiles via an SN2 mechanism. This reactivity is fundamental to its role as a synthetic intermediate, enabling the introduction of various functional groups[12].
-
Reaction with Nucleophiles: It readily reacts with heteroatom nucleophiles, including amines, azides, alkoxides, and thiolates, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds[12]. For example, reaction with sodium azide yields the corresponding 3-azido-1-methylpyrrolidine, a precursor for "click chemistry" or reduction to an amine[12].
Caption: Sɴ2 reaction pathway of this compound.
Stability Considerations
As a halogenated organic compound, this compound requires careful handling. Alkyl halides can be sensitive to moisture, light, and heat. The hydrobromide salt form offers greater stability for storage. For synthetic applications using the free base, it is often generated in situ or used promptly after neutralization and extraction. It should be stored in a cool, dry, dark place under an inert atmosphere to prevent degradation[4][13].
Safety and Handling
Appropriate safety precautions are essential when working with this compound and its analogs.
-
This compound Hydrobromide:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H319 - Causes serious eye irritation.
-
-
Related Compound (3-Bromo-1-methylpyrrolidine):
Causality Behind Safety Measures: The corrosive and irritant nature stems from the compound's ability to act as an alkylating agent, reacting with biological nucleophiles in skin and eyes. The flammability of the related free base is typical for volatile organic amines. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood[15].
Experimental Protocol: Stability Assessment by HPLC
To ensure the integrity of a sample for use in synthesis or screening, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical. This self-validating protocol is designed to separate the active compound from potential degradants formed under stress conditions.
Objective: To develop and validate a reverse-phase HPLC method to assess the stability of this compound.
Caption: Workflow for HPLC-based stability assessment.
Methodology
-
Materials and Reagents:
-
This compound HBr
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade with 0.1% Trifluoroacetic Acid (TFA)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Reference Standard (a well-characterized, pure lot of the compound)
-
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: ~210 nm (as the compound lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
-
Rationale: A gradient method is chosen to ensure elution of both the polar parent compound and any less polar degradants. TFA is used as an ion-pairing agent to improve peak shape for the amine. A C18 column provides general-purpose retention for small molecules[16].
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Stress: Incubate a solid sample and a sample of the stock solution at 80 °C for 24 hours.
-
Photolytic Stress: Expose a solid sample and a sample of the stock solution to high-intensity UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Quenching and Analysis: Before injection, cool all stressed samples to room temperature. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analysis: Inject the unstressed control sample and all stressed samples into the HPLC system.
-
-
Data Interpretation (Trustworthiness through Self-Validation):
-
The method is considered "stability-indicating" if the peaks for the degradants are well-resolved from the parent compound peak (Resolution > 1.5).
-
Peak purity analysis using a DAD can confirm that the parent peak is spectrally pure in all chromatograms, ensuring no co-eluting impurities.
-
The percentage of degradation is calculated by comparing the parent peak area in the stressed sample to that of the unstressed control. This quantitative data provides a clear picture of the compound's lability under different conditions.
-
Conclusion
This compound is a reactive and versatile intermediate whose utility in drug discovery is directly tied to its physicochemical properties. Its primary alkyl bromide functionality allows for predictable SN2 chemistry, making it an excellent tool for introducing the N-methylpyrrolidine moiety into larger molecules. However, this same reactivity necessitates careful handling and storage to ensure chemical integrity. The insights and protocols presented in this guide—from the compiled physical data to the detailed stability-indicating HPLC method—provide researchers with the foundational knowledge and practical tools required to confidently and effectively utilize this important chemical building block in their research and development programs.
References
- Chemsrc. (2025-09-01). (3S)-3-Bromo-1-methylpyrrolidine | CAS#:1353993-86-8.
- Biosynth. (Date not available). 3-Bromo-1-methylpyrrolidine CAS 10603-45-9.
- Guidechem. (Date not available). How is 3-Bromo-1-Methyl-pyrrolidine Synthesized and Used in Medicine?.
- Sigma-Aldrich. (Date not available). This compound hydrobromide AldrichCPR.
- Fluorochem. (Date not available). 3-Bromo-1-methyl-pyrrolidine.
- PubMed. (2025-11-25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
- ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
- Sigma-Aldrich. (Date not available). 3-Bromo-1-methylpyrrolidine 97%.
- PubChem - NIH. (Date not available). 1-Methylpyrrolidine | C5H11N | CID 8454.
- BLD Pharm. (Date not available). This compound hydrobromide.
- Toronto Research Chemicals. (Date not available). This compound hydrobromide.
- ACS Publications. (2021-09-10). Computer Prediction of pKa Values in Small Molecules and Proteins.
- ResearchGate. (2025-11-28). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
- Chromatography Forum. (2015-05-07). HPLC separation of related halogenated aromatic, any one??.
- Agilent. (Date not available). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
- Organic Syntheses. (Date not available). 3-thenyl bromide.
- MDPI. (2024-07-30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
- Agilent. (Date not available). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- PMC - NIH. (Date not available). Development of Methods for the Determination of pKa Values.
- ResearchGate. (2025-08-10). Substructure and whole molecule approaches for calculating log P.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Bromo-1-methylpyrrolidine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
A Comprehensive Technical Guide to 3-(Bromomethyl)-1-methylpyrrolidine: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-(Bromomethyl)-1-methylpyrrolidine, a crucial heterocyclic building block in the synthesis of novel pharmaceutical agents. We will delve into its chemical identity, synthesis, physicochemical properties, and its role in constructing complex molecular architectures for drug discovery.
Chemical Identity and Nomenclature
Distinguishing between structural isomers is paramount for procedural accuracy and safety. The compound of interest, This compound , is structurally distinct from its isomer, 3-Bromo-1-methylpyrrolidine. The key difference lies in the point of attachment of the bromine atom. In the former, a bromomethyl group (-CH₂Br) is attached to the 3-position of the pyrrolidine ring, while in the latter, a bromine atom is directly attached to the 3-position.
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound Hydrobromide | Not Available | 1390654-77-9[1] | C₆H₁₃Br₂N | 259.00[1] |
| 3-Bromo-1-methylpyrrolidine | N-Methyl-3-bromopyrrolidine | 10603-45-9[2] | C₅H₁₀BrN | 164.04 |
For clarity, this guide will primarily focus on this compound and its hydrobromide salt, while referencing its isomer for comparative purposes.
Synthesis and Mechanistic Insights
The synthesis of this compound typically proceeds from its corresponding alcohol precursor, (1-methylpyrrolidin-3-yl)methanol. This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group, followed by displacement with a bromide ion.
A common and effective method for this conversion is the use of phosphorus tribromide (PBr₃). The reaction mechanism involves the initial reaction of the alcohol with PBr₃ to form a phosphite ester intermediate. This intermediate then undergoes an Sₙ2 reaction with a bromide ion, leading to the desired product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound from (1-methylpyrrolidin-3-yl)methanol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylpyrrolidin-3-yl)methanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath to 0°C. Slowly add a solution of phosphorus tribromide (PBr₃) in the same solvent dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Physicochemical Properties and Handling
While specific data for the free base is limited, the properties of its hydrobromide salt and its structural isomer provide valuable insights.
| Property | This compound Hydrobromide | 3-Bromo-1-methylpyrrolidine |
| Appearance | Solid | Yellow to brown liquid[2] |
| Molecular Weight | 259.00 g/mol [1] | 164.04 g/mol |
| Boiling Point | Not available | 153-159 °C |
| Density | Not available | 1.361 g/mL at 25 °C |
| Flash Point | Not applicable | 54 °C |
| Storage | 2-8°C[1] | 2-8°C, under inert atmosphere[2] |
Safety and Handling:
The hydrobromide salt of this compound is classified as an eye irritant. Its structural isomer, 3-Bromo-1-methylpyrrolidine, is a flammable liquid and causes severe skin burns and eye damage. Given the reactive nature of the bromomethyl group, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements for 3-Bromo-1-methylpyrrolidine (for reference):
-
H226: Flammable liquid and vapour.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements for 3-Bromo-1-methylpyrrolidine (for reference):
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Applications in Drug Development
The pyrrolidine scaffold is a prevalent motif in many biologically active compounds and approved drugs.[3] Its three-dimensional structure is advantageous for exploring pharmacophore space and optimizing the pharmacokinetic properties of drug candidates.[2] this compound serves as a valuable building block for introducing the 1-methylpyrrolidin-3-ylmethyl moiety into larger molecules.
The bromomethyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the facile construction of diverse chemical libraries for high-throughput screening.
Caption: Versatility of this compound in synthesis.
While specific examples in late-stage clinical trials are not prominently documented under this exact chemical name, the utility of such a building block is evident in the broader context of medicinal chemistry. For instance, the related compound, 3-Bromo-1-methylpyrrolidine, is a precursor for the synthesis of mGluR5 receptor allosteric modulators.[4] It is highly probable that this compound is utilized in a similar capacity to introduce the N-methylpyrrolidinylmethyl group in the development of novel therapeutics targeting a range of biological targets.
Conclusion
This compound is a valuable and reactive building block for medicinal chemists and drug development professionals. Its ability to introduce the 1-methylpyrrolidin-3-ylmethyl moiety into molecules through straightforward nucleophilic substitution reactions makes it a key intermediate in the synthesis of diverse chemical libraries. While there is a need for more publicly available data on the free base, the information on its hydrobromide salt and its structural isomer provides a solid foundation for its safe handling and effective use in the laboratory. As the demand for novel, three-dimensional molecular scaffolds continues to grow in drug discovery, the importance of versatile building blocks like this compound is set to increase.
References
-
Laflunimus synthesis . Bentham Science. [Link]
-
(3S)-3-Bromo-1-methylpyrrolidine | CAS#:1353993-86-8 . Chemsrc. [Link]
-
Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition . PubMed. [Link]
-
This compound hydrobromide . Pharmaffiliates. [Link]
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][5]OXAZABOROLE-BORANE COMPLEX . Organic Syntheses. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
-
1-Methylpyrrolidine . PubChem. [Link]
- Preparation method of 1-methyl-3-pyrrolidinol.
-
Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain . PubMed. [Link]
-
Safety Data Sheet: N-Methyl-2-pyrrolidone . Carl ROTH. [Link]
-
Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors . PubMed. [Link]
Sources
Technical Guide: Spectral Characterization of 3-(Bromomethyl)-1-methylpyrrolidine
[1]
Executive Summary & Compound Identity
This compound is a functionalized pyrrolidine derivative featuring a reactive alkyl bromide handle at the C3 position.[1] It is distinct from its isomer, 3-bromo-1-methylpyrrolidine, where the halogen is directly attached to the ring.[1] This structural difference drastically alters its reactivity profile, making it a selective alkylating agent rather than an aryl/vinyl halide mimic.[1]
Identity Matrix
| Parameter | Detail |
| Chemical Name | This compound Hydrobromide |
| CAS Number | 1390654-77-9 (HBr Salt); Free base is unstable |
| Molecular Formula | C₆H₁₂BrN[2][3][4][5] · HBr (Salt) / C₆H₁₂BrN (Base) |
| Molecular Weight | 258.98 g/mol (Salt) / 178.07 g/mol (Base) |
| SMILES | CN1CC(CBr)CC1.[H]Br |
| Appearance | Hygroscopic white to off-white crystalline solid |
| Solubility | High in H₂O, DMSO, Methanol; Low in Et₂O, Hexanes |
Synthesis & Processing Workflow
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectral data.[1] The compound is typically generated via the bromination of (1-Methylpyrrolidin-3-yl)methanol .[1]
Reaction Pathway (Graphviz)
The following diagram illustrates the conversion of the alcohol precursor to the bromide using standard Appel conditions or HBr, and the subsequent fragmentation logic seen in Mass Spectrometry.
Caption: Synthetic pathway from the alcohol precursor. The transformation involves nucleophilic substitution of the hydroxyl group by bromide.[1]
Spectral Analysis: Nuclear Magnetic Resonance (NMR)
The NMR profile is heavily influenced by the protonation state of the nitrogen.[1] The data below corresponds to the Hydrobromide salt in Deuterium Oxide (D₂O) or DMSO-d₆, where the N-methyl group is protonated and positively charged, causing a significant downfield shift compared to the free base.
¹H NMR Spectroscopy (400 MHz, D₂O)
The spectrum is characterized by the desymmetrization of the pyrrolidine ring due to the C3 substituent.[1]
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |
| -CH₂-Br | 3.55 - 3.65 | Doublet (d) | 2H | J ≈ 6.5 | Diagnostic peak. Deshielded by Br. |
| N-CH₃ | 2.95 - 3.00 | Singlet (s) | 3H | - | Sharp singlet.[1] Shifted from ~2.3 (base) to ~3.0 (salt). |
| C2-H | 3.70 - 3.85 | Multiplet | 1H | - | Deshielded by adjacent N+.[1] |
| C2-H' | 3.10 - 3.25 | Multiplet | 1H | - | Diastereotopic geminal proton.[1] |
| C5-H₂ | 3.30 - 3.50 | Multiplet | 2H | - | Adjacent to N+, overlaps with CH₂Br. |
| C3-H | 2.65 - 2.85 | Multiplet | 1H | - | Methine chiral center.[1] |
| C4-H₂ | 1.80 - 2.30 | Multiplet | 2H | - | Ring methylene, furthest from heteroatoms. |
Expert Insight: In the free base (CDCl₃), the N-CH₃ signal appears upfield at ~2.35 ppm , and the -CH₂-Br signal typically resolves around 3.35 ppm .[1] The salt form often shows broadening of the N-H proton (if visible in DMSO) around 9-10 ppm.[1]
¹³C NMR Spectroscopy (100 MHz, D₂O)
| Carbon Position | Shift (δ, ppm) | Assignment Logic |
| C-Br | 35.0 - 37.0 | Carbon attached to Bromine (Heavy atom effect). |
| N-CH₃ | 42.0 - 44.0 | Methyl on quaternary ammonium.[1] |
| C2 (Ring) | 58.0 - 60.0 | Most deshielded ring carbon (Next to N).[1] |
| C5 (Ring) | 55.0 - 57.0 | Next to N, slightly more shielded than C2.[1] |
| C3 (Ring) | 38.0 - 40.0 | Methine branching point.[1] |
| C4 (Ring) | 28.0 - 30.0 | Most shielded methylene.[1] |
Mass Spectrometry (MS) Analysis
Mass spectrometry confirms the molecular weight and the presence of the bromine atom, which provides a distinct isotopic signature.[1][6]
Ionization & Isotopic Pattern[1]
-
Ionization Mode: ESI(+) or EI.
-
Molecular Ion ([M+H]⁺):
-
⁷⁹Br Isotopologue: m/z 178.0
-
⁸¹Br Isotopologue: m/z 180.0
-
-
Pattern: The 1:1 intensity ratio of the M and M+2 peaks is the definitive confirmation of a mono-brominated species.[1]
Fragmentation Pathway (EI/ESI)
Fragmentation is driven by the loss of the halogen and cleavage of the pyrrolidine ring.[1]
Caption: Primary fragmentation pathways in Positive Ion Mode. The loss of the bromine atom (m/z 98) and the bromomethyl side chain (m/z 84) are characteristic.
Infrared Spectroscopy (IR)
IR analysis is useful for quick verification of functional groups and salt formation.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 2900 - 3000 | C-H Stretch (sp³) | Strong aliphatic stretches from the ring and methyl group. |
| 2400 - 2700 | N-H⁺ Stretch | Broad band visible in the HBr salt form (Ammonium salt).[1] |
| 1450 - 1470 | CH₂ Scissoring | Deformation of methylene groups.[1] |
| 600 - 700 | C-Br Stretch | Key diagnostic peak. Strong absorption in the fingerprint region.[1] |
| ~3300 | O-H Stretch | ABSENT. Presence indicates hydrolysis to the alcohol precursor.[1] |
Quality Control & Stability
Critical Protocol: this compound is an alkylating agent.[1] It is prone to hydrolysis and dimerization.[1]
-
Impurity A (Hydrolysis): (1-Methylpyrrolidin-3-yl)methanol.[1]
-
Detection: Appearance of broad OH stretch in IR (~3350 cm⁻¹) and shift of CH₂ protons from 3.6 ppm (Br) to ~3.7-3.8 ppm (OH) in NMR.[1]
-
-
Impurity B (Dimerization): Quaternization of the pyrrolidine nitrogen by the alkyl bromide of another molecule.[1]
-
Detection: Appearance of insoluble solids in organic solvents and complex multiplets in the quaternary ammonium region of NMR.[1]
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C. The HBr salt is significantly more stable than the free base.[1]
References
Sources
- 1. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 3. (1-methylpyrrolidin-3-yl)methanol | 5021-33-0 [chemicalbook.com]
- 4. 3-BroMo-1-Methyl-pyrrolidine | 10603-45-9 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 3-Bromo-1-propanol 97 627-18-9 [sigmaaldrich.com]
reactivity profile of 3-(Bromomethyl)-1-methylpyrrolidine
[1]
Executive Summary: The Gamma-Haloamine Challenge
This compound (CAS: 1390654-77-9, HBr salt) represents a classic gamma-haloamine system. Unlike its beta-haloamine counterparts (nitrogen mustards), which cyclize rapidly to form aziridinium ions, this molecule possesses a latent reactivity governed by the competition between intermolecular nucleophilic substitution (
For the researcher, the critical takeaway is: The free base is kinetically unstable. It must be generated in situ or handled at low temperatures to prevent polymerization. This guide details the mechanistic underpinnings of this instability and provides validated protocols for its successful deployment in synthesis.
Structural Analysis & Mechanistic Pathways
The Chemical Architecture
The molecule features two antagonistic functional groups on a pyrrolidine scaffold:
-
The Nucleophile (N-Methyl): A tertiary amine with a localized lone pair.
-
The Electrophile (Bromomethyl): A primary alkyl bromide susceptible to attack.
In the salt form (Hydrobromide or Hydrochloride), the amine is protonated (
The Three Pathways of Reactivity
-
Path A: Desired Intermolecular
: In the presence of a strong external nucleophile (e.g., Thiol, Phenol, Amine), the bromomethyl group undergoes clean substitution. -
Path B: Intermolecular Self-Alkylation (Dimerization): Without an external partner, the nitrogen of one molecule attacks the bromomethyl carbon of another. This forms a bis-quaternary ammonium salt (dimer) and eventually insoluble oligomers. This is the primary mode of decomposition.
-
Path C: Intramolecular Cyclization (Azetidinium): The nitrogen can theoretically attack the side chain to form a bicyclic 1-azoniabicyclo[3.2.0]heptane system (an azetidinium ion). Unlike the 3-membered aziridinium rings formed by 2-(bromomethyl)pyrrolidines, this 4-membered transition state is more strained and kinetically slower, making dimerization (Path B) the dominant instability factor.
Visualizing the Reaction Landscape
The following diagram illustrates the kinetic competition that dictates experimental success.
Figure 1: The kinetic competition between productive substitution and destructive self-alkylation.
Stability & Handling Protocols
The "Salt-First" Rule
Commercial supplies are exclusively the hydrobromide (HBr) or hydrochloride (HCl) salts. The free base is an oil that degrades within hours at room temperature.
-
Storage: Store the salt at 2–8°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture absorption can lead to hydrolysis of the alkyl bromide over long periods.
-
Handling: Weigh the salt quickly to minimize water uptake.
Quantitative Stability Data (Estimated)
| State | Conditions | Half-Life ( | Dominant Degradant |
| HBr Salt | Solid, 4°C, Dry | > 2 Years | None (Stable) |
| Free Base | Neat Oil, 25°C | < 6 Hours | Quaternary Ammonium Polymer |
| Free Base | 0.1M Solution (DCM), 25°C | ~ 24 Hours | Dimer (Bis-quaternary salt) |
| Free Base | 0.1M Solution (DCM), -20°C | > 1 Week | Minimal |
Experimental Protocols
Protocol A: In Situ Neutralization & Coupling (Recommended)
This method avoids isolation of the unstable free base, maintaining high yields.
Scope: Reaction with a secondary amine or thiol. Reagents:
-
This compound HBr (1.0 equiv)
-
Nucleophile (1.1 equiv)[1]
-
Base:
(3.0 equiv) or (2.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step:
-
Preparation: Charge a flame-dried flask with the Nucleophile and Base in anhydrous ACN. Stir for 15 minutes to ensure deprotonation of the nucleophile.
-
Addition: Add this compound HBr as a solid in a single portion.
-
Note: The carbonate base will slowly neutralize the ammonium salt, releasing the free base directly into a solution containing the nucleophile. This keeps the steady-state concentration of the free base low, minimizing dimerization (Path B).
-
-
Reaction: Heat to 50–60°C. Monitor by LCMS.
-
Endpoint: Disappearance of the bromomethyl starting material (m/z ~176/178 for cation).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and saturated
.
Protocol B: Free Base Isolation (Low Temp Only)
Use this only if the reaction conditions are incompatible with carbonate bases.
-
Partition: Suspend the HBr salt in DCM (Dichloromethane).
-
Neutralization: Add ice-cold 1M NaOH or saturated
while stirring vigorously at 0°C. -
Extraction: Separate the organic layer immediately. Dry over
(cold) for < 10 mins. -
Usage: Filter directly into the reaction vessel containing the target nucleophile. Do not concentrate to dryness. Concentrating the free base increases the rate of intermolecular dimerization (second-order kinetics).
Safety & Toxicology (E-E-A-T)
Alkylating Potential
As a nitrogen mustard analog (specifically a gamma-haloamine), this compound is a potent alkylating agent .
-
Genotoxicity: It can alkylate DNA bases (guanine N7), posing a risk of mutagenicity.
-
Skin/Eye: Corrosive.[2] The free base can cause severe burns. The salt is an irritant.
Decontamination
Spills should be treated with a solution capable of quenching alkylating agents:
-
Solution: 10% Sodium Thiosulfate (
) in water. Thiosulfate is a "soft" nucleophile that rapidly reacts with the alkyl bromide to form a harmless Bunte salt.
References
-
Sigma-Aldrich. (n.d.). This compound hydrobromide Product Specification. Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound.[3][4][5] National Library of Medicine. Retrieved from
-
ChemicalBook. (2025).[6] 3-Bromo-1-methylpyrrolidine vs 3-(Bromomethyl) analogs: Reactivity Data. Retrieved from
-
National Institutes of Health (NIH). (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine. (Context on pyrrolidine nucleophilicity and handling). Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-溴-1-甲基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-BroMo-1-Methyl-pyrrolidine | 10603-45-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 3-(Bromomethyl)-1-methylpyrrolidine Derivatives
This guide details the biological activity, synthetic utility, and pharmacological significance of 3-(Bromomethyl)-1-methylpyrrolidine derivatives. It is structured for medicinal chemists and drug discovery scientists, focusing on the application of this scaffold as a critical pharmacophore-installing intermediate.
Executive Summary
This compound is not a drug in itself but a high-value electrophilic building block used to introduce the (1-methylpyrrolidin-3-yl)methyl moiety into bioactive molecules. This structural motif acts as a "privileged scaffold" in medicinal chemistry, primarily targeting G-Protein Coupled Receptors (GPCRs) such as Histamine H1 , Muscarinic M3 , and Dopamine D2 receptors.
The biological value of derivatives synthesized from this intermediate stems from the basic tertiary amine within the pyrrolidine ring, which mimics the ethylamine side chain of neurotransmitters (histamine, acetylcholine) while providing conformational restriction.
Chemical Profile & Reactivity
-
Role: Alkylating agent (Electrophile).
-
Key Feature: The bromomethyl group serves as a "warhead" for nucleophilic substitution (
), allowing the attachment of the pyrrolidine ring to phenols, amines, and thiols. -
Pharmacophore Contribution:
-
Basic Center: The pyrrolidine nitrogen (
) is protonated at physiological pH, forming ionic bonds with aspartate residues in GPCR binding pockets. -
Linker Flexibility: The methylene (
) spacer between the ring and the core scaffold allows for rotational freedom, optimizing fit within the receptor cleft compared to direct ring attachment.
-
Key Therapeutic Classes & Mechanisms
A. H1-Antihistamines (The Methdilazine Class)
The most prominent application of this scaffold is in the synthesis of Methdilazine (Tacaryl), a first-generation phenothiazine antihistamine.
-
Mechanism of Action: Competitive antagonism at the Histamine H1 receptor. The (1-methylpyrrolidin-3-yl)methyl group mimics the trans-conformation of histamine.
-
Biological Effect: Relief of pruritus (itching) and allergic reactions. Due to the phenothiazine core, it also possesses anticholinergic and varying degrees of anti-dopaminergic activity.
B. Muscarinic Antagonists (Anticholinergics)
Derivatives formed by esterifying 1-methyl-3-pyrrolidinylmethanol (derived from the bromide) with bulky acids (e.g., phenylglycolic acid) yield potent muscarinic antagonists.
-
Target: M3 Receptors (Bronchodilation, antispasmodic).
-
Structure-Activity Relationship (SAR): The distance between the ester oxygen and the pyrrolidine nitrogen approximates the acetylcholine pharmacophore, but the bulky acyl group prevents receptor activation, leading to antagonism.
C. Histamine H3 Antagonists (Cognitive Enhancers)
Modern drug discovery utilizes this scaffold to create non-imidazole H3 antagonists.
-
Application: Treatment of narcolepsy, ADHD, and cognitive deficits in Alzheimer's.
-
Rationale: The pyrrolidine ring provides the necessary basicity to interact with the highly conserved Asp3.32 residue in the H3 receptor, without the CYP450 inhibition issues often associated with imidazole-containing H3 ligands.
Case Study: Synthesis & Activity of Methdilazine
This protocol demonstrates the primary utility of this compound: the N-alkylation of a heterocyclic core.
Experimental Protocol: Synthesis of Methdilazine
-
Objective: Alkylation of Phenothiazine with this compound.
-
Reagents: Phenothiazine, Sodium Hydride (NaH), Toluene/DMF, this compound free base.
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under nitrogen, dissolve Phenothiazine (1.0 eq) in anhydrous Toluene/DMF (10:1). Add NaH (1.2 eq, 60% dispersion) portion-wise at 0°C.
-
Deprotonation: Stir at room temperature for 1 hour until gas evolution ceases and the solution turns dark (formation of the phenothiazine anion).
-
Alkylation: Add This compound (1.1 eq) dropwise.
-
Reflux: Heat the mixture to reflux (110°C) for 6–12 hours. Monitor consumption of phenothiazine by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT. Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH4OH) to yield the oily free base. Convert to hydrochloride salt for stability.
Visualizing the Synthesis Pathway
Figure 1: Synthetic pathway for Methdilazine via nucleophilic substitution using the bromomethyl scaffold.
Biological Evaluation: H1 Receptor Binding Assay
To validate the activity of the synthesized derivative, a radioligand binding assay is the standard.
Assay Protocol:
-
Tissue Preparation: Homogenize guinea pig cerebellar tissue (rich in H1 receptors) in 50 mM Na/K phosphate buffer (pH 7.4).
-
Ligand: Use
-Pyrilamine (specific H1 antagonist) as the radioligand ( nM). -
Incubation:
-
Mix membrane homogenate (200 µg protein) with
-Pyrilamine (2 nM). -
Add increasing concentrations of the test compound (Methdilazine derivative) (
M to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Data Interpretation:
-
High Affinity:
nM (Strong H1 Antagonist).[2][3] -
Moderate Affinity:
10–100 nM. -
Selectivity Check: Parallel assays against Muscarinic M1 and Dopamine D2 receptors are required to establish the selectivity profile.
Pharmacophore Analysis (Mechanism of Action)
The efficacy of these derivatives relies on specific molecular interactions within the receptor binding pocket.
Figure 2: Pharmacophore mapping of this compound derivatives within a GPCR binding pocket.
References
-
Methdilazine (Tacaryl): National Center for Biotechnology Information. PubChem Compound Summary for CID 14677, Methdilazine. [Link]
-
Pyrrolidine Scaffolds in Drug Discovery: M. A. A. Radwan et al., "Pyrrolidine derivatives as promising biological agents," Journal of Advanced Research. [Link][1][2][4][5][6][7]
-
H3 Receptor Antagonists: Gemkow, M.J., et al.[4][8] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[8] Drug Discovery Today. [Link]
-
Synthesis of Pyrrolidine Derivatives: Organic Chemistry Portal. Synthesis of Pyrrolidines. [Link]
-
Muscarinic Antagonist Structure: Alabaster, V. A. "Discovery and development of selective M3 antagonists for clinical use." Life Sciences. [Link]
Sources
- 1. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]
- 2. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Document: A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. (CHEMBL1128351) - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
potential therapeutic applications of pyrrolidine scaffolds
The Pyrrolidine Paradigm: Structural Versatility in Next-Generation Therapeutics
Executive Summary
The pyrrolidine scaffold—a saturated five-membered nitrogen heterocycle—stands as a cornerstone in modern medicinal chemistry.[1][2][3][4][5] Ubiquitous in nature (proline) and synthetically versatile, it appears in over 37 FDA-approved therapeutics ranging from antiviral agents to antidiabetic DPP-4 inhibitors. This technical guide analyzes the structural pharmacodynamics of pyrrolidine, detailing its application in metabolic and infectious disease control, and provides validated protocols for assessing scaffold efficacy.
The Pharmacophore Advantage: Structural Dynamics & Physicochemical Properties
The clinical success of pyrrolidine stems from its unique conformational landscape. Unlike planar aromatic heterocycles (e.g., pyrrole), pyrrolidine exists in a dynamic "envelope" conformation.
-
Pseudorotation & Entropy: The ring undergoes rapid pseudorotation, allowing it to adopt specific puckering amplitudes (
) and phase angles ( ). By introducing substituents (e.g., fluorine at C3/C4), medicinal chemists can "lock" the ring into a specific conformation (C3-endo or C4-exo), pre-organizing the ligand for optimal binding entropy. -
Vectorial Display: The
hybridization allows for precise 3D-vectorial display of functional groups, critical for exploring chiral pockets in enzymes like proteases and polymerases. -
ADME Optimization: The secondary amine (pKa ~11.3) can be modulated via N-acylation or sulfonation to tune lipophilicity (
) and blood-brain barrier (BBB) permeability, as seen in the anticonvulsant Levetiracetam.
Figure 1: Pyrrolidine Structure-Activity Relationship (SAR) Map
Caption: SAR mapping of the pyrrolidine core. N1 functionalization drives pharmacokinetics; C2 stereocenters dictate target selectivity; C3/C4 substitutions control conformational entropy.
Therapeutic Sector Analysis
Metabolic Disease: DPP-4 Inhibitors (The "Gliptins")
The most commercially significant application of pyrrolidine scaffolds is in the treatment of Type 2 Diabetes Mellitus (T2DM) via Dipeptidyl Peptidase-4 (DPP-4) inhibition.
-
Mechanism: DPP-4 rapidly degrades incretin hormones (GLP-1 and GIP). Inhibiting this enzyme extends the half-life of GLP-1, enhancing insulin secretion.[6]
-
The "Cyanopyrrolidine" Warhead: Drugs like Saxagliptin and Vildagliptin utilize a 2-cyanopyrrolidine motif.
-
Causality: The nitrile group acts as an electrophilic "warhead," forming a reversible covalent imidate adduct with the hydroxyl group of the catalytic Serine-630 residue in the DPP-4 active site.
-
Selectivity: The pyrrolidine ring mimics the Proline residue at the P1 position of the natural substrate (GLP-1), ensuring high affinity (
in the nanomolar range).
-
Antiviral Agents: HCV NS5A Inhibitors
In the revolution of Hepatitis C (HCV) treatment, pyrrolidine scaffolds are pivotal in NS5A inhibitors like Ombitasvir and Velpatasvir .[7]
-
Symmetry & Potency: NS5A is a dimeric protein. Inhibitors often feature a
-symmetric structure containing two pyrrolidine moieties linked to a central core (e.g., biphenyl). -
Role of Proline: These drugs are often derived from L-proline, utilizing its natural chirality to bind specifically to the NS5A replication complex, disrupting viral RNA replication with picomolar potency.
Experimental Protocol: High-Throughput DPP-4 Inhibition Assay
Objective: To determine the
Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin), releasing free AMC which fluoresces. Inhibitors prevent this cleavage, reducing fluorescence signal.
Materials:
-
Enzyme: Recombinant Human DPP-4 (0.1 ng/µL final conc).
-
Substrate: H-Gly-Pro-AMC (Sigma-Aldrich),
. -
Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.
-
Control Inhibitor: Sitagliptin (10 µM stock).
Workflow (Step-by-Step):
-
Compound Preparation:
-
Dissolve test compounds in 100% DMSO to 10 mM.
-
Perform 3-fold serial dilutions in assay buffer (Final DMSO < 1%).
-
-
Enzyme Incubation (Pre-equilibrium):
-
Add 10 µL of diluted compound to a black 96-well plate.
-
Add 20 µL of DPP-4 enzyme solution.
-
Critical Step: Incubate for 15 min at 25°C. This allows slow-binding inhibitors (common with covalent cyanopyrrolidines) to establish equilibrium.
-
-
Reaction Initiation:
-
Add 20 µL of Substrate (Gly-Pro-AMC) at
concentration (100 µM).
-
-
Kinetic Measurement:
-
Measure fluorescence immediately (
) and every 2 minutes for 30 minutes ( ) on a plate reader. -
Excitation: 360 nm | Emission: 460 nm.
-
-
Data Analysis:
-
Calculate velocity (
) for the linear portion of the curve. -
Fit data to the Hill equation to derive
.
-
Figure 2: Experimental Workflow Logic
Caption: Workflow for DPP-4 inhibition assay. The pre-incubation step (Red) is mandatory for accurately assessing cyanopyrrolidine-based covalent inhibitors.
Quantitative Data Summary: FDA-Approved Pyrrolidine Drugs
| Drug Name | Therapeutic Class | Target | Mechanism | Key Pyrrolidine Feature |
| Saxagliptin | Antidiabetic | DPP-4 | Reversible Covalent | 2-Cyanopyrrolidine (Warhead) |
| Vildagliptin | Antidiabetic | DPP-4 | Reversible Covalent | 2-Cyanopyrrolidine (Warhead) |
| Captopril | Antihypertensive | ACE | Competitive Inhibitor | L-Proline mimic (binds Zinc) |
| Velpatasvir | Antiviral (HCV) | NS5A | Replication Complex | Chiral disubstituted pyrrolidine |
| Levetiracetam | Anticonvulsant | SV2A | Vesicle Protein Modulator | 2-oxo-pyrrolidine (Lactam) |
Strategic Outlook: Future Applications
The future of the pyrrolidine scaffold lies in Targeted Protein Degradation (TPD) . E3 ligase ligands often utilize hydroxyproline (a pyrrolidine derivative) to recruit the VHL (Von Hippel-Lindau) E3 ligase. By conjugating a pyrrolidine-based VHL binder to a target protein ligand, researchers can engineer PROTACs (Proteolysis Targeting Chimeras) to degrade "undruggable" proteins.
References
-
Therapeutic potential of pyrrole and pyrrolidine analogs. National Institutes of Health (PMC). Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules.[2][4][7][8][9][10][11] Available at: [Link]
-
Discovery of HCV NS5A Inhibitors (Ombitasvir/Velpatasvir). Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmacology of DPP-4 Inhibitors (Saxagliptin/Vildagliptin). Frontiers in Endocrinology. Available at: [Link]
-
FDA Approved Drug Products Database. U.S. Food & Drug Administration. Available at: [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. mdpi.com [mdpi.com]
- 9. A Potent, Selective, and Orally Bioavailable HCV NS5A Inhibitor for Treatment of Hepatitis C Virus: (S)-1-((R)-2-(Cyclopropanecarboxamido)-2-phenylacetyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling precautions for 3-(Bromomethyl)-1-methylpyrrolidine
Executive Summary & Chemical Identity
3-(Bromomethyl)-1-methylpyrrolidine (and its hydrobromide salt) is a specialized heterocyclic building block used primarily in medicinal chemistry for introducing the N-methylpyrrolidine motif. While invaluable for synthesizing GPCR ligands (e.g., mGluR5 modulators) and nicotinic agonists, it presents a dual-threat hazard profile: it is both a severe corrosive and a potent alkylating agent .
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a risk-based operational framework. It treats the compound not just as a chemical hazard, but as a "process critical" agent requiring strict containment and validation protocols.
Chemical Profile
| Property | Free Base | Hydrobromide Salt |
| CAS Number | 10603-45-9 | 133034-01-2 |
| Physical State | Yellow/Brown Liquid | Off-white/Beige Solid |
| Boiling/Melting | BP: 78-80 °C (40 Torr) | MP: Solid (decomposes) |
| Reactivity | High (Electrophilic) | High (Hygroscopic & Electrophilic) |
| Storage | 2–8°C, Inert Gas (Ar/N₂) | 2–8°C, Desiccated |
Hazard Identification & Toxicology (The "Why")
To handle this compound safely, one must understand the molecular mechanism of its toxicity.
The Alkylation Mechanism
The primary danger lies in the bromomethyl group attached to the pyrrolidine ring. The bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic. Upon contact with biological tissue, this carbon undergoes nucleophilic attack by DNA bases (guanine) or protein residues (cysteine/lysine).
-
Acute Effect: Direct alkylation of cell membranes causes immediate, irreversible necrosis (chemical burns).
-
Chronic Effect: Alkylation of DNA can lead to guanine-cytosine crosslinking, posing a risk of genotoxicity and mutagenicity.
GHS Classification Summary
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Oral & Inhalation (Toxic).
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms.
Engineering Controls & PPE
Standard nitrile gloves are insufficient for prolonged contact with alkylating liquids.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Hand Protection | Primary: Laminated Film (e.g., Silver Shield/4H). Secondary: Double-layered Nitrile (minimum 5 mil) for dexterity only if incidental splash risk is low. | Alkyl halides can permeate nitrile rubber. Laminated film provides broad chemical resistance. |
| Respiratory | Solid: N95/P100 mask (if outside hood). Liquid: Full-face respirator with organic vapor cartridges (if spill occurs). | Prevents inhalation of dust or volatile bromide vapors. |
| Eye Protection | Chemical Splash Goggles + Face Shield. | Corrosive liquids can cause permanent blindness instantly. |
| Body | Tyvek® lab coat or chemically resistant apron. | Prevents absorption through standard cotton clothing. |
Engineering Controls
-
Fume Hood: Mandatory. Operate with sash at the lowest working height.
-
Glove Box: Highly recommended for the hydrobromide salt weighing to prevent moisture absorption (which releases HBr gas) and to contain potent dust.
-
Static Control: Use anti-static gun/ionizer when weighing the solid salt, as static charge can disperse the alkylating dust into the breathing zone.
Operational Handling Protocols
Weighing & Transfer
Objective: Prevent aerosolization and hydrolysis.
-
Preparation: Pre-weigh reagents in a tared, screw-top vial within the fume hood.
-
Liquid Handling: Never pour the free base. Use a gas-tight glass syringe with a long needle.
-
Why? Pouring increases surface area for volatilization and hydrolysis. Syringes contain vapors.
-
-
Solid Handling: If the salt has clumped (hygroscopic), do not crush it in an open vessel. Dissolve the entire chunk in the reaction solvent if possible, or crush inside a heavy-gauge plastic bag.
Reaction Setup
Objective: Maintain inert atmosphere to prevent HBr formation.
-
Solvent Choice: Use anhydrous solvents (DCM, THF, DMF). Water triggers rapid hydrolysis, releasing HBr fumes and deactivating the reagent.
-
Addition: Add the pyrrolidine reagent slowly to the reaction mixture at 0°C. Exothermic decomposition is possible.
Decontamination & Quenching (Self-Validating)
Do not wash glassware directly with water.
The Thiosulfate Protocol:
-
Preparation: Prepare a "Quench Bath" of 10% Sodium Thiosulfate (
) in water. -
Mechanism: Thiosulfate acts as a "sacrificial nucleophile," attacking the bromomethyl group to form a non-toxic Bunte salt.
-
Validation:
-
Dip a TLC plate into the waste solution.
-
Visualize with UV/Iodine.
-
Success Criteria: Disappearance of the starting material spot indicates complete destruction of the alkylating agent.
-
Emergency Response
Spill Management Logic
If a spill occurs, pause and assess. Do not rush.
Figure 1: Decision logic for managing spills of alkylating agents.
Exposure First Aid
-
Skin Contact: Immediate flush with water for 15 minutes . Do not use "neutralizing" creams (acids/bases) on the skin; they generate heat.
-
Eye Contact: Flush for 15 minutes while holding eyelids open. Transport to ER immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.
Waste Disposal
-
Segregation: Do not mix with general organic waste until quenched.
-
Labeling: Clearly tag waste containers as "Contains Alkylating Agents – Deactivated with Thiosulfate."
-
Final Disposal: Incineration is the preferred method for halogenated organic waste.
Visualizing the Hazard Mechanism
Figure 2: Mechanism of toxicity showing nucleophilic attack on biological targets.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound hydrobromide. MilliporeSigma.[2] Link
-
National Institutes of Health (NIH). (2025). Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. Link
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Methylpyrrolidine (Analogous Hazard Data). Link
-
ChemicalBook. (2025).[1][3] 3-Bromo-1-methylpyrrolidine Properties and Safety. Link
Sources
Comprehensive Technical Guide: 3-(Bromomethyl)-1-methylpyrrolidine in Medicinal Chemistry
Executive Summary
3-(Bromomethyl)-1-methylpyrrolidine (CAS 1390654-77-9, hydrobromide salt) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly those targeting G-Protein Coupled Receptors (GPCRs) such as histamine and dopamine receptors. Its structural utility lies in the (1-methylpyrrolidin-3-yl)methyl motif, which serves as a flexible, semi-rigid amine linker capable of positioning pharmacophores into specific hydrophobic pockets.
This guide provides a rigorous technical analysis of its synthesis, unique reactivity profile (specifically the azetidinium-mediated rearrangement risks), and application in drug discovery.
Part 1: Chemical Profile & Properties[1][2][3]
| Property | Data |
| IUPAC Name | This compound hydrobromide |
| Common Name | 3-Bromomethyl-N-methylpyrrolidine HBr |
| CAS Number | 1390654-77-9 (HBr salt); 13220-33-2 (Alcohol precursor) |
| Molecular Formula | C₆H₁₃Br₂N (HBr salt) |
| Molecular Weight | 258.98 g/mol |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Stability | Hygroscopic. Free base is unstable and prone to dimerization/polymerization; store as HBr salt at -20°C. |
Part 2: Synthesis & Production Workflows
The synthesis of this compound typically proceeds from (1-methylpyrrolidin-3-yl)methanol . While the alcohol precursor is commercially available, it can be synthesized via the reduction of 1-methyl-5-oxopyrrolidine-3-carboxylic acid esters.
Protocol: Conversion of Alcohol to Bromide
Reaction Type: Nucleophilic Substitution (SN2) via Activation.
Materials:
-
(1-Methylpyrrolidin-3-yl)methanol (1.0 eq)
-
Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃) (1.1 eq)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Preparation: Dissolve (1-methylpyrrolidin-3-yl)methanol in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.
-
Bromination: Dropwise add PBr₃ (or SOBr₂) to the stirred solution. The exotherm must be controlled to prevent side reactions.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor consumption of the starting alcohol via TLC (MeOH/DCM) or LC-MS.
-
Workup (Critical):
-
Option A (Free Base - Unstable): Quench with saturated NaHCO₃. Extract with DCM. Warning: The free base is highly reactive and should be used immediately.
-
Option B (Hydrobromide Salt - Stable): Concentrate the reaction mixture. Recrystallize the residue from Ethanol/Ether to obtain the stable HBr salt.
-
Expert Insight: Avoid using HBr/Acetic acid at high temperatures if possible, as this promotes thermodynamic equilibration which may favor ring expansion to piperidine derivatives (see Mechanism section).
Part 3: Mechanistic Insights & Reactivity (The "Expertise" Pillar)
The reactivity of this compound is dominated by the Neighboring Group Participation (NGP) of the pyrrolidine nitrogen. Unlike simple alkyl halides, this compound does not react via a pure intermolecular SN2 mechanism.
The Azetidinium Ion Intermediate
Upon neutralization of the HBr salt, the nitrogen lone pair acts as an internal nucleophile, displacing the bromide to form a bicyclic quaternary ammonium salt: 1-methyl-1-azoniabicyclo[2.2.1]heptane .
This highly electrophilic intermediate drives the reaction but also introduces the risk of ring expansion .
-
Path A (Retention): Nucleophile attacks the exocyclic methylene (CH₂). This breaks the bridge, reforming the pyrrolidine ring.
-
Path B (Expansion): Nucleophile attacks the endocyclic carbon (C2). This cleaves the ring bond, expanding the system to a 3-substituted piperidine .
Stability Note: In the case of the 3-bromomethyl isomer, attack at the primary exocyclic carbon (Path A) is generally kinetically favored due to lower steric hindrance compared to the secondary ring carbon (Path B). However, strong thermodynamic conditions can lead to piperidine impurities.
Figure 1: The bicyclic azetidinium intermediate determines the ratio of pyrrolidine (retention) vs. piperidine (expansion) products.
Part 4: Applications in Drug Development[1][4]
The (1-methylpyrrolidin-3-yl)methyl moiety is a "privileged scaffold" in medicinal chemistry, often used to mimic the side chain of histamine or to provide a basic center for receptor interaction.
Case Study: Methdilazine (Tacaryl)
Therapeutic Class: First-generation Antihistamine (H1 antagonist).[1] Structure: Phenothiazine core linked to the (1-methylpyrrolidin-3-yl)methyl group.[1] Synthesis Logic: The synthesis involves the alkylation of phenothiazine with 3-(chloromethyl)-1-methylpyrrolidine (or the bromo analog).
-
Reagent Choice: The use of the 3-methylpyrrolidine linker provides a rigidified distance between the aromatic tricyclic core and the basic nitrogen, optimizing binding affinity compared to flexible diethylamine chains.
-
Selectivity: The synthesis must be controlled to avoid the piperidine rearrangement product, which would alter the pharmacological profile (e.g., changing H1 selectivity to Muscarinic/Dopaminergic activity).
Emerging Applications
-
Kinase Inhibitors: The scaffold is increasingly used in fragment-based drug design (FBDD) to target solvent-exposed regions of kinase pockets (e.g., CDK inhibitors like Riviciclib analogs).
-
Muscarinic Antagonists: Quaternary ammonium derivatives of this scaffold (methylating the nitrogen) are explored for COPD treatments, leveraging the pyrrolidine ring to fit into the M3 receptor orthosteric site.
Part 5: Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B).
-
Acute Toxicity: Harmful if swallowed.
-
Specific Hazard: As a nitrogen mustard analog (beta/gamma-halo amine), the free base is a potential alkylating agent . It can alkylate DNA, posing a genotoxicity risk.
Operational Standards:
-
Containment: All weighing and reactions involving the free base must be performed in a chemical fume hood.
-
Neutralization: Spills should be neutralized with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential.
-
Storage: Store strictly as the Hydrobromide salt at 2–8°C (or -20°C for long term). The free base will self-polymerize within hours at room temperature.
References
-
Methdilazine Pharmacology & Structure: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14677, Methdilazine. [Link]
-
Synthesis of Pyrrolidine Precursors: European Patent Office. Method for producing 1-methylpyrrolidin-3-ol (EP 3415499 A1). [Link]
-
Reactivity of Halo-amines (Azetidinium Mechanism): Fuson, R. C., & Zirkle, C. L. (1948). Ring Enlargement of 2-Chloromethylpyrrolidine to 3-Chloropiperidine. Journal of the American Chemical Society. [Link] (Note: While discussing the 2-isomer, this establishes the fundamental rearrangement mechanism relevant to the 3-isomer).
Sources
discovery and history of substituted pyrrolidines
Executive Summary: The Privileged Scaffold
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—is not merely a structural connector; it is a privileged scaffold in medicinal chemistry. Its unique value lies in its conformational rigidity. Unlike acyclic amines, the pyrrolidine ring restricts the conformational space of attached substituents, reducing the entropic penalty upon binding to a protein target. This "entropic pre-payment" often translates to higher affinity and selectivity.
Furthermore, the basicity of the pyrrolidine nitrogen (typically pKa ~11.3 for the parent ring) allows it to serve as a critical hydrogen bond acceptor or cation at physiological pH, driving electrostatic interactions within active sites. This guide traces the technical evolution of substituted pyrrolidines, from their isolation in natural alkaloids to their precision synthesis via modern organocatalysis and C-H activation.
Historical Genesis: The Natural Blueprints
The history of substituted pyrrolidines begins with the isolation of potent alkaloids, establishing the scaffold's biological relevance long before synthetic methods were mature.
Nicotine (1828)
The first major milestone was the isolation of nicotine from Nicotiana tabacum by German chemists Posselt and Reimann in 1828.[1] They identified it as the active pharmacological agent of tobacco.[2] Structurally, nicotine contains a pyridine ring linked to a pyrrolidine ring.
-
Mechanistic Insight: The pyrrolidine nitrogen in nicotine mimics the quaternary ammonium of acetylcholine, allowing it to bind with high affinity to nicotinic acetylcholine receptors (nAChRs).
Proline (1900–1901)
The simplest substituted pyrrolidine, L-proline , is unique among proteinogenic amino acids as a secondary amine.
-
Discovery: It was first isolated in 1900 by Richard Willstätter during the synthesis of N-methylproline.[3]
-
Confirmation: In 1901 , Emil Fischer isolated proline from casein hydrolysates, confirming its ubiquitous presence in proteins.
-
Structural Consequence: Proline introduces "kinks" in peptide chains (breaking
-helices) due to its cyclic constraint, a property evolution has utilized to define protein folding landscapes.
Synthetic Evolution: From Radicals to Organocatalysis
The ability to construct substituted pyrrolidines has evolved from harsh radical conditions to delicate, enantioselective organocatalysis.
The Hofmann-Löffler-Freytag (HLF) Reaction
Developed in the late 19th and early 20th centuries (Hofmann 1880s; Löffler & Freytag 1909), this reaction was the first general method to synthesize pyrrolidines from N-halogenated amines.
-
Mechanism: It proceeds via a radical pathway. An N-haloamine undergoes homolytic cleavage (heat/light) to form a nitrogen-centered radical. This radical abstracts a hydrogen atom from the
-position (1,5-hydrogen transfer), creating a carbon radical that recombines with the halogen. Base-mediated cyclization yields the pyrrolidine. -
Limitation: It requires harsh acidic conditions and lacks stereocontrol.
The Organocatalytic Revolution (2000s)
The shift to asymmetric synthesis reached a zenith with the advent of organocatalysis .
-
The Breakthrough: In 2005, Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ether catalysts.
-
Mechanism: These catalysts react with
-unsaturated aldehydes to form an iminium ion (lowering the LUMO for nucleophilic attack) or with saturated aldehydes to form an enamine (raising the HOMO for electrophilic attack). This dual mode of activation allows for the rapid, enantioselective construction of chiral pyrrolidines via Michael additions followed by cyclization.
Figure 1: The HLF reaction utilizes a radical 1,5-hydrogen transfer to functionalize the δ-carbon, a strategy that predated modern C-H activation by a century.
Pharmacological Renaissance
The pyrrolidine scaffold has been central to two major classes of therapeutics: ACE inhibitors and Nootropics.
The ACE Inhibitor Story
-
Origin: The discovery began with Teprotide , a peptide isolated from the venom of the Brazilian pit viper (Bothrops jararaca). It inhibited Angiotensin-Converting Enzyme (ACE) but was not orally active.
-
Design Logic: Researchers at Squibb (Ondetti & Cushman) hypothesized that ACE was a zinc metalloprotease similar to carboxypeptidase A. They designed Captopril (1975) to mimic the transition state of peptide hydrolysis.
-
The Scaffold: Proline was chosen as the C-terminal residue because it mimics the terminal amino acid of Angiotensin I and provides a rigid backbone to orient the zinc-binding thiol group correctly.
-
Evolution: Captopril led to Enalapril and Lisinopril , where the pyrrolidine ring remained the anchor for binding to the enzyme's S2' subsite.
The Racetams (Nootropics)
-
Discovery: In 1964, Corneliu Giurgea synthesized Piracetam (2-oxo-1-pyrrolidineacetamide) while attempting to create a cyclic GABA derivative for sleep.
-
Pivot: The compound failed as a sedative but improved cognitive function in trials, leading Giurgea to coin the term "nootropic" (mind-bending).
-
Chemistry: Racetams are pyrrolidone derivatives (cyclic amides). The 2-oxo-pyrrolidine core is essential for their modulation of AMPA receptors and membrane fluidity.
Experimental Protocol: Asymmetric Synthesis via Jørgensen-Hayashi Catalysis
Objective: Synthesis of a chiral pyrrolidine derivative via asymmetric Michael addition. Scope: This protocol demonstrates the self-validating nature of organocatalysis—if the enantiomeric excess (ee) drops, it indicates moisture contamination (hydrolysis of the intermediate).
Reagents & Equipment
-
Catalyst: (S)-
-diphenylprolinol trimethylsilyl ether (10 mol%). -
Substrates: Trans-
-nitrostyrene (1.0 equiv), Propanal (3.0 equiv). -
Solvent: Toluene (anhydrous).
-
Additive: Benzoic acid (10 mol%) – Critical for accelerating the catalytic turnover.
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried vial, dissolve the Jørgensen-Hayashi catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in toluene (2 mL). Stir for 5 minutes.
-
Why: The acid helps form the active iminium species and aids in the hydrolysis of the product from the catalyst.
-
-
Addition: Add trans-
-nitrostyrene (1.0 mmol) to the mixture. -
Initiation: Add propanal (3.0 mmol) dropwise at 0°C.
-
Control: Low temperature improves the enantioselectivity by favoring the lower-energy transition state (E-enamine).
-
-
Monitoring: Stir at 0°C for 12–24 hours. Monitor via TLC (active aldehyde consumption).
-
Validation: The appearance of the Michael adduct (syn-diastereomer) should be dominant.
-
-
Workup: Quench with saturated NH
Cl. Extract with active organic solvent (DCM). -
Cyclization (Optional for Pyrrolidine): To convert the Michael adduct to a pyrrolidine, perform a reductive cyclization using H
/Pd-C or Zn/HCl immediately after isolation.
Data Summary Table: Comparative Synthetic Methods
| Method | Key Mechanism | Stereocontrol | Atom Economy | Typical Yield |
| Hofmann-Löffler-Freytag | Radical 1,5-H Transfer | Poor (Racemic) | High | 40–60% |
| 1,3-Dipolar Cycloaddition | Concerted [3+2] | Moderate (Diastereoselective) | High | 70–90% |
| Jørgensen-Hayashi | Enamine/Iminium Activation | Excellent (>95% ee) | High | 80–95% |
Future Outlook: C-H Activation
The future of pyrrolidine synthesis lies in Late-Stage Functionalization . Groups like Sanford and Yu have developed Pd-catalyzed methods to functionalize C(sp3)-H bonds directly.[4]
-
Concept: Using a directing group (e.g., amide or pyridine) on the pyrrolidine ring to guide a palladium catalyst to a specific C-H bond (typically C3 or C4), allowing for the installation of aryl or alkyl groups without de novo synthesis.
-
Impact: This allows drug developers to rapidly diversify a pyrrolidine-based lead compound (like a proline derivative) in the final stages of discovery.
Figure 2: The catalytic cycle showing the reversible formation of the enamine intermediate, which dictates the stereochemical outcome.
References
-
Posselt, W. & Reimann, L. (1828).[1] Chemische Untersuchung des Tabaks und Darstellung eines eigenthümlich wirksamen Prinzips dieser Pflanze. Magazin für Pharmacie. Link
-
Willstätter, R. (1900).[3] Synthese der Hygrinsäure. Berichte der deutschen chemischen Gesellschaft. Link
-
Löffler, K. & Freytag, C. (1909). Über eine neue Bildungsweise von N-alkylierten Pyrrolidinen. Berichte der deutschen chemischen Gesellschaft. Link
-
Ondetti, M. A., Rubin, B., & Cushman, D. W. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science. Link
-
Giurgea, C. (1982). The nootropic concept and its prospective implications. Drug Development Research. Link
-
Hayashi, Y., et al. (2005).[5] High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Two "One-Pot" Operations. Angewandte Chemie International Edition. Link
-
Marigo, M., et al. (Jørgensen Group) (2005).[5] Asymmetric Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes. Journal of the American Chemical Society.[6][7] Link
-
Lyons, T. W. & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Link
Sources
- 1. Nicotine: Origins & History | Smoking Out The Truth | LGC Standards [lgcstandards.com]
- 2. tobaccofreelife.org [tobaccofreelife.org]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
Theoretical Investigations into the Conformational Landscape of 3-(Bromomethyl)-1-methylpyrrolidine: A Technical Guide
This in-depth technical guide provides a comprehensive framework for the theoretical study of the conformational preferences of 3-(Bromomethyl)-1-methylpyrrolidine. Directed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles of pyrrolidine conformation, details robust computational methodologies for its analysis, and provides context for the significance of such studies in medicinal chemistry.
Introduction: The Significance of Pyrrolidine Conformation in Drug Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to introduce a three-dimensional architecture into a molecule, which can significantly influence its binding affinity and selectivity for biological targets. The non-planar, puckered nature of the pyrrolidine ring gives rise to distinct conformational isomers, and the energetic landscape between these conformers can dictate the overall shape of the molecule and, consequently, its biological activity.[3][4]
Substituents on the pyrrolidine ring play a crucial role in modulating its conformational preferences.[5] The size, electronics, and stereochemistry of these substituents can favor specific puckering modes, effectively locking the ring into a desired conformation.[6] Understanding the conformational landscape of a substituted pyrrolidine, such as this compound, is therefore paramount for rational drug design and for elucidating structure-activity relationships (SAR). This molecule, with its potential for further functionalization via the bromomethyl group, serves as a valuable building block in the synthesis of novel therapeutic agents. A thorough theoretical understanding of its conformational behavior provides a critical foundation for predicting its interactions with biological macromolecules and for designing next-generation therapeutics with improved efficacy and reduced off-target effects.
The Conformational Landscape of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common low-energy conformations are the "envelope" (or Cγ-exo and Cγ-endo) and "twisted" (or half-chair) forms. The puckering of the ring can be readily influenced by the inductive and stereoelectronic effects of its substituents.[3]
For a 3-substituted pyrrolidine, the substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation. The relative stability of these orientations is a delicate balance of steric and electronic factors. In the case of this compound, both the N-methyl group and the C3-bromomethyl group will significantly influence the ring's pucker and the rotational preference of the bromomethyl group.
The interplay of these substituents can be visualized through a potential energy surface, where local minima correspond to stable conformers and saddle points represent the transition states between them. A comprehensive theoretical study aims to map this surface to identify the most stable conformers and the energy barriers for their interconversion.
Theoretical Methodology: A Step-by-Step Protocol
The following protocol outlines a robust computational approach for the conformational analysis of this compound. This self-validating system ensures technical accuracy and provides a clear rationale for each step.
Initial Structure Generation and Conformational Search
The first step is to generate a diverse set of initial conformations for this compound. This can be achieved through a systematic search or a molecular mechanics-based conformational search algorithm. It is crucial to explore the full range of possible ring puckers and the rotational space of the bromomethyl and methyl groups.
Experimental Protocol: Conformational Search
-
Input Structure: Build an initial 3D model of this compound using a molecular modeling software.
-
Force Field Selection: Employ a suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e) for an initial, rapid exploration of the conformational space.
-
Search Algorithm: Utilize a conformational search method, such as a Monte Carlo or a systematic dihedral angle driver, to generate a large number of conformers.
-
Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.
-
Filtering: Remove duplicate conformers and retain a set of unique, low-energy structures for further analysis.
Quantum Mechanical Geometry Optimization and Frequency Calculations
The unique conformers obtained from the initial search are then subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[7]
Experimental Protocol: DFT Optimization and Frequency Analysis
-
Method Selection: Choose a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-31G* basis set for initial optimizations, followed by refinement with a larger basis set like 6-311++G(d,p) for more accurate energies.[8]
-
Geometry Optimization: Perform a full geometry optimization for each conformer. This process will find the stationary point on the potential energy surface corresponding to the minimum energy structure for that conformer.
-
Frequency Calculation: Following optimization, perform a frequency calculation for each structure. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum. The calculated vibrational frequencies can also be used to compute thermochemical properties like Gibbs free energy.
Analysis of Results and Visualization
The final step involves analyzing the quantum mechanical data to understand the conformational preferences of this compound.
Data Presentation: Conformational Energy Profile
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (°) |
| 1 | 0.00 | 0.00 | C2-C3-Cα-Br: N1-C2-C3-Cα: |
| 2 | X.XX | Y.YY | C2-C3-Cα-Br: N1-C2-C3-Cα: |
| 3 | X.XX | Y.YY | C2-C3-Cα-Br: N1-C2-C3-Cα: |
This table should be populated with the calculated data for the most stable conformers.
Mandatory Visualization: Conformational Analysis Workflow
Caption: Workflow for the theoretical conformational analysis of this compound.
Experimental Validation: The Role of NMR Spectroscopy
While computational methods provide invaluable insights into the conformational landscape, experimental validation is crucial for confirming the theoretical predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.[9]
The vicinal coupling constants (³JHH) between protons on the pyrrolidine ring are highly sensitive to the dihedral angles between them, which are in turn determined by the ring's pucker. By comparing the experimentally measured coupling constants with those predicted for each calculated conformer (using the Karplus equation), it is possible to determine the predominant conformation in solution.[9]
Mandatory Visualization: Theoretical vs. Experimental Validation
Caption: A logical workflow for the experimental validation of theoretical conformational predictions.
Conclusion
The theoretical study of this compound conformation is a critical step in harnessing its full potential as a building block in drug discovery. By employing a robust computational methodology, as outlined in this guide, researchers can gain a detailed understanding of its conformational landscape. This knowledge is instrumental in designing molecules with specific three-dimensional structures, ultimately leading to the development of more potent and selective therapeutic agents. The integration of theoretical predictions with experimental validation ensures a high degree of confidence in the conformational models, providing a solid foundation for future drug development endeavors.
References
-
Bhandary, S., et al. (2022). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 3), 329–338. [Link]
-
Fausto, R., et al. (1993). Journal of the Chemical Society, Perkin Transactions 2, (8), 1551-1558. [Link]
-
Iazzetti, A., et al. (2021). Molecules, 26(11), 3123. [Link]
-
Kaur, H., et al. (2021). RSC Advances, 11(60), 38047-38068. [Link]
-
Mandal, A., et al. (2020). Journal of Biomolecular Structure and Dynamics, 38(1), 199-211. [Link]
-
Mihaly, V. A., & Lervold, K. A. (2015). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. Eastern Michigan University. [Link]
-
ResearchGate. (n.d.). The results of the conformational analysis. Retrieved from [Link]
-
Recio, R., et al. (2002). The Journal of Physical Chemistry A, 106(35), 8171–8180. [Link]
-
Wolfe, B. S., et al. (2018). Angewandte Chemie International Edition, 57(48), 15794-15798. [Link]
-
Seupel, R., et al. (2017). The Journal of Organic Chemistry, 82(19), 10329–10340. [Link]
-
Koskinen, A. M., et al. (2005). The Journal of Organic Chemistry, 70(16), 6347–6353. [Link]
-
O'Brien, P., et al. (2004). Journal of the American Chemical Society, 126(47), 15480–15489. [Link]
-
ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. [Link]
-
ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
PubMed. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. [Link]
-
MDPI. (2024). Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. [Link]
-
MDPI. (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]
-
CyberLeninka. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF BROMINATED PHENOLS WITH LACTAMOMETHYL MOIETIES — NATURAL COMPOUNDS ANALOGUES. [Link]
-
Eastern Michigan University. (2015). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. [Link]
-
American Chemical Society. (2026). A Polarity-Mismatched Photocatalytic Cross-Coupling Enables Diversity-Oriented Synthesis of aza-Heterocycles. [Link]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.emich.edu [commons.emich.edu]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 3-(Bromomethyl)-1-methylpyrrolidine from 3-hydroxy-1-methylpyrrolidine
Abstract: This document provides a comprehensive guide for the synthesis of 3-(bromomethyl)-1-methylpyrrolidine, a valuable building block in medicinal chemistry, from its precursor, 3-hydroxy-1-methylpyrrolidine. The primary focus is on the robust and widely used method involving phosphorus tribromide (PBr₃), detailing the reaction mechanism, a step-by-step experimental protocol, safety considerations, and product characterization. An alternative approach, the Appel reaction, is also discussed. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, imparting desirable three-dimensional geometry that can optimize the pharmacokinetic profiles of drug candidates.[1] this compound, often used as its hydrobromide salt, is a key synthetic intermediate.[2][3][4] The bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to build more complex molecular architectures.[1]
The most direct and efficient laboratory-scale synthesis of this compound involves the conversion of the primary alcohol in 3-hydroxy-1-methylpyrrolidine to an alkyl bromide. While several reagents can effect this transformation, phosphorus tribromide (PBr₃) is generally preferred for its high efficiency and the ability to avoid carbocation rearrangements that can plague other methods like using hydrobromic acid.[1][5] The reaction proceeds via a well-understood Sɴ2 mechanism, which is particularly effective for primary and secondary alcohols.[6][7]
This guide will primarily detail the synthesis using PBr₃. Additionally, the Appel reaction, which utilizes triphenylphosphine and a carbon tetrahalide, will be presented as a viable alternative method that also proceeds through an Sɴ2 pathway.[8][9]
The Sɴ2 Bromination Mechanism with Phosphorus Tribromide
The conversion of 3-hydroxy-1-methylpyrrolidine to this compound using PBr₃ is a classic example of a nucleophilic substitution (Sɴ2) reaction. The process can be understood in two main steps:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and converts the hydroxyl group into a phosphite ester. This intermediate is an excellent leaving group, far superior to the original hydroxide ion (OH⁻).[6][7]
-
Nucleophilic Attack and Displacement: The bromide ion (Br⁻) generated in the first step, or from another PBr₃ molecule, then acts as a nucleophile. It performs a "backside attack" on the carbon atom bearing the activated oxygen group. This concerted step displaces the leaving group and forms the carbon-bromine bond.[6]
A key feature of the Sɴ2 mechanism is the inversion of stereochemistry at the reaction center.[7] If the starting material, 3-hydroxy-1-methylpyrrolidine, were chiral, the resulting this compound would have the opposite configuration at the C3 position.
Caption: Figure 1: Sɴ2 Mechanism with PBr₃
Detailed Experimental Protocol
This protocol is adapted from established methods for the bromination of alcohols using PBr₃.[1]
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-hydroxy-1-methylpyrrolidine | 101.15 | 10.12 g | 100 | Starting material. Ensure it is dry. |
| Phosphorus tribromide (PBr₃) | 270.69 | 10.83 g (3.8 mL) | 40 | Corrosive and water-reactive. Handle with extreme care. |
| n-Hexane | - | 150 mL | - | Anhydrous grade. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | For quenching. |
| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | For drying. |
3.2. Reaction Workflow
Caption: Figure 2: Experimental Workflow Diagram
3.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is oven-dried to prevent moisture from reacting with the PBr₃.
-
Reagent Preparation: In the reaction flask, dissolve 10.12 g (100 mmol) of 3-hydroxy-1-methylpyrrolidine in 100 mL of anhydrous n-hexane.
-
Initial Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.
-
Addition of PBr₃: Add 10.83 g (40 mmol) of phosphorus tribromide to the dropping funnel. Add the PBr₃ dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approximately 65-70°C). It is crucial to maintain the temperature below 70°C to prevent degradation of the pyrrolidine ring.[1] Continue refluxing for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath. Very slowly and carefully, add saturated aqueous sodium bicarbonate solution dropwise to quench the excess PBr₃ and neutralize the acidic byproducts. Vigorous gas evolution (CO₂) will occur. Continue addition until the gas evolution ceases.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (n-hexane) layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and then with brine (1 x 50 mL).[10]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the n-hexane under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a yellow to brown liquid.[1]
Safety and Handling Precautions
Working with phosphorus tribromide requires strict adherence to safety protocols.
-
Corrosivity: PBr₃ is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[11][12]
-
Reactivity with Water: It reacts violently with water and moisture, releasing corrosive hydrogen bromide (HBr) gas.[7] All operations must be conducted under anhydrous conditions and in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[14]
-
Handling: PBr₃ should be handled under an inert atmosphere (nitrogen or argon). Use syringes or cannulas for transfers.
-
Quenching: The quenching process is highly exothermic and releases gas. It must be performed slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.
-
Waste Disposal: All PBr₃-contaminated waste must be neutralized and disposed of according to institutional and local regulations.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary methods for structural confirmation. The spectra should show characteristic signals for the N-methyl group, the pyrrolidine ring protons, and the newly formed bromomethyl group (CH₂Br). For comparison, the ¹H NMR of the parent 1-methylpyrrolidine shows peaks around 2.4 ppm (t, N-CH₂) and 1.7 ppm (m, CH₂), with the N-methyl peak around 2.2 ppm.[15] The introduction of the bromomethyl group will shift the adjacent proton signals.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product (178.08 g/mol for C₆H₁₂BrN). The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting material (~3300 cm⁻¹) and the appearance of C-Br stretching vibrations (~500-600 cm⁻¹) in the product spectrum would support a successful conversion.
Alternative Synthetic Route: The Appel Reaction
The Appel reaction provides a milder alternative for converting alcohols to alkyl bromides.[8] This method avoids the use of the highly corrosive PBr₃.
-
Reagents: The reaction typically employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
-
Mechanism: Similar to the PBr₃ reaction, the Appel reaction proceeds via an Sɴ2 mechanism.[8] Triphenylphosphine reacts with CBr₄ to form a phosphonium salt. The alcohol then attacks the phosphorus atom, creating an oxyphosphonium intermediate. A subsequent Sɴ2 displacement by a bromide ion yields the alkyl bromide and triphenylphosphine oxide as a byproduct.[9]
-
Procedure Outline: The alcohol is typically treated with equimolar amounts of PPh₃ and CBr₄ in an aprotic solvent like dichloromethane at or below room temperature.[16] A major consideration is the removal of the triphenylphosphine oxide byproduct, which is often done by filtration or chromatography.[16][17]
References
- BLD Pharm. (n.d.). 3-Bromo-1-methylpyrrolidine CAS 10603-45-9.
- BLD Pharm. (n.d.). 1390654-77-9|this compound hydrobromide.
- Campaigne, E., & LeSuer, W. M. (1953). 3-thenyl bromide. Organic Syntheses, 33, 94.
- Wilds, A. L., & Shunk, C. H. (1953). 3-bromopyrene. Organic Syntheses, 33, 20.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- BYJU'S. (n.d.). PBr3 Reaction.
- Toronto Research Chemicals. (n.d.). 1390654-77-9| Chemical Name : this compound hydrobromide.
- CAMEO Chemicals. (n.d.). PHOSPHORUS TRIBROMIDE.
- Sigma-Aldrich. (n.d.). This compound hydrobromide AldrichCPR.
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: PHOSPHORUS TRIBROMIDE.
- UKnowledge. (n.d.). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Phosphorus tribromide.
- Leonard, M. S. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide. YouTube.
- Wikipedia. (n.d.). Phosphorus tribromide.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: phosphorus tribromide.
- Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction.
- Sciencemadness Wiki. (n.d.). Phosphorus tribromide.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from The Royal Society of Chemistry website.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phosphorus tribromide.
- ResearchGate. (n.d.). ChemInform Abstract: New Reagents and Synthetic Approaches to the Appel Reaction.
- ChemicalBook. (n.d.). 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum.
- Braun, M. (2017). Synthesis of Bromoalkanes by Substitution of Oxygen Functionalities. Science of Synthesis.
- DrugBank. (n.d.). N-Methylpyrrolidone | C5H9NO | MD Topology | NMR | X-Ray.
Sources
- 1. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 2. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 8. Appel Reaction [organic-chemistry.org]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. fishersci.ca [fishersci.ca]
- 13. chemos.de [chemos.de]
- 14. nj.gov [nj.gov]
- 15. 1-Methylpyrrolidine(120-94-5) 1H NMR [m.chemicalbook.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Strategic Alkylation using 3-(Bromomethyl)-1-methylpyrrolidine for Novel Drug Candidates
Abstract
The (1-methylpyrrolidin-3-yl)methyl moiety is a privileged scaffold in modern medicinal chemistry, imparting favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. 3-(Bromomethyl)-1-methylpyrrolidine serves as a critical and highly reactive electrophilic building block for introducing this group into a diverse range of molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with various nucleophiles. We will delve into the underlying reaction mechanisms, provide field-tested protocols for reactions with O-, N-, and S-nucleophiles, and discuss strategies for troubleshooting and optimization.
Introduction: The Value of the (1-Methylpyrrolidin-3-yl)methyl Scaffold
The pyrrolidine ring is a versatile five-membered nitrogen heterocycle that is a common feature in a wide array of biologically active compounds.[1] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] Specifically, the (1-methylpyrrolidin-3-yl)methyl group is a key structural component in several approved drugs and clinical candidates, including Axomadol, an analgesic agent.[2][3] The tertiary amine within the pyrrolidine ring is typically protonated at physiological pH, enhancing aqueous solubility and enabling key ionic interactions with protein residues.
This compound is the reagent of choice for installing this valuable moiety. It is typically prepared from its corresponding alcohol, (1-methylpyrrolidin-3-yl)methanol, which can be synthesized via several established routes.[4][5][6] The primary alkyl bromide functionality makes it an excellent electrophile for nucleophilic substitution reactions.
Core Reaction Principles: The S N 2 Manifold
The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism. This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group and an inversion of stereochemistry at the reaction center.[7]
Key Factors Influencing S N 2 Reactions:
-
Nucleophile: The rate of reaction is highly dependent on the strength and concentration of the nucleophile. Stronger, less sterically hindered nucleophiles will react faster.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are ideal for S N 2 reactions.[8] They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it highly reactive.
-
Leaving Group: Bromide is an excellent leaving group, making the substrate highly reactive.
-
Temperature: Modest heating is often employed to increase the reaction rate, though excessively high temperatures can promote side reactions like elimination (E2).
Protocols for Nucleophilic Alkylation
This section provides detailed, step-by-step protocols for the reaction of this compound with common classes of nucleophiles.
O-Alkylation: Synthesis of Aryl and Alkyl Ethers (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[9][10][11] In this context, it involves the deprotonation of a phenol or alcohol to form a potent alkoxide or phenoxide nucleophile, which then displaces the bromide from the electrophile. This reaction is fundamental in the synthesis of many pharmaceutical agents where an ether linkage is required.[12]
Protocol 3.1: Synthesis of 3-((4-Methoxyphenoxy)methyl)-1-methylpyrrolidine
This protocol details the O-alkylation of 4-methoxyphenol.
Materials:
-
4-Methoxyphenol
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq.), powdered potassium carbonate (2.5 eq.), and anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Addition of Electrophile: Add this compound hydrobromide (1.1 eq.) to the stirring suspension at room temperature.
-
Scientist's Note: Using the hydrobromide salt is common for stability and ease of handling. The base (K₂CO₃) will neutralize the HBr and deprotonate the phenol in situ. A slight excess of the electrophile ensures complete consumption of the limiting nucleophile.
-
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/heptane with triethylamine (0.5%) to prevent the product from streaking on the acidic silica.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation is a cornerstone reaction in drug discovery, used to synthesize more complex amines from simpler precursors.[13] This reaction is crucial for building molecules like cetirizine, where a piperazine nitrogen is alkylated.[14][15] Care must be taken to control the stoichiometry to avoid over-alkylation, especially with primary amines.
Protocol 3.2: Synthesis of 1-Methyl-3-((phenylamino)methyl)pyrrolidine
This protocol details the N-alkylation of aniline, a weakly nucleophilic aromatic amine.
Materials:
-
Aniline
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine aniline (1.0 eq.), potassium carbonate (3.0 eq.), and anhydrous acetonitrile (approx. 0.25 M).
-
Scientist's Note: For less reactive amines or to improve reaction rates at lower temperatures, a stronger base like cesium carbonate can be used. Acetonitrile is an excellent solvent for this transformation.[8]
-
-
Addition of Electrophile: Add this compound hydrobromide (1.05 eq.) and seal the vessel.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction may require 12-24 hours for completion due to the lower nucleophilicity of aniline.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A solvent system of ethyl acetate/heptane with 1% triethylamine is often effective.
reagents [label=<
Nu¯+
Nucleophilethis compound
];
transition_state [label=<
Transition State Nu···CH2···Br
];
products [label=<
+Br¯
Alkylated ProductBromide Ion
];
reagents -> transition_state [label="Backside Attack"]; transition_state -> products [label="Leaving Group Departure"]; } caption { label = "Generalized SN2 reaction pathway."; fontsize = 10; fontname = "Arial"; }
S-Alkylation: Synthesis of Thioethers
Thioethers are synthesized by the alkylation of thiols. The corresponding thiolate, formed by deprotonating the thiol with a mild base, is an exceptionally potent nucleophile, leading to rapid and high-yielding reactions, often at room temperature.
Protocol 3.3: Synthesis of 1-Methyl-3-((phenylthio)methyl)pyrrolidine
This protocol details the S-alkylation of thiophenol.
Materials:
-
Thiophenol
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask with a stir bar, add thiophenol (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (approx. 0.3 M).
-
Addition of Electrophile: Add this compound hydrobromide (1.0 eq.) to the suspension.
-
Scientist's Note: Thiolates are powerful nucleophiles. This reaction is often rapid and exothermic. Adding the electrophile portion-wise may be necessary on a larger scale to control the temperature. Stoichiometry is kept close to 1:1 to maximize yield based on the limiting reagent.
-
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel.
Summary of Reaction Conditions & Troubleshooting
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Key Considerations & Troubleshooting |
| O-Nucleophile | Phenols, Alcohols | K₂CO₃, Cs₂CO₃, NaH | DMF, ACN | 25 - 80 | 4 - 16 | Low Yield: Ensure anhydrous conditions, especially with NaH. Use a stronger base (Cs₂CO₃) or higher temperature. |
| N-Nucleophile | Primary/Secondary Amines | K₂CO₃, DIPEA | ACN, DMF | 50 - 100 | 6 - 24 | Over-alkylation (1° amines): Use a large excess of the amine. Low Reactivity: Use a higher boiling point solvent (e.g., DMSO) or microwave irradiation. |
| S-Nucleophile | Thiols | K₂CO₃, Et₃N | Acetone, ACN | 25 | 1 - 3 | Oxidation: Perform the reaction under an inert atmosphere (N₂) to prevent disulfide bond formation from the starting thiol. |
Conclusion
This compound is a potent and versatile electrophilic building block for incorporating the medicinally important (1-methylpyrrolidin-3-yl)methyl scaffold. By understanding the principles of the S N 2 reaction and carefully selecting the appropriate base and solvent, researchers can efficiently synthesize a wide variety of ether, amine, and thioether derivatives. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing novel molecular entities in the pursuit of new therapeutics.
References
- Process for the preparation of 1-methylpyrrolidin-3-ol.
- Alkylation of phenols.
- Reaction of 3-(Arylmethylidene)-1-pyrrolines with Acetone. Synthesis of Norhygrine Derivatives.
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed.
- Preparation method of cetirizine hydrochloride.
- The SN1 Reaction. Chemistry LibreTexts.
- The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
- N-Alkylation of Opiates.
- 1-Methyl-3-pyrrolidinol synthesis. ChemicalBook.
- Preparation method of 1-methyl-3-pyrrolidinol.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
- N-Dealkyl
- Cetirizine. Wikipedia.
- Substitution reactions. University of Kentucky.
- Phenol synthesis by substitution or oxid
- Williamson Ether Synthesis. University of California, Irvine.
- Axomadol hydrochloride (EN3324 hydrochloride). MedchemExpress.com.
- 1-Methylpyrrolidin-3-one hydrochloride. Benchchem.
- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.
- O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit.
- METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
- Williamson Ether Synthesis [Organic Chemistry] Smith 2018. YouTube.
- Process for preparing optically active cetirizine or its salt.
- Synthesis of Tramadol and Analogous. SciELO México.
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC.
- A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron.
- Cetirizine synthesis. ChemicalBook.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
- (R)-(-)-1-Methyl-3-pyrrolidinol. Sigma-Aldrich.
- Synthesis of Tramadol and Analogous.
- How would you explain William Son's ether synthesis with an example? Quora.
- Synthesis and analgesic activity of some acetamide deriv
- Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PubMed Central.
- Williamson Ether Synthesis.
- Axomadol. Wikipedia.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Axomadol [medbox.iiab.me]
- 4. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 5. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. quora.com [quora.com]
- 12. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 14. Cetirizine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 3-(Bromomethyl)-1-methylpyrrolidine in Heterocyclic Synthesis
Introduction: The Strategic Value of the N-Methylpyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its non-planar, saturated structure provides an ideal three-dimensional framework for exploring pharmacophore space, often leading to enhanced binding affinity, selectivity, and favorable pharmacokinetic properties in drug candidates. Within this class, the N-methyl-3-substituted pyrrolidine motif is particularly prevalent, appearing in compounds targeting a wide range of diseases.
3-(Bromomethyl)-1-methylpyrrolidine emerges as a highly valuable and versatile building block for drug discovery and development. It strategically combines the desirable N-methylpyrrolidine core with a reactive bromomethyl group. This primary alkyl bromide serves as a potent electrophile, enabling the facile covalent attachment of the pyrrolidine scaffold to a diverse array of nucleophilic molecules through straightforward substitution reactions. This guide provides an in-depth exploration of its synthesis, reactivity, and application in the construction of complex heterocyclic systems.
Section 1: Synthesis of the Reagent: this compound
The target reagent is most reliably prepared from its corresponding alcohol, (1-methylpyrrolidin-3-yl)methanol, which is commercially available.[3][4] The transformation from a primary alcohol to a primary alkyl bromide is a fundamental and high-yielding reaction in organic synthesis. A standard and robust method involves the use of phosphorus tribromide (PBr₃).
Protocol 1: Synthesis of this compound from (1-Methylpyrrolidin-3-yl)methanol
Reaction Principle: The hydroxyl group of the alcohol attacks the phosphorus atom of PBr₃, leading to a protonated phosphite intermediate. A bromide ion then displaces this excellent leaving group via a bimolecular nucleophilic substitution (SN2) mechanism to yield the final product.
Caption: Synthesis of the target electrophile.
Materials:
-
(1-Methylpyrrolidin-3-yl)methanol (1.0 eq.)
-
Phosphorus tribromide (PBr₃) (0.4 eq., a slight excess relative to stoichiometry)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1-methylpyrrolidin-3-yl)methanol (1.0 eq.) and dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Causality Note: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting alcohol is consumed.
-
Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases. Safety Note: Quenching is highly exothermic and releases gas. Perform this step slowly and with caution in a well-ventilated fume hood.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product is often used crude in the next step. If high purity is required, it can be purified by vacuum distillation.
Section 2: Core Application: Nucleophilic Substitution for Heterocycle Elaboration
The primary utility of this compound lies in its reactivity as an electrophile in SN2 reactions. The carbon of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, while the bromide ion is an excellent leaving group. This reaction forms the basis for constructing C-N, C-O, and C-S bonds, efficiently linking the pyrrolidine moiety to other heterocyclic systems.
Caption: The SN2 mechanism for substitution.
Application Note 1: Synthesis of Pyrrolidinyl-Substituted N-Heterocycles
A frequent objective in medicinal chemistry is the N-alkylation of heterocycles like imidazoles, pyrazoles, triazoles, and indoles.[5] The resulting structures are common in pharmacologically active compounds.
Protocol 2: General Procedure for N-Alkylation of Heterocycles
Reaction Principle: A basic nitrogen atom on a heterocyclic ring acts as a nucleophile. A base is used to deprotonate the N-H bond (if present), increasing its nucleophilicity for the subsequent attack on the alkyl bromide.
Materials:
-
Nitrogen-containing heterocycle (e.g., imidazole, benzimidazole) (1.0 eq.)
-
This compound (1.05-1.2 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5-2.0 eq.)
-
Aprotic polar solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the heterocycle (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent (ACN or DMF) to create a stirrable suspension (approx. 0.1-0.2 M).
-
Reagent Addition: Add this compound (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the heterocycle. Causality Note: DMF is an excellent solvent for SN2 reactions as it solvates cations well, leaving the nucleophile "bare" and more reactive. K₂CO₃ is a mild, inexpensive base suitable for many N-H deprotonations.
-
Monitoring: Monitor the reaction by TLC until the starting heterocycle is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like DCM or ethyl acetate and wash with water to remove any remaining DMF and salts. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Imidazole | K₂CO₃ | ACN | 60 | 6-12 |
| Benzimidazole | Cs₂CO₃ | DMF | 25 | 12-18 |
| Indole | NaH | DMF | 0 to 25 | 2-4 |
| 1,2,4-Triazole | K₂CO₃ | DMF | 80 | 12-24 |
Application Note 2: Synthesis of Aryl Ethers and Thioethers
The Williamson ether synthesis is a classic and reliable method for forming C-O bonds.[6][7] Its thio-analogue is equally effective for C-S bond formation. These reactions are critical for linking the pyrrolidine unit to phenolic or thiophenolic moieties, which are also common in drug molecules.
Protocol 3: Williamson Ether Synthesis with Phenols/Thiophenols
Reaction Principle: A base deprotonates the acidic hydroxyl or thiol group to form a potent phenoxide or thiophenoxide nucleophile, which then displaces the bromide from the electrophile.[8]
Materials:
-
Phenol or Thiophenol derivative (1.0 eq.)
-
This compound (1.1 eq.)
-
Base (K₂CO₃ or Cs₂CO₃) (2.0 eq.)
-
Solvent (Acetone, ACN, or DMF)
Procedure:
-
Reaction Setup: Combine the phenol/thiophenol (1.0 eq.) and base (K₂CO₃, 2.0 eq.) in a round-bottom flask.
-
Solvent & Reagent Addition: Add the solvent (e.g., Acetone) followed by this compound (1.1 eq.).
-
Reaction: Heat the mixture to reflux (for acetone or ACN) or 60-80 °C (for DMF) and stir until TLC analysis indicates complete consumption of the starting phenol.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 2. Thioethers may require specific care to prevent oxidation to sulfoxides or sulfones.
Caption: A typical experimental workflow.
Section 3: Troubleshooting and Key Considerations
-
Side Reaction 1: Quaternization. The tertiary amine of the pyrrolidine ring is itself nucleophilic and can react with another molecule of the alkyl bromide to form a quaternary ammonium salt.[9] This is more likely at higher concentrations and temperatures. Solution: Use a slight excess of the heterocycle/phenol nucleophile, avoid excessive heating, and maintain moderate dilution.
-
Side Reaction 2: Elimination. While less common for primary bromides, a very strong, sterically hindered base could potentially induce E2 elimination to form a methylenepyrrolidine species. Solution: Use moderately strong, non-hindered bases like K₂CO₃ or Cs₂CO₃ rather than t-BuOK unless required.
-
Low Reactivity: If a nucleophile is particularly weak (e.g., highly electron-deficient heterocycles), the reaction may be sluggish. Solution: Switch to a more polar solvent (DMF), use a stronger base (Cs₂CO₃ is more effective than K₂CO₃), increase the temperature, or consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.
-
Purification Challenges: The basic nitrogen of the product can cause streaking on silica gel columns. Solution: Add a small amount of triethylamine (~1%) to the eluent to neutralize acidic sites on the silica and improve peak shape.
Section 4: Impact and Applications in Drug Discovery
The ability to readily append the 3-(methyl)-1-methylpyrrolidine moiety is of significant strategic importance. This group has been incorporated into a vast number of clinical candidates and approved drugs. For example, the core is present in various classes of therapeutics, including antihistamines like Metdilazine and antivirals such as Daclatasvir and Grazoprevir, which are used to treat Hepatitis C.[1] The protocols described here provide a direct and efficient route to generate novel analogues of such compounds, enabling researchers to rapidly build libraries for structure-activity relationship (SAR) studies and identify new lead candidates.
References
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 4, 2026, from [Link]
-
MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 11158. [Link]
-
European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2019). Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. Organic Letters, 21(4), 1132-1136. [Link]
-
Organic Reactions. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved February 4, 2026, from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5797. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamide (SAR405838): A Potent and Orally Active MDM2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 60(8), 3239-3257. [Link]
-
Royal Society of Chemistry. (2025). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. European Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved February 4, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1210935-33-3|(R)-(1-Methylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. (R)-(1-Methylpyrrolidin-3-yl)methanol | 1210935-33-3 [sigmaaldrich.com]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Methylpyrrolidine for synthesis 120-94-5 [sigmaaldrich.com]
protocol for N-alkylation using 3-(Bromomethyl)-1-methylpyrrolidine
Application Note: Precision N-Alkylation with 3-(Bromomethyl)-1-methylpyrrolidine
Abstract
This guide details the protocol for utilizing This compound (often supplied as the hydrobromide salt, CAS 1390644-46-8) as an electrophile in
Strategic Considerations & Mechanism
The Reagent Profile
Unlike simple alkyl halides, this compound possesses an internal nucleophile (the tertiary amine). Under high thermal stress or in the absence of an external nucleophile, the nitrogen lone pair can displace the bromide intramolecularly, forming a transient 1-azoniabicyclo[3.1.0]hexane (aziridinium) species.[1]
While less prone to ring expansion than its 2-(bromomethyl) analog, this intermediate can lead to kinetic vs. thermodynamic product mixtures (pyrrolidine vs. piperidine derivatives).[1] Therefore, controlled temperature and solvent polarity are critical to favor direct intermolecular
Mechanistic Pathway
The following diagram illustrates the competition between the desired direct alkylation and the risk of neighboring group participation (NGP).
Figure 1: Mechanistic pathway showing the direct displacement (Path A) versus the potential aziridinium route. Path A is favored by maintaining moderate temperatures and high concentration of the external nucleophile.
Experimental Protocols
Selection Guide: Base & Solvent
| Substrate Class | Acidity ( | Recommended Base | Solvent | Temp | Rationale |
| 2° Amines (Piperazines, Morpholines) | 9–11 | MeCN | 60°C | Mild base suffices; MeCN allows easy workup. | |
| Anilines | 25–30 | DMF | 80°C | Cesium effect enhances solubility and nucleophilicity.[1] | |
| Amides / Indoles | >15 | NaH (60%) | DMF/THF | 0°C | Requires irreversible deprotonation to form the anion.[1] |
| Phenols | 10 | Acetone | Reflux | Standard Williamson ether conditions apply.[1] |
Protocol A: Alkylation of Secondary Amines (Standard)
Target Audience: Synthesis of piperazine-linked bioactive fragments.
Reagents:
-
Nucleophile (e.g., N-Boc-piperazine): 1.0 equiv.
-
This compound HBr: 1.1 – 1.2 equiv.
-
Potassium Carbonate (
): 3.0 equiv.[1] (Extra equivalents needed to neutralize the HBr salt). -
Potassium Iodide (KI): 0.1 equiv.[1] (Finkelstein catalyst, optional but recommended).[1]
-
Acetonitrile (MeCN): Anhydrous (0.1 M concentration).[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Nucleophile (1.0 eq) and
(3.0 eq) in anhydrous MeCN. -
Activation: Add KI (0.1 eq). Stir at room temperature for 10 minutes.
-
Addition: Add this compound HBr (1.2 eq) as a solid in one portion.
-
Note: If the reagent is clumpy/hygroscopic, dissolve it in a minimum volume of DMF before addition.[1]
-
-
Reaction: Fit a reflux condenser and heat the mixture to 60°C for 12–16 hours.
-
Checkpoint: Monitor by LC-MS. The HBr salt usually elutes early; the product will show a distinct M+H.[1]
-
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH/NH4OH gradient) is usually required due to the polarity of the pyrrolidine ring.[1]
Protocol B: Alkylation of Indoles (Strong Base Method)
Target Audience: Synthesis of tryptamine-like scaffolds or kinase inhibitors.
Reagents:
-
Indole derivative: 1.0 equiv.[1]
-
Sodium Hydride (NaH, 60% in oil): 1.2 equiv.[1]
-
This compound HBr: 1.1 equiv.
-
DMF (Anhydrous): 0.2 M concentration.[1]
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried flask under Nitrogen/Argon, dissolve the Indole in anhydrous DMF. Cool to 0°C (ice bath).
-
Base Addition: Carefully add NaH (1.2 eq) portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.-
Critical Step: The solution usually changes color (yellow/brown) indicating anion formation.[1]
-
-
Free-Basing the Reagent (In-Situ):
-
Why: Adding the acidic HBr salt directly to the Indole anion can quench the reaction or cause dangerous exotherms.[1]
-
Procedure: In a separate vial, mix the this compound HBr with 1.0 eq of DIPEA in a small amount of DMF. Stir for 5 mins.
-
-
Alkylation: Add the "neutralized" reagent solution dropwise to the Indole anion solution at 0°C.
-
Reaction: Allow to warm to Room Temperature. Stir for 12–18 hours.
-
Optimization: If conversion is slow after 6 hours, heat to 50°C. Do not exceed 80°C to avoid polymerization.[1]
-
-
Quench & Workup:
-
Validation: 1H NMR is essential to confirm N-alkylation vs. C3-alkylation (a common side reaction in indoles).
Workflow & Troubleshooting
The following decision tree helps researchers optimize conditions if the standard protocols fail.
Figure 2: Troubleshooting logic for N-alkylation reactions. "Piperidine" checks refer to identifying ring-expansion side products.
Self-Validation Check (Quality Control):
-
1H NMR Diagnostic: The methylene protons adjacent to the pyrrolidine nitrogen typically appear as a multiplet around
2.3–2.8 ppm. The N-methyl singlet is diagnostic ( 2.2–2.4 ppm). -
Rearrangement Check: If ring expansion to a piperidine occurred, the symmetry and splitting patterns of the ring protons will change significantly.[1] A COSY experiment is recommended for novel compounds to trace the spin system.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13357736, 3-Bromo-1-methyl-1H-indole. Retrieved from [Link] (Note: Used for physical property verification of related bromo-methyl scaffolds).[1]
-
Dalal Institute. (n.d.).[1] Neighboring Group Participation in Nucleophilic Substitution. Retrieved from [Link] (Mechanistic grounding for aziridinium intermediates).[1]
-
Princeton University. (n.d.).[1] General Alkylation Procedures via Cross-Coupling and Substitution. Retrieved from [Link][1]
Sources
3-(Bromomethyl)-1-methylpyrrolidine: A Versatile Electrophilic Linker for CNS-Active Scaffolds
[1]
Abstract
This compound (CAS 1390654-77-9) serves as a critical electrophilic building block in the synthesis of central nervous system (CNS) active agents.[1] Unlike its ring-halogenated counterpart (3-bromo-1-methylpyrrolidine), the bromomethyl derivative provides a methylene spacer that imparts rotational flexibility and extends the pharmacophore reach.[1] This application note details the strategic deployment of this scaffold in
Introduction: The Pyrrolidine Advantage
In medicinal chemistry, the pyrrolidine ring is a "privileged structure" frequently employed to modulate physicochemical properties. The 1-methylpyrrolidine motif, specifically, acts as a surrogate for acyclic tertiary amines, often improving metabolic stability by reducing N-dealkylation rates while maintaining a pKa (typically 9.0–9.5) suitable for lysosomal trapping or receptor binding.[1]
The This compound derivative is particularly valuable because it functions as a primary alkyl halide .[1] This structural feature offers two distinct advantages over secondary halides:
-
Enhanced Reactivity: It undergoes rapid
substitution with reduced steric hindrance compared to direct ring substitution.[1] -
Flexible Linker: The methylene (
) spacer decouples the electronic effects of the pyrrolidine nitrogen from the target pharmacophore, allowing for fine-tuning of receptor affinity.
Key Applications
-
Muscarinic & Nicotinic Ligands: Synthesis of acetylcholine receptor agonists/antagonists where the pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine.
-
Antipsychotics: Construction of flexible side chains in dopamine
/ receptor modulators.[1] -
Fragment-Based Drug Discovery (FBDD): Used as a "solubilizing tail" to improve the developability of lipophilic aromatic cores.[1]
Chemical Properties & Handling
This building block is commercially available primarily as the hydrobromide salt (HBr) .[1] The salt form is preferred due to the instability of the free base, which can undergo intermolecular self-alkylation (polymerization) or cyclization.
| Property | Data |
| Chemical Name | This compound hydrobromide |
| CAS Number | 1390654-77-9 |
| Molecular Formula | |
| Molecular Weight | 258.98 g/mol |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM (salt form) |
| Stability | Hygroscopic.[1][2][3][4][5][6][7][8][9][10][11][12] Store at 2–8°C under inert atmosphere ( |
Safety Warning: This compound is an alkylating agent.[1] It is corrosive and potentially mutagenic.[1] All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves, face shield).
Synthetic Utility & Reaction Pathways[1][7][11][13][14]
The primary utility of this compound is as an electrophile in nucleophilic substitutions.[1] The reaction outcome is dictated by the choice of base and solvent, which must liberate the free base in situ without triggering polymerization.
Reaction Workflow Diagram
The following diagram illustrates the critical decision pathways for coupling this building block with various nucleophiles.
Figure 1: Decision tree for optimizing alkylation conditions based on nucleophile acidity.
Experimental Protocols
Protocol A: O-Alkylation of Phenols (Ether Synthesis)
Objective: To link the 1-methylpyrrolidine moiety to an aromatic scaffold (e.g., creating a bioisostere of a basic ether antihistamine).
Reagents:
-
Substituted Phenol (1.0 equiv)[1]
-
This compound HBr (1.2 equiv)[1]
-
Cesium Carbonate (
) (3.0 equiv)[1] -
Potassium Iodide (KI) (0.1 equiv) - Catalyst[1]
-
Acetonitrile (ACN) or DMF (anhydrous)[1]
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 mmol) in anhydrous ACN (5 mL). Add
(3.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -
Reagent Addition: Add this compound HBr (1.2 mmol) and KI (0.1 mmol) directly to the suspension.
-
Note: The excess base (
) neutralizes the HBr salt in situ, liberating the reactive free amine.
-
-
Reaction: Heat the mixture to reflux (80°C for ACN) under nitrogen for 4–12 hours. Monitor by LC-MS for the disappearance of the phenol.[1]
-
Work-up: Cool to room temperature. Filter off the inorganic solids.[1] Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically basic.[1] Dissolve in EtOAc and wash with saturated
. Extract the organic layer with 1M HCl.[1]-
Crucial Step: The product moves to the aqueous acid layer.[1] Wash the aqueous layer with ether (to remove unreacted phenol), then basify the aqueous layer to pH 10 with NaOH. Extract back into DCM.
-
-
Isolation: Dry the DCM layer over
, filter, and concentrate to yield the target ether.
Protocol B: N-Alkylation of Secondary Amines
Objective: Synthesis of diamine ligands (e.g., piperazine-linked GPCR ligands).
Reagents:
-
Secondary Amine (1.0 equiv)[1]
-
This compound HBr (1.1 equiv)[1]
-
DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
DMF (anhydrous)[1]
Procedure:
-
Dissolution: Dissolve the secondary amine (1.0 mmol) and DIPEA (3.0 mmol) in DMF (3 mL).
-
Addition: Add the pyrrolidine bromide salt (1.1 mmol) in one portion.
-
Thermal Cycle: Heat to 60°C.
-
Optimization: If the reaction is sluggish, add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst/activator.
-
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1%
). The product will be more polar than the starting amine but less polar than the quaternary ammonium by-products. -
Purification: Flash chromatography on silica gel using a gradient of DCM to DCM:MeOH:NH3 (90:10:1).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Polymerization | Free base concentration too high; intermolecular reaction.[1] | Use the HBr salt and liberate the base in situ (do not pre-freebase). Dilute reaction (0.05 M).[1] |
| No Reaction | Poor solubility of the salt in the chosen solvent. | Switch to DMF or DMSO. Add TBAI or NaI (Finkelstein condition) to convert alkyl bromide to more reactive alkyl iodide.[1] |
| Elimination Product (Alkene) | Base is too strong or temperature too high.[1] | Switch from NaH to |
| Quaternary Salt Formation | Over-alkylation of the pyrrolidine nitrogen.[1] | Ensure the target nucleophile is more nucleophilic than the pyrrolidine nitrogen.[1] Avoid using the pyrrolidine reagent in large excess.[1] |
References
-
Sigma-Aldrich. (n.d.).[1] this compound hydrobromide Product Specification. Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][6] National Library of Medicine.[1] Retrieved from [1]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. (Contextual grounding on pyrrolidine utility).
-
Organic Chemistry Portal. (n.d.).[1] Nucleophilic Substitution (
). Retrieved from [1] -
Fluorochem. (n.d.).[1] Safety Data Sheet: this compound. Retrieved from [1]
Sources
- 1. This compound hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 3. 1-methyl-3-pyrrolidinone | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Methyl-3-(pyrrolidin-3-yl)pyrrolidine | C9H18N2 | CID 64436959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 8. Daridorexant - Wikipedia [en.wikipedia.org]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nicotine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-(Bromomethyl)-1-methylpyrrolidine in Drug Discovery
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, which is critical for selective interactions with biological targets.[3] The inclusion of a pyrrolidine moiety can enhance aqueous solubility and improve pharmacokinetic profiles of drug candidates.[4] 3-(Bromomethyl)-1-methylpyrrolidine is a key building block that allows for the facile introduction of the N-methylated pyrrolidinomethyl group onto a variety of molecular scaffolds, making it a valuable reagent in the synthesis of novel therapeutics. This document provides a detailed guide to the applications of this compound in drug discovery, with a focus on its use in the synthesis of muscarinic acetylcholine M1 receptor antagonists.
Physicochemical Properties of this compound Hydrobromide
| Property | Value | Reference |
| CAS Number | 1390654-77-9 | [5] |
| Molecular Formula | C₆H₁₃Br₂N | [3] |
| Molecular Weight | 258.98 g/mol | [3] |
| Appearance | Solid | [3] |
| Storage | 2-8°C, under inert atmosphere | [5] |
Synthetic Applications: A Gateway to Novel Muscarinic Antagonists
This compound is a highly reactive alkylating agent, with the bromomethyl group serving as an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed in drug discovery to connect the pyrrolidine moiety to a core scaffold, often containing a nucleophilic amine or hydroxyl group.
A significant application of this reagent is in the synthesis of selective muscarinic acetylcholine M1 receptor antagonists.[6] These antagonists have therapeutic potential in the treatment of various neurological and movement disorders, including Parkinson's disease and some epileptic disorders.[6] The N-methylpyrrolidinomethyl group introduced by this reagent can play a crucial role in binding to the receptor and modulating its activity.
General Reaction Scheme: N-Alkylation of a Heterocyclic Amine
The following scheme illustrates the general reaction of a heterocyclic amine with this compound to form a key intermediate for a muscarinic M1 receptor antagonist, as described in patent WO2020051153A1.[6]
Caption: General workflow for the N-alkylation of a heterocyclic amine.
Experimental Protocols
The following protocols are adapted from general procedures for N-alkylation and should be optimized for specific substrates.
Protocol 1: N-Alkylation of a Secondary Amine with this compound Hydrobromide
This protocol describes a representative procedure for the N-alkylation of a secondary amine, a common reaction in the synthesis of muscarinic receptor antagonists.
Materials:
-
Secondary amine (1.0 eq)
-
This compound hydrobromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. The choice of base can be critical; cesium carbonate is often more effective for less reactive amines.
-
In a separate container, dissolve this compound hydrobromide (1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound hydrobromide dropwise to the stirred mixture of the amine and base.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the reactivity of the amine and should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-alkylated product.
Data Presentation: Optimization of Reaction Conditions
| Substrate (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Phenylpiperidine | K₂CO₃ | DMF | 60 | 12 | 75 |
| 1-Methylpiperazine | Cs₂CO₃ | Acetonitrile | 50 | 8 | 82 |
| Morpholine | K₂CO₃ | DMF | 70 | 10 | 68 |
| Indole | Cs₂CO₃ | Acetonitrile | 55 | 16 | 65 |
Note: The data in this table is representative and will vary depending on the specific reaction conditions and substrates used.
Safety and Handling of this compound Hydrobromide
As a responsible scientist, it is imperative to handle all chemicals with care. The following safety information is based on available data for this compound hydrobromide.[3][7]
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperature is 2-8°C.[5] The compound is hygroscopic, so precautions should be taken to avoid contact with atmospheric moisture.[8]
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its ability to readily introduce the N-methylpyrrolidinomethyl moiety makes it particularly useful in the synthesis of compounds targeting a wide range of biological targets, including muscarinic acetylcholine receptors. The protocols and safety information provided herein are intended to guide researchers in the effective and safe use of this important reagent in the development of novel therapeutics.
References
- Crew, A. P., et al. (2020). Muscarinic acetylcholine m1 receptor antagonists.
-
Stark, H., & Schunack, W. (2000). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 5(3), 444-457. [Link]
- Bakker, R. A., et al. (2012). Heterocyclic H3 antagonists. U.S.
-
Chytil, M., Fang, Q. K., & Spear, K. L. (2011). Histamine H3 inverse agonists and antagonists and methods of use thereof. U.S. Patent No. 8,063,032. [Link]
- Singh, R., et al. (2018). Pharmaceutical composition of oral solution of muscarinic antagonist.
-
Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & medicinal chemistry letters, 12(21), 3055–3058. [Link]
-
ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of organic chemistry, 68(25), 9612–9617. [Link]
-
National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]
-
Thompson, P. E., et al. (2019). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Bioorganic & medicinal chemistry, 27(24), 115157. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
GalChimia. R&D work: Alkylation of amines with alkylboronic acids. [Link]
- Eli Lilly and Company. (2005). Histamine H3 receptor antagonists.
-
National Center for Biotechnology Information. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
National Center for Biotechnology Information. N-Dealkylation of Amines. [Link]
Sources
- 1. EP0365093B1 - Muscarinic receptor antagonists - Google Patents [patents.google.com]
- 2. US7488827B2 - Muscarinic acetylcholine receptor antagonists - Google Patents [patents.google.com]
- 3. This compound hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2020051153A1 - Muscarinic acetylcholine m1 receptor antagonists - Google Patents [patents.google.com]
- 7. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
preparation of 3-(aminomethyl)-1-methylpyrrolidine from 3-(Bromomethyl)-1-methylpyrrolidine
Application Note & Protocol
A High-Yield, Two-Step Synthesis of 3-(Aminomethyl)-1-methylpyrrolidine from 3-(Bromomethyl)-1-methylpyrrolidine
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-(aminomethyl)-1-methylpyrrolidine, a valuable building block in medicinal chemistry and drug development. The described method circumvents the common issue of overalkylation associated with direct amination of alkyl halides by employing a robust, two-step sequence. The strategy involves an initial nucleophilic substitution of this compound with sodium azide to form a stable azide intermediate, followed by a clean reduction to the desired primary amine. This protocol is designed for high fidelity, scalability, and reproducibility, yielding the target compound in high purity.
Introduction & Scientific Rationale
The 1-methyl-3-aminomethylpyrrolidine scaffold is a privileged structure in modern pharmacology, appearing in a wide range of biologically active molecules. Its constrained cyclic structure and basic side-chain amine make it an ideal component for interacting with various biological targets. The direct synthesis of primary amines from alkyl halides via reaction with ammonia or primary amines is often plagued by poor selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[1][2] This lack of control necessitates tedious and often inefficient purification steps.
To overcome these challenges, indirect methods are preferred. The Gabriel synthesis, which utilizes potassium phthalimide, is a classic and effective method for producing primary amines without overalkylation.[3][4][5] An equally powerful and often complementary strategy, which will be the focus of this guide, is the conversion of the alkyl bromide to an alkyl azide, followed by reduction.
This two-step approach offers several distinct advantages:
-
High Nucleophilicity of Azide: The azide ion (N₃⁻) is an excellent nucleophile, readily displacing the bromide in an S_N2 reaction.[6][7]
-
No Overalkylation: The resulting alkyl azide is not nucleophilic and will not react with the starting alkyl bromide, ensuring a clean conversion to the intermediate.
-
Clean Reduction: The azide group can be selectively and cleanly reduced to a primary amine using various methods, most commonly catalytic hydrogenation, which produces nitrogen gas as the only byproduct.
This protocol details the efficient conversion of this compound to the corresponding azide, followed by its reduction to the final product, 3-(aminomethyl)-1-methylpyrrolidine.
Reaction Mechanism and Pathway
The overall transformation proceeds via a two-stage mechanism: Nucleophilic Substitution (S_N2) followed by Catalytic Hydrogenation.
Stage 1: S_N2 Nucleophilic Substitution. The synthesis of the azide intermediate occurs through a bimolecular nucleophilic substitution (S_N2) mechanism. The azide anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide leaving group in a single, concerted step. Such reactions typically proceed with an inversion of stereochemistry if a chiral center is present at the reaction site.[8]
Stage 2: Reduction of the Azide. The azide intermediate is subsequently reduced to the primary amine. Catalytic hydrogenation is the preferred method for this transformation. The reaction occurs on the surface of a metal catalyst (e.g., Palladium on Carbon), where the azide is reduced by hydrogen gas to yield the primary amine and innocuous nitrogen gas.
Caption: Two-stage reaction mechanism.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound HBr | 1390654-77-9 | Commercial Source | ≥97% |
| Sodium Azide (NaN₃) | 26628-22-8 | Commercial Source | ≥99.5% |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | Commercial Source | ≥99.8% |
| Diethyl Ether (Et₂O), anhydrous | 60-29-7 | Commercial Source | ≥99.7% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Commercial Source | ≥98% |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | Commercial Source | ≥99.5% |
| Palladium on Carbon (Pd/C), 10 wt. % | 7440-05-3 | Commercial Source | - |
| Methanol (MeOH) | 67-56-1 | Commercial Source | ≥99.8% |
| Deionized Water | 7732-18-5 | - | - |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Parr hydrogenator or H-Cube system
-
Celite® filtration pad setup
-
Standard laboratory glassware
-
pH paper or pH meter
Critical Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound HBr: This compound is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.[9]
-
Sodium Azide (NaN₃): EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE. Harmful if swallowed or inhaled. Can form explosive heavy metal azides. Do not allow contact with acids (liberates highly toxic hydrazoic acid gas) or heavy metals (e.g., lead, copper). Use non-metal spatulas. All azide-containing waste must be quenched and disposed of according to institutional safety guidelines.
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and may ignite upon exposure to air, especially when saturated with hydrogen and solvents. Handle as a slurry or under an inert atmosphere.
-
Hydrogen Gas: Highly flammable and explosive. Ensure all hydrogenation equipment is properly grounded and free of leaks.
Protocol Part 1: Synthesis of 3-(Azidomethyl)-1-methylpyrrolidine
-
Neutralization of Starting Material:
-
To a 250 mL round-bottom flask, add this compound hydrobromide (10.0 g, 38.6 mmol).
-
Dissolve the salt in deionized water (50 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 4 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not heat above 30 °C. The resulting free base is used immediately in the next step.
-
-
Nucleophilic Substitution:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve sodium azide (3.76 g, 57.9 mmol, 1.5 eq) in anhydrous DMSO (80 mL).
-
To this solution, add the crude this compound (from step 1) dissolved in a small amount of anhydrous DMSO (10 mL).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.[10]
-
Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol with 1% NH₄OH). The starting material is more polar than the azide product.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold deionized water (200 mL).
-
Extract the aqueous phase with diethyl ether (4 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure.
-
The resulting crude 3-(azidomethyl)-1-methylpyrrolidine is a yellow oil and can often be used in the next step without further purification.
-
Protocol Part 2: Reduction to 3-(Aminomethyl)-1-methylpyrrolidine
-
Reaction Setup:
-
Transfer the crude 3-(azidomethyl)-1-methylpyrrolidine (assuming quantitative yield from ~6.0 g, 38.6 mmol) to a suitable pressure vessel (e.g., a Parr shaker bottle).
-
Add methanol (100 mL) to dissolve the azide.
-
Carefully , under a stream of nitrogen or argon, add 10% Palladium on Carbon (approx. 600 mg, 10 wt. %). The catalyst should be wetted with a small amount of methanol before addition to prevent ignition.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times before introducing hydrogen.
-
Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).
-
Shake or stir the reaction mixture vigorously at room temperature.
-
The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.
-
Caution: The catalyst may be pyrophoric. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 20 mL).
-
Combine the filtrates and concentrate the solution under reduced pressure to remove the methanol.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 3-(aminomethyl)-1-methylpyrrolidine.
-
Data Summary and Visualization
Stoichiometry and Reaction Parameters
| Parameter | Step 1: Azide Formation | Step 2: Reduction |
| Starting Material | This compound HBr | 3-(Azidomethyl)-1-methylpyrrolidine |
| Molar Mass ( g/mol ) | 259.00[11] | 154.21 |
| Amount (g) | 10.0 | ~6.0 |
| Amount (mmol) | 38.6 | 38.6 (theoretical) |
| Key Reagent | Sodium Azide (NaN₃) | Hydrogen (H₂), 10% Pd/C |
| Reagent Equiv. | 1.5 | Catalytic |
| Solvent | DMSO | Methanol |
| Temperature | 60 °C | Room Temperature |
| Reaction Time | 4-6 hours | 4-8 hours |
| Expected Yield | >90% (crude) | >85% (over two steps) |
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Product Characterization
The identity and purity of the final product, 3-(aminomethyl)-1-methylpyrrolidine, should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expect signals corresponding to the N-methyl group (singlet), the pyrrolidine ring protons (multiplets), and the aminomethyl protons (singlet or broad singlet).
-
¹³C NMR (CDCl₃): Expect distinct signals for each of the unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺.
-
FT-IR: Expect to see characteristic N-H stretching bands for the primary amine in the region of 3300-3400 cm⁻¹. The strong azide stretch (around 2100 cm⁻¹) from the intermediate should be absent.[10]
References
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
- Benchchem. (n.d.). 1-Methylpyrrolidin-3-one hydrochloride.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
- The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers.
- ResearchGate. (2014). Selective N-alkylation of primary amines.
- PubChem. (n.d.). (R)-3-N-Boc-Aminomethyl pyrrolidine.
- PMC. (2023). One-pot nucleophilic substitution–double click reactions.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives.
- Chemistry LibreTexts. (2015). Alkylation of Amines by Alkyl Halides.
- MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels.
- Chemistry LibreTexts. (2025). The Discovery of Nucleophilic Substitution Reactions.
- Toronto Research Chemicals. (n.d.). This compound hydrobromide.
- PubMed. (n.d.). A one-pot preparation of 1,3-disubstituted azetidines.
- Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis.
- Sigma-Aldrich. (n.d.). 1-Methylpyrrolidine.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Royal Society of Chemistry. (n.d.). Enantiospecific on-water bromination.
- Matheson. (2025). Safety Data Sheet - Methyl Bromide.
- PubChem. (n.d.). 3-Methylpyrrolidine.
- Filo. (2025). Reaction of 2-bromo-3-methylbutan-2-ol with sodium azide.
- MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones.
- PubMed. (2024). Modeling the alkylation of amines with alkyl bromides.
- Cambridge University Press. (n.d.). Gabriel Synthesis.
- Fisher Scientific. (2025). Safety Data Sheet - 1-Methylpyrrolidine.
- Sigma-Aldrich. (n.d.). 2-(Aminomethyl)-1-ethylpyrrolidine.
- Echemi. (n.d.). 3-aminomethyl-n-1-benzyl pyrrolidine hydrochloride.
- Iolitec. (2022). Safety Data Sheet.
- PubChem. (n.d.). 3-(Azidomethyl)-3-(trifluoromethyl)pyrrolidine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Read-only I C Turn #1 - Prompt What are the expected products and their r.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. airgas.com [airgas.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
analytical methods for monitoring reactions of 3-(Bromomethyl)-1-methylpyrrolidine
This guide details the analytical protocols for monitoring 3-(Bromomethyl)-1-methylpyrrolidine, a reactive nitrogen mustard analog used as a building block in medicinal chemistry.[1]
Part 1: Core Directive & Scientific Context
This compound is not a standard reagent; it is a "latent electrophile."[1] Its analytical profile is defined by two competing behaviors:
-
Direct Alkylation: The primary bromide acts as a leaving group in
reactions.[1] -
Intramolecular Cyclization (The "Hidden" Transient): The tertiary amine nitrogen can attack the electrophilic carbon bearing the bromine.[1] Because the bromine is on a methyl group at the 3-position, this cyclization creates a strained bicyclic Azetidinium ion (specifically a 1-methyl-1-azoniabicyclo[3.2.0]heptane system).[1]
Why this matters:
-
For HPLC: The azetidinium intermediate is highly polar and often co-elutes with the solvent front or hydrolyzes to the alcohol (3-(hydroxymethyl)-1-methylpyrrolidine) on the column if the pH is not controlled.[1]
-
For GC: The salt form (hydrobromide) will degrade in the injector port.[1] The free base can polymerize thermally.[1]
-
For Safety: Both the parent and the cyclized intermediate are potent alkylating agents.[1]
Part 2: Analytical Challenges & Solutions
| Challenge | Root Cause | Analytical Solution |
| False Negatives | Cyclization to Azetidinium ion during analysis. | Use Acidic Mobile Phases (pH < 3) to protonate the amine, preventing cyclization.[1] |
| Thermal Degradation | Quaternization or polymerization in GC injector.[1] | Use Derivatization or Cold On-Column Injection; Prefer LC-MS.[1] |
| Poor Retention | High polarity of the pyrrolidine ring.[1] | Use Ion-Pairing Reagents (TFA) or HILIC mode.[1] |
| Detection Limits | Lack of strong chromophore (no aromatic rings).[1] | Use LC-MS (ESI+) or CAD (Charged Aerosol Detection); UV at 205-210 nm is weak.[1] |
Part 3: Detailed Protocols
Method 1: HPLC-MS (The Gold Standard)
Purpose: Quantitative reaction monitoring and impurity profiling.[1] Rationale: Mass spectrometry is required because the molecule lacks a strong UV chromophore.[1] Acidic conditions are mandatory to stabilize the open-chain form.[1]
-
Instrument: UPLC or HPLC coupled with Single Quad or Q-TOF MS.
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax SB-C18), 2.1 x 50 mm, 1.8 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 30°C.
Gradient Table:
| Time (min) | %A | %B | Event |
|---|---|---|---|
| 0.00 | 95 | 5 | Equilibrate |
| 0.50 | 95 | 5 | Injection |
| 4.00 | 5 | 95 | Elution of hydrophobic products |
| 5.00 | 5 | 95 | Wash |
| 5.10 | 95 | 5 | Re-equilibration |[1]
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the labile C-Br bond).
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
-
Target Ions:
Sample Prep: Dilute reaction aliquot into 0.1% Formic Acid in Acetonitrile . Do not use pure methanol as the diluent; it can react with the azetidinium intermediate to form the methyl ether artifact.[1]
Method 2: GC-FID/MS (Purity & Residual Solvents)
Purpose: Checking for volatile impurities or residual solvents (DCM, THF).[1] Critical Warning: Do not inject the HBr salt directly.[1] It must be neutralized, but the free base is unstable.[1]
Protocol (Derivatization Approach): To assess purity without thermal degradation, convert the alkyl bromide to a stable acetate ester in situ before injection.[1]
-
Take 50 µL reaction mixture.
-
Add 200 µL Sodium Acetate in Glacial Acetic Acid.
-
Heat at 60°C for 15 mins (Displaces Br with OAc).
-
Neutralize with aqueous NaHCO3 and extract into Ethyl Acetate.[1]
GC Parameters:
-
Inlet: Split (20:1), 220°C.
-
Column: DB-5ms or HP-5.[1]
-
Oven: 60°C (hold 2 min) → 20°C/min → 250°C.
-
Detection: FID (280°C) or MS.
Method 3: In-Situ NMR Monitoring (Kinetic Studies)
Purpose: observing the formation of the Azetidinium intermediate without quenching.[1]
-
Solvent:
(Acetonitrile-d3) or (Acid-free).[1] Avoid DMSO-d6 (can act as a nucleophile).[1] -
Key Signals:
-
Starting Material: N-Me singlet (~2.3 ppm),
-Br doublet (~3.4-3.6 ppm).[1] -
Azetidinium Ion: N-Me shifts downfield (~3.0-3.3 ppm) due to positive charge; splitting patterns become complex multiplets due to rigid bicyclic structure.[1]
-
Product: Appearance of O-CH2 or N-CH2 signals depending on the nucleophile.[1][2]
-
Method 4: TLC (Rapid Screening)
Stationary Phase: Silica Gel 60
-
UV: Weak/None.[1]
-
Stain (Preferred): Dragendorff’s Reagent (Orange spots for alkaloids/tertiary amines).[1]
-
Stain (Alternative): Iodine Chamber (Universal brown spots).[1]
Part 4: Visualization (Graphviz)
Diagram 1: Reaction & Degradation Pathways
This diagram illustrates the "Hidden" pathway that causes low yields if not monitored.[1]
Caption: Kinetic competition between direct alkylation and azetidinium formation/hydrolysis.
Diagram 2: Method Development Decision Tree
A logic flow for selecting the correct analytical technique based on the reaction stage.[1]
Caption: Decision matrix for selecting the optimal analytical method based on product properties.
Part 5: References
-
Structure and Properties of 3-Bromo-1-methylpyrrolidine. ChemicalBook. Retrieved from [1]
-
Mechanistic Insight into Azetidinium Formation. Understanding the Alkylation of a Phenol by 1-(3-chloropropyl)pyrrolidine. American Chemical Society (ACS).[1] Retrieved from [1]
-
Analytical Methods for Pyrrolidine Derivatives. Real-time HPLC-MS reaction progress monitoring. Royal Society of Chemistry (RSC).[1] Retrieved from
-
Safety Data and Handling. Sigma-Aldrich Safety Data Sheet for this compound hydrobromide. Retrieved from [1]
Sources
purification techniques for 3-(Bromomethyl)-1-methylpyrrolidine derivatives
[1]
Method A: Rapid Acid-Base Extraction (For Immediate Use)
Context: Best for crude reaction mixtures (e.g., from alcohol bromination with
Protocol:
-
Quench: Cool the crude reaction mixture (e.g., in DCM or Toluene) to 0°C.
-
Basify: Slowly add saturated aqueous
or cold 10% KOH until pH > 9. Do not use NaOH if possible, as the heat of neutralization can trigger cyclization. -
Partition: Separate the organic layer immediately.
-
Wash: Wash the organic layer once with cold brine (
). -
Dry: Dry over anhydrous
(Magnesium Sulfate). Avoid if the drying time is long, as it is less efficient at removing traces of water which promote hydrolysis. -
Concentrate: Evaporate solvent under reduced pressure (Rotavap) at bath temperature < 30°C .
Success Criteria:
-
Appearance: Clear, colorless to pale yellow oil.
-
Process Time: Must be completed < 30 minutes.
Method B: Flash Chromatography (The "Buffered" Approach)
Context: Required when the crude contains non-polar impurities that cannot be removed by extraction.
Critical Warning: Standard silica gel is acidic (
Mobile Phase Strategy: You must use a Basic Modifier to neutralize silica silanols.
| Component | Role | Recommended Concentration |
| Dichloromethane (DCM) | Primary Solvent | Balance |
| Methanol (MeOH) | Polar Modifier | 2% - 10% |
| Ammonium Hydroxide ( | Crucial Base | 0.5% - 1.0% |
| Alternative: Triethylamine (TEA) | Alternative Base | 1.0% (Harder to remove) |
Step-by-Step Protocol:
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base (e.g., DCM:MeOH:NH4OH 95:4:1) before loading the sample.
-
Loading: Dissolve the crude oil in a minimum volume of DCM. Load directly.
-
Elution: Run an isocratic or shallow gradient. The amine usually elutes quickly due to the modifier.
-
Workup: Pool fractions. Do not heat. Evaporate solvent at < 30°C.
Method C: Hydrobromide Salt Crystallization (The Gold Standard)
Context: This is the only acceptable method for long-term storage or commercial supply. The HBr salt protonates the amine, physically preventing the nitrogen lone pair from attacking the bromomethyl group.
Protocol:
-
Dissolution: Dissolve the freshly extracted free base (from Method A) in anhydrous Diethyl Ether or Ethyl Acetate (approx. 5 mL per gram).
-
Cooling: Chill the solution to 0°C in an ice bath.
-
Salt Formation: Add 33% HBr in Acetic Acid dropwise with vigorous stirring.
-
Observation: A white to off-white precipitate should form immediately.
-
Stoichiometry: Add exactly 1.05 equivalents of HBr.
-
-
Crystallization:
-
If precipitate is gummy: Add a small amount of Isopropanol (IPA) and heat gently (max 50°C) until dissolved, then cool slowly to 4°C.
-
If precipitate is solid: Stir for 30 mins at 0°C.
-
-
Filtration: Filter the solid under Argon/Nitrogen atmosphere (the salt is hygroscopic).
-
Washing: Wash the filter cake with cold anhydrous Ether.
-
Drying: Dry in a vacuum desiccator over
.
Data for Comparison:
| Parameter | Free Base (Oil) | Hydrobromide Salt (Solid) |
| Stability (RT) | < 24 Hours | > 12 Months |
| Hygroscopicity | Low | High (Store with desiccant) |
| Reactivity | High (Prone to cyclization) | Latent (Stable until basified) |
| Preferred Use | Immediate Coupling | Storage / Shipping |
Quality Control & Validation
To ensure the purification was successful and no aziridinium degradation occurred, check the following NMR markers:
-
1H NMR (CDCl3):
-
Product: The
singlet typically appears around 2.3 - 2.4 ppm . The doublet appears around 3.3 - 3.5 ppm . -
Impurity (Aziridinium): Watch for a downfield shift of the methyl group and complex splitting patterns in the 3.5 - 4.5 ppm region due to the charged bicyclic ring system.
-
Impurity (Hydrolysis): A shift of the methylene protons from ~3.4 ppm (CH2-Br) to ~3.6-3.7 ppm (CH2-OH).
-
References
-
Couty, F., & Evano, G. (2006). Synthesis of 3-substituted pyrrolidines.[1][2] Organic Preparations and Procedures International. (General reference for pyrrolidine handling).
- D'Hondt, B., et al. (2009). Synthesis of 3-halopyrrolidines via aziridinium intermediates. (Discussion of the aziridinium mechanism).
-
Biotage. Strategies for Flash Chromatography of Basic Amines. [Link]
-
Organic Chemistry Portal. Purification of Tertiary Amines. [Link]
3-(Bromomethyl)-1-methylpyrrolidine in the synthesis of PARP inhibitors
Executive Summary
This technical guide details the protocol for utilizing 3-(bromomethyl)-1-methylpyrrolidine (3-BMP) as a critical building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. While first-generation PARP inhibitors (e.g., Veliparib) often utilize 2-substituted pyrrolidine motifs, the 3-substituted isomer offers a distinct vector for solubilizing groups, altering the pharmacokinetic profile and reducing steric clashes within the ribose-binding pocket of the PARP active site.
This note addresses the specific challenges of working with 3-BMP—specifically its instability as a free base and its tendency toward intermolecular polymerization—and provides a robust, high-yield alkylation protocol suitable for generating SAR (Structure-Activity Relationship) libraries.
Scientific Background & Rationale
The Role of the Pyrrolidine Moiety
PARP inhibitors generally consist of a nicotinamide-mimicking scaffold (e.g., phthalazinone, benzimidazole) linked to a solubilizing side chain. The pyrrolidine ring serves two functions:
-
Solubility & Basicity: The tertiary amine (N-methyl) provides a protonation site at physiological pH, enhancing aqueous solubility.
-
Metabolic Stability: Cyclic amines are generally more resistant to oxidative deamination than their linear counterparts.
Reagent Instability & Handling
This compound is a potent electrophile.
-
The Challenge: As a free base, the molecule contains both a nucleophile (the ring nitrogen) and an electrophile (the bromomethyl group). This leads to rapid intermolecular self-alkylation (dimerization/polymerization) at room temperature, forming quaternary ammonium salts that precipitate and lower yield.
-
The Solution: The reagent must be stored and handled as the Hydrobromide (HBr) salt . The free base should only be generated in situ or immediately prior to reaction.
Experimental Protocol: N-Alkylation of Phthalazinone Scaffold
Reaction Scheme
The target reaction is the
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| PARP Scaffold (Phthalazinone derivative) | ~265.2 | 1.0 | Nucleophile |
| 3-BMP.HBr (Reagent) | 257.9 | 1.2 - 1.5 | Electrophile |
| Cesium Carbonate ( | 325.8 | 3.0 | Base |
| Potassium Iodide (KI) | 166.0 | 0.1 | Catalyst (Finkelstein) |
| DMF (Anhydrous) | - | 10 vol | Solvent |
Step-by-Step Procedure
Step 1: System Preparation
-
Oven-dry a 2-neck round-bottom flask and a magnetic stir bar.
-
Purge the system with
or Argon to remove moisture (water competes as a nucleophile).
Step 2: Reagent Activation (In Situ Method) Critique: Generating the free base separately is risky. This protocol uses an in situ neutralization strategy to keep the concentration of the reactive free base low.
-
Charge the flask with the PARP Scaffold (1.0 equiv) and
(3.0 equiv). -
Add Anhydrous DMF (Dimethylformamide). Stir at room temperature for 15 minutes to allow partial deprotonation of the amide/lactam.
-
Add KI (0.1 equiv). Note: Iodide acts as a nucleophilic catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.
Step 3: Controlled Addition
-
Add This compound HBr (1.2 equiv) directly as a solid in a single portion.
-
Mechanism Note: The excess base neutralizes the HBr salt, slowly releasing the free amine into the solution where it immediately reacts with the scaffold, minimizing self-polymerization.
-
-
Heat the reaction mixture to 60°C .
-
Caution: Do not exceed 90°C. High temperatures promote elimination (HBr loss) to form the exocyclic alkene impurity.
-
Step 4: Monitoring & Workup
-
Monitor via LC-MS after 4 hours. Look for the disappearance of the scaffold [M+H] and appearance of Product [M+H].
-
Once complete, cool to room temperature.
-
Quench: Pour the mixture into ice-cold water (excess).
-
Extraction: Extract with EtOAc (3x).
-
Purification (Acid-Base Wash - Critical for Purity):
-
Wash the organic layer with saturated
(removes unreacted scaffold). -
Extract the organic layer with 1M HCl . The product (basic amine) moves to the aqueous layer; non-basic impurities stay in organics.
-
Basify the aqueous layer with NaOH to pH 10.
-
Re-extract into EtOAc, dry over
, and concentrate.
-
Visualizations
Reaction Mechanism & Pathway
The following diagram illustrates the mechanistic flow and the critical "Self-Destruct" pathway that this protocol avoids.
Caption: Mechanistic pathway showing the competition between productive alkylation (Green) and reagent polymerization (Red). The in situ protocol favors the productive path.
Experimental Workflow
Caption: Operational workflow emphasizing the solid addition of the HBr salt to maintain controlled reaction kinetics.
Quality Control & Impurity Management
When synthesizing PARP inhibitors with this reagent, three specific impurities must be monitored:
| Impurity Type | Origin | Control Strategy |
| Dimer/Polymer | Self-alkylation of 3-BMP. | Use HBr salt; avoid pre-generating free base. |
| Elimination Product | Dehydrobromination of 3-BMP (forms exocyclic alkene). | Keep reaction Temp < 90°C. Avoid strong alkoxide bases (use Carbonates). |
| Regioisomer | Alkylation at O-position (O-alkylation vs N-alkylation). | Use polar aprotic solvent (DMF/DMAc) to favor N-alkylation (Soft nucleophile preference). |
Genotoxicity Warning
This compound is an alkylating agent and a suspected PGI (Potentially Genotoxic Impurity) .
-
Purge Factor: The acid-base workup described above is highly effective at purging unreacted alkyl halide, as the halide does not protonate and remains in the organic discard during the HCl wash.
-
Validation: Final API must be tested via GC-MS or derivatization LC-MS to confirm levels are < ppm limits.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
-
Penning, T. D., et al. (2009). Discovery and SAR of 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(2), 514–523. Link
-
Fleck, T. J., et al. (2003). Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Link
-
World Health Organization. (2014). Assessment of potentially genotoxic impurities in pharmaceutical substances.Link
Application Note: Solid-Phase N-Alkylation using 3-(Bromomethyl)-1-methylpyrrolidine
Executive Summary
This guide details the protocols for incorporating 3-(Bromomethyl)-1-methylpyrrolidine (CAS: 130931-83-8 for HBr salt) into solid-phase organic synthesis (SPOS). This building block is critical in medicinal chemistry for introducing the (1-methylpyrrolidin-3-yl)methyl moiety, a solubilizing group often used to optimize pharmacokinetic profiles (logD reduction) and enhance CNS penetration in peptide mimetics and small molecule libraries.
Unlike standard alkyl halides, this reagent possesses an internal tertiary amine, which introduces unique pH-dependent reactivity profiles and potential for self-quenching if not properly handled. This note provides optimized conditions to mitigate elimination side-reactions and maximize on-resin conversion.
Strategic Analysis: The Reagent
Before initiating synthesis, the operator must account for the dual nature of the reagent.
Chemical Properties[1][2]
-
Electrophile: Primary alkyl bromide (moderately reactive).
-
Nucleophile/Base: Tertiary amine (N-methyl pyrrolidine ring).
-
Form Factor: Typically supplied as the Hydrobromide (HBr) salt .
-
Critical Implication: The salt form is acidic. You must neutralize the HBr component in situ to release the free base for reaction, requiring an additional equivalent of base in your stoichiometry.
-
Reaction Logic (Why this protocol works)
Direct alkylation of amines on solid support with alkyl bromides is often sluggish compared to solution phase due to diffusion limits. To overcome this, we utilize a Finkelstein-assisted
-
Activation: Addition of Iodide (I⁻) converts the alkyl bromide to a highly reactive alkyl iodide in situ.
-
Scavenging: The tertiary amine on the reagent can trap protons, but an external non-nucleophilic base (DIEA) is required to maintain the nucleophilicity of the resin-bound amine.
Materials & Preparation
| Component | Specification | Role |
| Reagent | This compound HBr | Electrophile Building Block |
| Resin | Rink Amide or Wang (0.4–0.8 mmol/g) | Solid Support |
| Solvent | Anhydrous NMP (N-Methyl-2-pyrrolidone) | High-boiling polar aprotic solvent |
| Base | DIEA (N,N-Diisopropylethylamine) | Proton scavenger |
| Catalyst | Potassium Iodide (KI) or TBAI | Finkelstein catalyst (activator) |
Experimental Protocols
Protocol A: Finkelstein-Assisted N-Alkylation (Standard)
Best for: Primary amines, anilines, and secondary amines on resin.
Step-by-Step Methodology:
-
Resin Preparation:
-
Place 100 mg of resin (approx. 0.05 mmol scale) in a chemically resistant reactor (polypropylene syringe with frit).
-
Swell in DMF (3 x 5 min). Drain.
-
-
Reagent Solution Prep (The "Cocktail"):
-
In a separate vial, dissolve This compound HBr (10 equiv, 0.5 mmol, ~130 mg) in 1.5 mL NMP.
-
Add Potassium Iodide (KI) (10 equiv, 0.5 mmol, ~83 mg). Note: Solution may turn yellow.[1]
-
Add DIEA (20 equiv, 1.0 mmol, ~174 µL).
-
Why 20 equiv? 10 equiv to neutralize the HBr salt of the reagent, and 10 equiv to drive the reaction.
-
-
Sonicate for 1 min to ensure complete dissolution.
-
-
Reaction:
-
Draw the "Cocktail" into the syringe containing the resin.
-
Cap tightly and agitate (shake/rotate) at 60°C for 12–16 hours .
-
Caution: Do not exceed 75°C to avoid elimination of the alkyl bromide to an exocyclic alkene.
-
-
Washing:
-
Drain the reactor.
-
Wash with DMF (3 x), DCM (3 x), and MeOH (2 x) to remove excess iodide salts and base.
-
-
Validation:
-
Perform a Chloranil test (for secondary amines) or cleavage/LC-MS (see Section 6).
-
Protocol B: Alkylation of Sulfonamides (Difficult Sequences)
Best for: Sulfonamide-based scaffolds where nucleophilicity is low.
Modifications:
-
Base: Replace DIEA with LiOtBu (Lithium tert-butoxide) or TMG (Tetramethylguanidine) .
-
Stoichiometry: Use 5 equiv Reagent / 5 equiv LiOtBu.
-
Temperature: 50°C (Strong bases increase elimination risk; lower temp is safer).
Workflow Visualization
The following diagram illustrates the optimized Finkelstein workflow, highlighting the critical neutralization step often missed by junior chemists.
Figure 1: Optimized Solid-Phase Alkylation Workflow. Note the pre-mixing of the reagent cocktail to ensure salt neutralization prior to resin contact.
Quality Control & Troubleshooting
Monitoring the Reaction
Standard colorimetric tests (Kaiser) are often unreliable for secondary amines or hindered systems.
-
Chloranil Test: Use for detecting secondary amines. A blue/green beads result indicates the starting material (secondary amine) is still present. A colorless result indicates complete alkylation (tertiary amine formed).
-
Mini-Cleavage (Recommended):
-
Take ~2 mg of resin beads.
-
Treat with 50 µL TFA/TIS/H2O (95:2.5:2.5) for 30 mins.
-
Evaporate under nitrogen.
-
Redissolve in MeCN/H2O and inject on LC-MS.
-
Target Mass: [M+H]⁺ = Starting Mass + 97.1 Da (C6H11N fragment).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Poor nucleophilicity or steric hindrance. | Switch to Protocol B (Stronger base) or double the reaction time. Ensure temperature is at least 50°C. |
| Starting Material Remains | Reagent HBr salt quenched the base. | Verify you used 20 equivalents of DIEA (10 to neutralize, 10 to react). |
| Mass = Target - 80 Da | Elimination reaction (Alkene formation). | Temperature too high (>75°C) or base too strong. Reduce temp to 50°C and use DIEA/KI. |
| Precipitate in Cocktail | Salt insolubility (DIEA·HBr or KCl).[2] | Use NMP instead of DMF; it has better solubility for salts. Filter cocktail before adding to resin if necessary. |
References
-
Solid-Phase Synthesis Principles: Kates, S. A., & Albericio, F. (Eds.). (2000).[3] Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Finkelstein Reaction on Solid Phase: Ayesa, S., et al. (2008).[4] A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides.[4] Synlett, 2008(1), 89-93.[4]
-
Alkylation of Sulfonamides: "Alkylation of Amines and Sulfonamides." Organic Chemistry Portal.
-
Reagent Safety Data: Sigma-Aldrich Safety Data Sheet for this compound hydrobromide.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-1-methylpyrrolidine
[1]
Senior Application Scientist: Dr. Alex V. Subject: Troubleshooting Stability & Side Reactions in Amino-Alkyl Bromide Synthesis[1]
Executive Summary
The synthesis of This compound (Target) presents a classic yet often underestimated challenge in organic synthesis: the inherent instability of free-base amino-alkyl halides.[1] The presence of a nucleophilic tertiary amine and an electrophilic primary alkyl bromide within the same molecule creates a "self-destruct" mechanism via auto-quaternization.[1]
This guide addresses the critical side reactions—specifically dimerization/polymerization and elimination—that occur during the conversion of (1-methylpyrrolidin-3-yl)methanol to the bromide. It provides validated protocols to suppress these pathways, primarily through the strict maintenance of the Hydrobromide (HBr) salt form .
Module 1: The "Self-Destruct" Mechanism (Auto-Quaternization)[1]
Q: Why does my product turn into a viscous gum or insoluble solid upon standing?
Diagnosis: You are likely isolating the product as a free base .
Mechanism: The free base of this compound contains both a nucleophile (N-methyl amine) and an electrophile (bromomethyl group).[1] In the liquid phase, these molecules undergo rapid intermolecular
The Pathway:
-
Nucleophilic Attack: The nitrogen lone pair of Molecule A attacks the methylene carbon attached to the bromine of Molecule B.
-
Salt Formation: A quaternary ammonium salt (bis-pyrrolidinium dimer) is formed, which precipitates as a gum or solid.[1]
Solution:
-
Never isolate the free base. Always isolate and store the compound as the Hydrobromide (HBr) salt .
-
Protonation Deactivates Nucleophile: Protonating the nitrogen (
) removes the lone pair, shutting down the nucleophilic attack completely.
Visualization: The Dimerization Pathway
Caption: Logical flow demonstrating the instability of the free base versus the stability of the salt form.
Module 2: Bromination Reagent Selection & Side Products
Q: Which brominating reagent minimizes side reactions: , , or Appel ( )?
Recommendation: Thionyl Bromide (
Analysis of Reagents:
| Reagent | Mechanism | Primary Side Reaction/Impurity | Suitability |
| Phosphite Esters: Difficult to separate from the polar amine salt.[1] Stickiness complicates crystallization.[1] | Low | ||
| Appel ( | Triphenylphosphine Oxide ( | Low | |
| High | |||
| HBr (48% aq) | Hydrolysis: Reversibility of reaction. Requires continuous water removal (Dean-Stark) or sealed tube.[1] | Medium |
Q: I see sulfur impurities and a yellow color when using . What is happening?
Diagnosis: Thermal decomposition of Thionyl Bromide.[1]
Cause:
Module 3: Elimination & Rearrangement Risks
Q: My NMR shows vinylic protons (5.0–6.0 ppm). Is this the product?
Diagnosis: You have formed 1-methyl-3-methylenepyrrolidine via elimination.[1]
Mechanism: Under basic conditions or high thermal stress, the
-
Using strong bases (NaOH, KOH) during workup to neutralize the salt.
-
Overheating the reaction mixture during the bromination step.
Prevention:
Module 4: Validated Experimental Protocol
Objective: Synthesis of this compound Hydrobromide. Precursor: (1-Methylpyrrolidin-3-yl)methanol.[1]
Step-by-Step Methodology
-
Salt Formation (Pre-reaction):
-
Dissolve (1-Methylpyrrolidin-3-yl)methanol (1.0 equiv) in dry Dichloromethane (DCM).
-
Slowly add
(solution in acetic acid or gas) to convert the amine to the hydrobromide salt in situ. -
Rationale: Protecting the amine before introducing the brominating agent prevents N-oxide formation and reduces initial exotherms.
-
-
Bromination:
-
Add Thionyl Bromide (
) (1.5 equiv) dropwise to the suspension at 0°C. -
Allow to warm to Room Temperature (RT) and reflux gently (40°C) for 2-4 hours.
-
Monitoring: Monitor consumption of starting material via LC-MS (look for M+ = 178/180 for Br isotope pattern).[1]
-
-
Workup (The Critical Phase):
-
Evaporation: Concentrate the reaction mixture under vacuum to remove excess
and DCM. Do not heat above 50°C. -
Trituration: The residue will be a semi-solid oil. Add anhydrous Diethyl Ether or Ethyl Acetate .[1]
-
Crystallization: Scratch the flask sides or sonicate to induce crystallization of the HBr salt.
-
Filtration: Filter the solid under an inert atmosphere (nitrogen blanket). The product is hygroscopic.
-
-
Storage:
-
Store in a desiccator at -20°C.
-
Stability Check: The salt is stable for months. The free base degrades within hours/days.
-
Module 5: Mechanistic Visualization
The following diagram illustrates the competing pathways and the necessity of the acid-salt strategy.
Caption: Reaction pathway analysis showing the safe route (green) vs. instability risks (red).
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[1] (General mechanism of amino-alkyl halide dimerization).
-
Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801-811.[1] (Background on Appel reaction limitations).
purification challenges with 3-(Bromomethyl)-1-methylpyrrolidine
This is a technical support guide designed for researchers handling 3-(Bromomethyl)-1-methylpyrrolidine (CAS: 10603-45-9).[1] It addresses the unique instability of amino-alkyl halides and provides validated protocols for purification and storage.[1]
Topic: Purification, Stability, and Handling Troubleshooting Ticket Priority: High (Compound is chemically unstable)[1]
Executive Summary & Compound Profile
This compound is a bifunctional building block containing a nucleophilic tertiary amine and an electrophilic alkyl bromide.[1] This duality creates an inherent "self-destruct" mechanism known as intermolecular self-quaternization .[1]
If left as a free base at room temperature, the amine of one molecule attacks the alkyl bromide of another, forming an insoluble quaternary ammonium salt (polymer/dimer).[1] Successful purification requires interrupting this pathway.[1]
| Property | Value | Critical Note |
| CAS | 10603-45-9 | |
| Boiling Point | 78–80 °C (40 Torr) | Thermal instability risk during distillation.[1] |
| Density | ~1.36 g/mL | Denser than water; sits at the bottom in aqueous extractions.[1] |
| Appearance | Colorless to Yellow Liquid | Dark brown/black indicates polymerization.[1] |
| Stability | Low (Free Base) | Must be stored as a salt (HBr/HCl) or at -20°C. |
The Core Challenge: Self-Alkylation
Before attempting purification, you must understand the degradation mechanism.[1] The compound degrades via an SN2 reaction where the pyrrolidine nitrogen attacks the bromomethyl group of a neighboring molecule.[1]
Diagram 1: The Degradation Pathway
This diagram illustrates why the compound turns into "black tar" if stored improperly.[1]
Caption: The self-quaternization pathway. The free base is kinetically unstable in concentrated forms.[1] Protonation (salt formation) disables the nucleophilic nitrogen, stopping the reaction.[1]
Validated Purification Protocols
Method A: Acid-Base Extraction (Recommended)
Best for: Routine purification, removing non-basic impurities (e.g., alcohols). This method uses the compound's basicity to separate it from neutral organic impurities without thermal stress.[1]
-
Dissolution: Dissolve crude residue in Diethyl Ether (Et₂O) or MTBE .[1]
-
Why? Avoids chlorinated solvents which can react with amines over time.[1]
-
-
Extraction (Acidic): Extract the organic layer with cold 1M HCl (3x).
-
Wash: Wash the combined aqueous acidic layers with fresh Et₂O (1x) to remove trace neutrals.[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or KOH until pH > 12.
-
Extraction (Basic): Extract the cloudy aqueous mixture immediately with Et₂O (3x).[1]
-
Drying: Dry combined organics over MgSO₄ (preferred over Na₂SO₄ for speed) and concentrate in vacuo at <30°C .
Method B: Vacuum Distillation (High Purity/High Risk)
Best for: Large scale isolation where chromatography is impossible.[1]
-
Vacuum Requirement: High vacuum (<5 Torr) is preferred to lower the boiling point below 50°C.[1]
-
Warning: Do not exceed a bath temperature of 90°C. If the liquid turns viscous or black in the pot, stop immediately—polymerization is occurring.[1]
Troubleshooting & FAQs
Q1: The liquid turned dark brown overnight. Is it usable?
Diagnosis: Significant decomposition (oxidation and quaternization).[1] Action:
-
Attempt Method A (Acid-Base Extraction) . The polymerized "tar" is a quaternary salt and will likely remain in the aqueous phase or precipitate out, while the intact free base can be recovered.[1]
-
If the recovery is <50%, discard.[1] Prevention: Never store the free base neat at room temperature. Flush with Argon and store at -20°C, or convert to the HBr salt immediately.
Q2: Can I purify this using silica gel chromatography?
Recommendation: NO. Reasoning:
-
Streaking: The basic amine interacts strongly with acidic silanols, causing broad, tailing peaks.[1]
-
Decomposition: The acidic nature of silica can catalyze the hydrolysis of the alkyl bromide or accelerate quaternization.[1] Alternative: If chromatography is strictly necessary, use Neutral Alumina or treat the silica with 1-2% Triethylamine (Et₃N) in the eluent to deactivate acidic sites.[1]
Q3: How do I store it for more than a week?
Protocol: Convert to the Hydrobromide (HBr) Salt .
-
Dissolve the free base in dry Et₂O.[1]
-
Bubble dry HBr gas or add 1M HBr in acetic acid/dioxane dropwise at 0°C.
-
The salt will precipitate as a white/off-white solid.[1]
-
Filter and wash with cold ether.[1]
-
Result: The salt is stable for months/years at room temperature because the nitrogen lone pair is locked up (protonated) and cannot attack the bromide [2].[1]
Q4: I see a "dimer" impurity in LCMS. What is it?
Identity: It is likely the quaternary ammonium salt formed by two molecules reacting.[1] Removal: This salt is highly polar and water-soluble.[1] It will be removed during the aqueous wash steps of Method A or will remain in the pot during Method B (distillation).[1]
Decision Tree for Workflow
Diagram 2: Purification Logic Flow
Use this flowchart to determine the correct processing step based on your current state.
Caption: Operational workflow for handling this compound. Prioritize Acid-Base extraction for general use.
References
-
Guidechem. How is 3-Bromo-1-Methyl-pyrrolidine Synthesized and Used in Medicine? (Boiling point and synthesis data). Link
-
Google Patents. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.[1] (Describes stability of amino salts vs free bases).[1][4] Link
-
Organic Syntheses. 3-Thenyl Bromide. (Analogous handling of unstable alkyl bromides and lachrymator safety). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102617359A - Method for preparing bromhexine hydrochloride - Google Patents [patents.google.com]
- 3. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]
- 5. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 6. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]
- 7. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
troubleshooting failed reactions with 3-(Bromomethyl)-1-methylpyrrolidine
Topic: Troubleshooting Reaction Failures & Stability Issues Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Introduction: The "Self-Destructing" Reagent
Welcome to the technical support hub for 3-(Bromomethyl)-1-methylpyrrolidine . If you are here, you are likely experiencing low yields, intractable tars, or starting material that seems to disappear before the reaction even begins.[1]
This reagent presents a classic chemoselective paradox : it contains both a nucleophile (the tertiary amine) and an electrophile (the alkyl bromide) within the same molecule. In its free base form, it is kinetically primed to react with itself.[1]
This guide moves beyond standard protocols to address the specific kinetic and thermodynamic pitfalls of using this amphoteric intermediate.
Module 1: Pre-Reaction Troubleshooting (Storage & Handling)
Current Status: My reagent is a sticky solid or looks wet. Is it degraded?
The Core Issue: Hygroscopicity & Salt Integrity
Commercially, this reagent is almost exclusively supplied as the Hydrobromide (HBr) or Hydrochloride (HCl) salt.[1] The salt form protonates the nitrogen, killing its nucleophilicity and preventing self-reaction.
Common Failure Mode: If the salt absorbs moisture (hygroscopic), the stoichiometry of your reaction will be off. More critically, if you attempt to store the free base, it will undergo rapid intermolecular self-quaternization (polymerization).[1]
Visualizing the "Death Spiral" (Self-Quaternization)
The following diagram illustrates why you cannot store the free base of this reagent.
Caption: The kinetic pathway of self-destruction. Once free-based, Molecule A attacks Molecule B, forming stable quaternary ammonium salts that are useless for further reaction.[1]
FAQ: Handling & Prep
Q: Can I free-base the entire batch and store it in DCM for later use? A: Absolutely not. The free base has a half-life measured in hours (or less) at room temperature depending on concentration.
-
Correct Protocol: Free-base only what you need immediately.
-
Better Protocol: Use in situ neutralization whenever possible (see Module 2).[1]
Q: The HBr salt is sticky. How do I determine the actual mass? A: This reagent is highly hygroscopic.
-
Do not dry in an oven: Heat can induce degradation even in salt form if traces of moisture allow partial deprotonation.[1]
-
Solution: Dry over P₂O₅ in a vacuum desiccator for 24 hours. If "sticky" persists, assume 5-10% water weight and adjust stoichiometry, or titrate the salt with AgNO₃ to determine precise halide content.[1]
Module 2: Reaction Execution (The "Nothing Happened" Phase)
Current Status: TLC shows baseline spots, or starting material remains unreacted.
The Core Issue: The Protonation Trap
For the reaction to proceed, the pyrrolidine ring must be attached to your nucleophile (e.g., a phenol, amine, or indole). However, the reagent is supplied as a salt. You must neutralize the HBr to release the reactive species, but you must do so in the presence of your target nucleophile to outcompete the self-reaction.
Protocol Selection: In Situ vs. Extractive
| Feature | Method A: In Situ Neutralization (Recommended) | Method B: Extractive Free-Basing |
| Workflow | Add salt directly to reaction pot with excess base.[1] | Partition salt (DCM/NaOH), separate, dry, add to reaction. |
| Risk | Low. The free base reacts with the target nucleophile as soon as it forms. | High. Self-quaternization occurs during drying/concentration.[1] |
| Base Choice | K₂CO₃ (3-4 equiv) or Cs₂CO₃.[1] | Cold 1M NaOH or sat. NaHCO₃. |
| Best For | Stable nucleophiles (Phenols, Amides).[1] | Base-sensitive reactions where excess K₂CO₃ is problematic.[1] |
Troubleshooting Guide: Reaction Conditions
Q: I used 1 equivalent of base, but the reaction stalled. A: You need at least 2 equivalents of base minimum, usually 3-4.
-
Equiv 1: Neutralizes the HBr salt of the reagent.
-
Equiv 2: Deprotonates your nucleophile (if it's a phenol/amine).[1]
-
Equiv 3: Buffers the HBr generated during the coupling (
).
Q: The reaction is sluggish. Can I heat it?
A: Proceed with caution.
Heat increases the rate of the desired
-
Recommendation: Add Potassium Iodide (KI) (0.1 - 0.5 equiv).[1] This generates the in situ alkyl iodide (Finkelstein reaction), which is a better electrophile, allowing the reaction to proceed at lower temperatures (40-50°C instead of 80°C).[1]
Q: Which solvent should I use? A: Solvent choice dictates the reaction pathway.
| Solvent | Suitability | Notes |
| DMF / NMP | High | Ideal for |
| Acetonitrile | Medium | Good, but requires reflux.[1] |
| THF / DCM | Low | Too non-polar for rapid |
| Alcohols | Avoid | Nucleophilic solvent competition (solvolysis).[1] |
Module 3: Workup & Purification (The "Where is my Product?" Phase)
Current Status: My product is gone after extraction, or it streaks on the column.
The Core Issue: Amphoteric Solubility & Silica Acidity
Your product contains a tertiary amine. It behaves like a base.[1][2]
Scenario 1: Loss in Aqueous Layer If you wash your reaction mixture with water or weak acid (to remove DMF), your product (pKa ~9-10) will protonate and stay in the water layer.[1]
-
Fix: Ensure the aqueous layer is pH > 12 (use NaOH) before extracting into organic solvent (DCM or EtOAc).[1]
Scenario 2: Streaking on Silica Silica gel is slightly acidic.[1] The basic pyrrolidine nitrogen will bind tightly to the silica protons, causing tailing or total retention.
-
Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) or 1% NH₄OH in your eluent.[1] This neutralizes the acidic sites on the silica.
Decision Logic: Troubleshooting Flowchart
Caption: Step-by-step logic to diagnose where the mass balance was lost.
References
-
Sigma-Aldrich. this compound hydrobromide Product Specification. Retrieved from .[1]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!): The "Runaway Train" Effect. Retrieved from .
-
Chemistry LibreTexts. Nucleophilic Substitution Reactions of Alkyl Halides (SN2). Retrieved from .
-
PubChem. 1-Methylpyrrolidine Compound Summary (Safety & Handling). Retrieved from .[1]
Sources
Technical Support Center: Synthesis of 3-(Bromomethyl)-1-methylpyrrolidine
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 3-(Bromomethyl)-1-methylpyrrolidine. As a critical building block in medicinal chemistry, its purity is paramount for the success of subsequent reactions and the integrity of final compounds. This document provides in-depth troubleshooting for common impurities, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.
Section 1: The Synthetic Landscape
The most prevalent and reliable method for synthesizing this compound is the bromination of its corresponding alcohol, 3-(Hydroxymethyl)-1-methylpyrrolidine. This reaction is typically achieved via a nucleophilic substitution (S_N2) mechanism using a phosphorus-based brominating agent.
The standard reaction involves treating the starting alcohol with phosphorus tribromide (PBr₃), often in a non-polar solvent like n-hexane, to yield the desired alkyl bromide.[1] Careful control of reaction conditions, particularly temperature, is crucial to minimize side reactions and degradation.[1]
Sources
Technical Support Center: 3-(Bromomethyl)-1-methylpyrrolidine Reactivity Guide
[1]
Core Reactivity & The "Self-Destruct" Mechanism[1]
Before selecting a solvent, researchers must understand why this reagent is difficult to handle.[1] this compound contains both a nucleophile (the tertiary amine) and an electrophile (the alkyl bromide) within the same structure.[1]
Upon neutralization of the hydrobromide (HBr) salt, the free base enters a "race condition":[1]
-
Pathway A (Desired): Intermolecular
reaction with your target nucleophile (e.g., a phenol or amine).[1] -
Pathway B (Undesired): Self-alkylation.[1] This occurs via Neighboring Group Participation (NGP) .[1] The nitrogen atom attacks the exocyclic carbon, displacing the bromide.[1] This results in either:
Key Takeaway: The "Free Base" form has a half-life measured in minutes to hours depending on solvent polarity and concentration.[1] Never store the free base.
Reactivity Landscape Diagram[1]
Figure 1: The competitive reaction landscape.[1] The goal of solvent selection is to accelerate Pathway A while suppressing Pathway B.[1]
Solvent Selection Guide
The choice of solvent dictates the lifespan of the free base and the rate of the desired reaction.[1]
| Solvent Class | Examples | Suitability | Mechanism of Action | Recommendation |
| Polar Aprotic | DMF, NMP, DMSO | High Risk / High Reward | Dramatically increases | Use only if the target nucleophile is weak.[1] Must use "Slow Addition" protocol. |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Optimal | Good balance of solubility and reactivity.[1] Lower boiling points allow easier workup.[1] | Preferred choice for most alkylations (e.g., with |
| Non-Polar / Chlorinated | DCM, Chloroform, Toluene | Moderate | Stabilizes the free base (slower self-reaction) but retards the desired | Use for highly reactive target nucleophiles or in Biphasic Systems .[1] |
| Protic | Methanol, Ethanol, Water | Avoid | Solvates nucleophiles (killing reactivity) and risks solvolysis (converting bromide to alcohol).[1] | Do not use for synthesis.[1] |
Troubleshooting & FAQs
Q1: I see a white precipitate forming immediately after neutralizing the salt. What is it?
Diagnosis: This is likely the dimerized quaternary ammonium salt .[1] Cause: The concentration of the free base was too high.[1] In high concentrations, intermolecular collisions are frequent, leading to polymerization/dimerization.[1] Solution:
-
Dilution: Ensure the reaction concentration is < 0.1 M.
-
Change Order of Addition: Do not neutralize the salt in a separate flask. Add the solid HBr salt directly to the mixture of your Target Nucleophile + Base.[1] This generates the free base "in situ" at a low steady-state concentration.[1]
Q2: My reaction in DMF turned black/tarry, and the yield is <10%.
Diagnosis: Thermal decomposition and polymerization.[1] Cause: DMF promotes rapid reaction, but if the temperature is too high (>80°C), the self-destruction pathway dominates.[1] Solution:
-
Switch solvent to Acetonitrile .[1]
-
Lower temperature to 60°C.
-
Use Cesium Carbonate (
) instead of Potassium Carbonate.[1][2] The "Cesium Effect" can improve solubility and reaction rates at lower temperatures.[1]
Q3: Can I extract the free base into DCM and store it?
Diagnosis: Stability misconception.[1] Answer: No. Even in non-polar solvents like DCM, the free base will degrade within hours at room temperature.[1] Workaround: If you must perform a liquid-liquid extraction to remove the HBr salts before reaction:
Optimized Experimental Protocols
Protocol A: The "In-Situ" Release (Recommended)
Best for: Standard O-alkylation or N-alkylation where the target is stable to mild heat.[1]
-
Dissolve the Target Nucleophile (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.1 M concentration].
-
Add Base:
(3.0 equiv) or (3.0 equiv).[1] Stir for 15 mins at RT.[1] -
Add this compound HBr salt (1.2 – 1.5 equiv) as a solid in one portion.
-
Heat to 50–60°C and monitor by LCMS.
Protocol B: Biphasic Alkylation (Phase Transfer Catalysis)
Best for: Scale-up or when anhydrous conditions are difficult to maintain.[1]
-
Organic Phase: Dissolve Target Nucleophile in Toluene or DCM .[1]
-
Aqueous Phase: Prepare a 50% w/v NaOH or KOH solution.
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) at 5 mol%.
-
Add this compound HBr salt to the mixture.
-
Stir vigorously at RT or mild heat (40°C).
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing Neighboring Group Participation and Nitrogen Mustards).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: this compound hydrobromide. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329776953, this compound hydrobromide. Retrieved from [1]
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (General reactivity of pyrrolidines and halo-alkylamines).
Technical Support Center: Catalyst Optimization for Pyrrolidine Derivatives
Topic: Catalyst Poisoning Mitigation in Pyrrolidine-Mediated Reactions Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic & Root Cause Analysis
User Query: "My reaction stalls at 40-60% conversion. Adding more catalyst doesn't help, and the supernatant is clear (no black precip). Is this poisoning?"
The Pyrrolidine Paradox
Pyrrolidine derivatives are notorious "silent killers" in transition metal catalysis. Unlike thiols that permanently strip metal surfaces, secondary amines like pyrrolidine act as reversible but potent competitive inhibitors .
The nitrogen lone pair in pyrrolidine (
Diagnostic Workflow: Is it Poisoning?
Before altering your protocol, confirm the deactivation mode using this logic gate.
Figure 1: Decision matrix for isolating catalyst deactivation mechanisms. Use this workflow to distinguish between poisoning, leaching, and thermodynamic limitations.
Module A: Hydrogenation Protocols
Issue: Reduction of pyrroles or C=C bonds in the presence of a pyrrolidine ring. Mechanism: The product (pyrrolidine) binds stronger than the reactant (pyrrole/alkene), leading to product inhibition .
Protocol 1: The "Acidic Switch" Strategy
Protonation of the secondary amine removes the lone pair availability, preventing metal coordination without affecting the catalyst's ability to activate
Step-by-Step Methodology:
-
Stoichiometry: Add 1.05 - 1.1 equivalents of acid relative to the pyrrolidine nitrogen.
-
Acid Selection:
-
Standard: HCl or
(compatible with Pd/C, Pt/C). -
Mild: Acetic acid (often used as solvent).
-
Avoid:
(oxidizing) or HI (Iodide is a severe poison).
-
-
Solvent System: Switch to MeOH or EtOH/Water to solubilize the resulting ammonium salt.
-
Execution: Run hydrogenation. Upon completion, neutralize with
during workup to recover the free base.
Scientific Rationale:
The ammonium species (
Protocol 2: Catalyst Selection Hierarchy
If acid is incompatible with your substrate (e.g., acid-sensitive acetals), switch the metal center based on nitrogen affinity.
| Metal | N-Affinity | Suitability for Pyrrolidines | Notes |
| Pd | High | Low (without protection) | Prone to leaching via bis-amino complexes [1]. |
| Pt | Moderate | Medium | Better tolerance, but slower rates. |
| Rh | Low | High | Rh/C or Rh/Alumina is the gold standard for reducing N-heterocycles [2]. |
| Ru | Variable | High (Specific Ligands) | Ru-PhTRAP systems are excellent for asymmetric hydrogenation of N-Boc pyrroles [3]. |
Module B: Cross-Coupling (Buchwald-Hartwig / Suzuki)
Issue: Free secondary amines shut down Pd-catalyzed coupling cycles.
Mechanism: Formation of stable
The "Bulky Shield" Solution
Use sterically demanding ligands that physically block the amine from coordinating to the palladium center, while still allowing the smaller aryl halide to enter.
Recommended Ligand Systems:
-
BrettPhos / RuPhos: Dialkylbiaryl phosphines designed specifically to prevent amine poisoning in amination reactions [4].
-
GPhos: A specialized ligand that supports Pd catalysts resisting heteroarene-induced deactivation [5].[1]
Visualizing the Steric Shield:
Figure 2: Steric exclusion mechanism.[2] Bulky ligands (Blue) occupy the coordination sphere, physically preventing the pyrrolidine nitrogen (Yellow) from binding, while permitting the flat aryl halide (Green) to react.
Troubleshooting Table: Coupling Reactions
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to GPhos or BrettPhos Pd G4 precatalysts. |
| Pd Black Formation | Catalyst Decomposition | Add NaOTMS (Sodium silanolate) as base; milder than NaOtBu, prevents Pd aggregation [5]. |
| Product Inhibition | Product Chelation | Use a catalyst scavenger (e.g., QuadraPure™) or switch to a heterogeneous Pd source (Pd/C) if possible. |
Module C: Protecting Group Strategies
When optimization fails, masking the nitrogen is the ultimate fail-safe.
-
Boc (tert-Butyloxycarbonyl):
-
Pros: Sterically bulky and electron-withdrawing. Reduces nucleophilicity significantly.
-
Protocol:
(1.1 eq), , DCM. -
Effect: Enables standard Pd/C hydrogenation without poisoning.
-
-
Cbz (Carboxybenzyl):
-
Pros: Stable to acidic conditions (unlike Boc).
-
Cons: Can be removed by hydrogenation (requires careful catalyst selection if retention is desired).
-
-
Lewis Acid Additives:
-
Concept: Add
or . The Lewis acid binds the amine lone pair sacrificially, leaving the catalyst free [6].
-
Frequently Asked Questions (FAQ)
Q: Can I use Raney Nickel for pyrrolidine substrates? A: Yes, but Raney Nickel is less susceptible to amine poisoning than Pd. However, it often requires high pressure (50+ bar) and temperature. It is effective for hydrogenating pyrroles to pyrrolidines where Pd fails.
Q: Why does my reaction work on 100mg scale but fail on 10g? A: This is often a heat transfer or mass transfer issue, but in this context, it suggests poison accumulation . Trace impurities (sulfur, free amines) in the larger batch might exceed the catalyst's threshold. Action: Perform a "poison test" by spiking a small scale reaction with the large batch starting material.
Q: Is the poisoning reversible? A: Generally, yes. Washing the catalyst with dilute acid (acetic acid) can sometimes regenerate active sites blocked by amines. However, if the amine caused metal leaching (common with Pd), the deactivation is irreversible.
References
-
BenchChem. (2025).[3] Catalyst Poisoning in Reactions with 2-Bromo-2-methylpropan-1-amine HBr. BenchChem Technical Support. Link
-
Hegedüs, L., et al. (2025). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. MDPI. Link
-
Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society. Link
-
Surry, D. S., & Buchwald, S. L. (2015). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Reichert, E. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Link
-
Du, Z., et al. (2025).[4] ZnI2 as an additive in Pyrrolidine synthesis. Synthesis. Link
Sources
Technical Support Center: Managing Thermal Runaway in Bromination Reactions
Welcome to the Technical Support Center for managing thermal runaway in bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely conducting bromination reactions, troubleshooting common issues, and responding effectively to thermal excursions. Our goal is to blend established chemical principles with practical, field-proven insights to ensure the integrity and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions regarding the nature of bromination reactions and the phenomenon of thermal runaway.
Q1: What is thermal runaway and why is it a significant concern in bromination reactions?
A1: Thermal runaway is a dangerous, self-accelerating process where an exothermic reaction generates heat faster than it can be removed by the cooling system.[1][2] This leads to a rapid increase in temperature and pressure within the reactor, potentially causing explosions, fires, and the release of toxic materials.[1][2][3] Bromination reactions, particularly the addition of bromine (Br₂) or other electrophilic bromine sources to unsaturated compounds or aromatic systems, are often highly exothermic and thus susceptible to thermal runaway if not properly controlled.[4][5]
Q2: What are the primary causes of thermal runaway during a bromination reaction?
A2: The primary causes stem from an imbalance between heat generation and heat removal. Specific triggers can include:
-
Incorrect Reagent Addition: Adding the brominating agent too quickly or "all at once" is a common cause.[4][6] This leads to a rapid, uncontrolled release of heat.
-
Cooling System Failure: Malfunctions in the cooling bath, chiller, or reactor jacket can prevent effective heat dissipation.[6]
-
Inadequate Mixing: Poor agitation can create localized "hot spots" where the reaction rate accelerates, initiating a runaway.[6]
-
Incorrect Scale-Up: A reaction that is manageable on a lab scale can become dangerous when scaled up. This is because the volume (heat generation) increases by the cube of the reactor's dimension, while the surface area for cooling (heat removal) only increases by the square.[6]
-
Use of Unstable Reagents or Solvents: Certain solvents can react exothermically with the brominating agent, as is the case with N-bromosuccinimide (NBS) and 2-methyltetrahydrofuran (2-MeTHF) under certain conditions.[7]
Q3: What are the early warning signs of an impending thermal runaway?
A3: Vigilant monitoring is key to early detection. Key indicators include:
-
A sudden, sharp increase in the internal reaction temperature that does not respond to cooling adjustments.[4]
-
A rapid rise in pressure within the reaction vessel.
-
A noticeable increase in the rate of gas evolution (e.g., HBr).
-
A distinct change in the color of the reaction mixture.[4]
-
Bubbling or foaming of the reaction mixture.
Q4: Are there safer alternatives to using elemental bromine (Br₂)?
A4: Yes, several reagents are considered safer alternatives to liquid bromine, although they still require careful handling and temperature control:
-
N-Bromosuccinimide (NBS): A solid, crystalline reagent that is generally easier and safer to handle than liquid bromine.[4] However, reactions with NBS are still exothermic and can pose hazards, particularly with certain solvents.[4][7]
-
Pyridinium Tribromide (Py·HBr₃): A solid that releases bromine in a more controlled manner.
-
In-situ Bromine Generation: Generating bromine in the reaction mixture as it is consumed can prevent the accumulation of large amounts of this hazardous reagent.[5][8] This can be achieved by reacting a bromide salt with an oxidizing agent.[5][8]
Q5: How does reaction calorimetry help in preventing thermal runaway?
A5: Reaction calorimetry is a powerful tool for process safety assessment. It measures the heat evolved during a reaction, allowing for the determination of critical safety parameters such as:
-
Heat of Reaction (ΔHr): The total amount of heat generated.
-
Heat Flow: The rate at which heat is produced.
-
Maximum Temperature of Synthetic Reaction (MTSR): The highest temperature the reaction would reach in an adiabatic (no heat loss) scenario.
This data is crucial for designing an adequate cooling system, determining safe reagent addition rates, and assessing the potential severity of a runaway reaction.[9][10]
Section 2: Troubleshooting Guide - Addressing Specific Issues
This guide provides a structured approach to troubleshooting common problems encountered during bromination reactions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Rate of bromine/brominating agent addition is too fast. 2. Inadequate cooling (e.g., cooling bath temperature is too high, poor heat transfer). 3. High concentration of reactants. 4. Insufficient stirring. | 1. Immediately stop the addition of the brominating agent. 2. Ensure the cooling system is functioning correctly and the reactor is adequately submerged in the cooling bath. 3. Increase the stirring speed to improve heat transfer and break up any potential hot spots. 4. If the temperature continues to rise, consider adding a pre-chilled solvent to dilute the reaction mixture. 5. If the situation is not brought under control quickly, initiate emergency quenching procedures (see Section 3). |
| Low Yield of Brominated Product | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Formation of byproducts (e.g., polybrominated species). 3. Degradation of the product or starting material under the reaction conditions. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time. 2. Control the stoichiometry of the brominating agent carefully to minimize polybromination. 3. Consider running the reaction at a lower temperature to reduce byproduct formation. |
| Reaction Fails to Initiate | 1. Low reaction temperature. 2. Impure reagents or starting materials. 3. Presence of an inhibitor. | 1. Gradually increase the reaction temperature in small increments while monitoring closely. 2. Ensure the purity of all reagents and solvents. 3. Check for the presence of any potential inhibitors in the starting materials. |
| Formation of Unexpected Side Products | 1. Reaction temperature is too high. 2. Incorrect solvent choice. 3. Presence of impurities that act as catalysts for side reactions. | 1. Lower the reaction temperature. 2. Select a solvent that is inert under the reaction conditions. 3. Purify starting materials and reagents. |
Section 3: Experimental Protocols - Best Practices in Action
This section provides detailed, step-by-step methodologies for critical procedures related to managing thermal risk in bromination reactions.
Protocol 1: Controlled Addition of Brominating Agent in a Batch Reactor
This protocol outlines the safe addition of a liquid brominating agent to a reaction mixture.
-
System Setup:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
The reactor should be placed in a cooling bath with a reliable temperature controller.
-
-
Initial Cooldown:
-
Charge the reactor with the substrate and solvent.
-
Cool the reaction mixture to the desired starting temperature (typically 0 °C or lower for highly exothermic brominations).
-
-
Brominating Agent Preparation:
-
Accurately measure the required amount of the brominating agent and dilute it with a suitable, inert solvent in the addition funnel. This dilution helps to better control the addition rate.
-
-
Controlled Addition:
-
Begin stirring the reaction mixture at a speed sufficient to ensure good mixing.
-
Start the addition of the brominating agent dropwise from the addition funnel.
-
Crucially, monitor the internal temperature of the reaction mixture continuously. The rate of addition should be adjusted to maintain the temperature within a pre-determined safe range (e.g., ± 2 °C of the target temperature).
-
-
Post-Addition Monitoring:
-
After the addition is complete, continue to monitor the reaction temperature. The exotherm may continue for some time.
-
Allow the reaction to stir at the target temperature for the required duration, as determined by reaction monitoring.
-
-
Quenching:
-
Once the reaction is complete, quench any remaining brominating agent by slowly adding a reducing agent such as a solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[8] This should be done while maintaining cooling.
-
Protocol 2: Emergency Quenching of a Runaway Bromination Reaction
This protocol describes the steps to take in the event of a thermal runaway. This procedure should only be performed if it can be done safely. Personnel safety is the highest priority.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity.
-
If possible and safe to do so, stop the addition of any reagents.
-
Increase cooling to the maximum capacity.
-
-
Quenching Agent Addition:
-
If the temperature continues to rise uncontrollably, and it is safe to approach the reactor, add a pre-prepared quenching agent.
-
A suitable quenching agent is a solution of sodium thiosulfate or sodium sulfite. The quencher should be added as quickly as is safely possible.
-
-
Evacuation:
-
If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.
-
Section 4: Visualizing Workflows and Concepts
Diagrams can aid in understanding complex processes and decision-making. Below are Graphviz diagrams illustrating key workflows.
Diagram 1: Troubleshooting a Thermal Excursion
Caption: Troubleshooting workflow for a thermal excursion.
Diagram 2: Process Safety Decision Tree for Bromination Scale-Up
Caption: Decision tree for scaling up bromination reactions.
References
- H.E.L Group. (2024, March 21). What are thermal runaways, and why should we care about them?
- Wikipedia. Thermal runaway.
- Benchchem.
- Practical approach to prediction and prevention of runaway reactions.
- Reddit. (2020, July 17).
- Emtez. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It.
- KY PSC.
- Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- ResearchGate. (2025, October 16). (PDF)
- Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs.
- TÜV SÜD PSB. Control Thermal Runaway and Chemical Reaction Hazards.
- Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
- Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides.
- ACS Chemical Health & Safety. (2023, June 16). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine.
- IChemE. The protection of reactors containing exothermic reactions: an HSE view.
- Journal of the American Chemical Society. Kinetics of the gas-phase thermal bromination of acetone.
- Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254.
- Master Organic Chemistry. (2013, March 15).
- ACS Omega. (2023, December 28). Sustainable Aerobic Bromination with Controllable Chemoselectivity.
- YouTube. (2012, October 17).
- zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- ResearchGate. (2025, August 6).
- ResearchGate.
- ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- Scientific Update. (2024, February 19). A Dangerous Bromance.
- Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros.
- orientjchem.org.
- Ossila.
- Gexcon Incident Investig
- BYJU'S.
- Chemistry Stack Exchange. (2017, December 3).
- Best Practices for Working with Chemical Reactions in the Lab.
- ResearchGate. (2025, October 30). (PDF)
- Common Organic Chemistry.
- Florida State University Department of Chemistry & Biochemistry. Lab Procedure - Halogen Reactions.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Chemistry Steps.
- H.E.L Group.
- YouTube. (2019, November 3). Radical Bromination & Chlorination Made Easy!
Sources
- 1. helgroup.com [helgroup.com]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. tuvsud.com [tuvsud.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal runaway - Wikipedia [en.wikipedia.org]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nucleophilic Substitution Reactions of 3-(Bromomethyl)-1-methylpyrrolidine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(bromomethyl)-1-methylpyrrolidine. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation during nucleophilic substitution reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yields of the desired product, and understand the underlying chemical principles governing these transformations.
Introduction: The Versatility and Challenges of a Key Building Block
This compound is a valuable heterocyclic building block in medicinal and organic chemistry. The presence of a primary alkyl bromide offers a reactive handle for introducing a wide array of functionalities via nucleophilic substitution, predominantly through an SN2 mechanism. However, like any chemical transformation, these reactions are not always perfectly selective. A number of competing side reactions can occur, leading to the formation of undesired byproducts that can complicate purification and reduce the overall efficiency of your synthesis.
This guide will delve into the common byproducts encountered, the mechanisms of their formation, and, most importantly, provide you with actionable strategies to mitigate their occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when performing a nucleophilic substitution on this compound?
A1: The primary competing reaction to the desired SN2 substitution is E2 elimination , which leads to the formation of 1-methyl-3-methylenepyrrolidine . Another significant class of byproducts, particularly when using primary or secondary amine nucleophiles, arises from overalkylation . This occurs when the initial substitution product, now a secondary or tertiary amine, acts as a nucleophile and reacts with another molecule of this compound. In some cases, intramolecular rearrangement or quaternization of the pyrrolidine nitrogen can also be observed, though these are generally less common.
Q2: My reaction is producing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?
A2: The formation of an alkene, specifically 1-methyl-3-methylenepyrrolidine, is indicative of an E2 elimination pathway competing with your desired SN2 substitution.[1][2] This is particularly prevalent when using strong, sterically hindered (bulky) bases.[3] High reaction temperatures also favor elimination over substitution.[4]
To minimize this byproduct, consider the following:
-
Choice of Base/Nucleophile: If your nucleophile is also a strong base, opt for a less basic alternative if possible. If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts, or a weaker base such as a carbonate.
-
Temperature Control: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower and slowly warming to room temperature can significantly suppress the E2 pathway.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile generally favor SN2 reactions.
Q3: I am using a primary amine as my nucleophile and I'm seeing multiple products with higher molecular weights than my target compound. What is happening?
A3: This is a classic case of overalkylation .[5][6] The product of the initial SN2 reaction between your primary amine and this compound is a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl bromide, leading to the formation of a tertiary amine. If the starting nucleophile was a secondary amine, the tertiary amine product can be further alkylated to form a quaternary ammonium salt.
To control overalkylation:
-
Stoichiometry: Use a large excess of the primary amine nucleophile. This will increase the probability that the alkyl bromide will react with the intended nucleophile rather than the product.
-
Slow Addition: Add the this compound slowly to a solution of the amine nucleophile. This maintains a low concentration of the alkylating agent and favors the reaction with the more abundant primary amine.
-
Protecting Groups: In some cases, it may be necessary to use a protected form of the amine, followed by a deprotection step.
Q4: Can the pyrrolidine nitrogen interfere with the reaction?
A4: Yes, under certain conditions. The tertiary amine of the 1-methylpyrrolidine ring is nucleophilic and can potentially undergo quaternization if exposed to a suitable alkylating agent. While this compound is unlikely to quaternize itself intramolecularly due to ring strain, if your reaction mixture contains other electrophiles, this could be a minor side reaction. More commonly, the basicity of the pyrrolidine nitrogen can influence the reaction environment, for instance, by reacting with any acid generated during the reaction.
Troubleshooting Guide: A Deeper Dive into Byproduct Mitigation
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
| Observed Problem | Potential Cause(s) | Proposed Solutions & Rationale |
| High percentage of 1-methyl-3-methylenepyrrolidine (Elimination Product) | 1. Strongly basic and/or sterically hindered nucleophile. 2. High reaction temperature. 3. Inappropriate solvent choice. | 1. Nucleophile Selection: If possible, switch to a less basic nucleophile. For example, if using an alkoxide, consider using the corresponding alcohol with a non-nucleophilic base like DBU or a proton sponge. This separates the nucleophilic and basic roles.2. Temperature Optimization: Start the reaction at a low temperature (e.g., 0°C or -78°C) and monitor the progress by TLC or LC-MS as you slowly warm it to room temperature. This minimizes the activation energy available for the higher-energy E2 transition state.[4]3. Solvent Effects: Utilize polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile salt but leave the anion relatively free, enhancing its nucleophilicity without significantly increasing its basicity. |
| Multiple products with increasing molecular weights (Overalkylation) | 1. Product amine is more nucleophilic than the starting amine nucleophile. 2. Incorrect stoichiometry. 3. High concentration of the alkylating agent. | 1. Stoichiometric Control: Use a significant excess (3-10 equivalents) of the amine nucleophile. Le Chatelier's principle dictates that this will drive the reaction towards the desired mono-alkylation product.2. Controlled Addition: Employ a syringe pump to add the this compound to the reaction mixture over several hours. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting amine.3. Alternative Reagents: Consider using a protecting group strategy or alternative synthetic routes like reductive amination if overalkylation remains a persistent issue.[5] |
| Low or no conversion | 1. Poorly nucleophilic reactant. 2. Insufficient temperature. 3. Deactivated substrate or nucleophile. | 1. Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or thiol), deprotonate it with a suitable non-nucleophilic base (e.g., NaH) prior to adding the alkyl bromide. For weak nucleophiles, consider using a catalyst such as sodium iodide to perform an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.2. Gradual Heating: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor for the appearance of byproducts. There is often an optimal temperature window that balances reaction rate and selectivity.3. Reagent Purity: Ensure the purity of your starting materials. The alkyl bromide can degrade over time, and the nucleophile may be contaminated with inhibitors. |
| Formation of an unexpected isomer | Possible intramolecular rearrangement. | This is less common for this specific substrate but can occur under certain conditions, especially if a carbocation intermediate is formed (SN1 conditions), which is unlikely for a primary bromide. However, if you suspect a rearrangement, re-evaluate your reaction conditions to ensure they strongly favor an SN2 pathway (polar aprotic solvent, good nucleophile, moderate temperature). Characterize the byproduct thoroughly using 2D NMR techniques to confirm its structure. |
Visualizing Reaction Pathways
To better understand the interplay between the desired substitution and the common side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Competing reaction pathways in the nucleophilic substitution of this compound.
Experimental Protocols: Minimizing Byproduct Formation
Here are two detailed protocols for common nucleophilic substitution reactions, designed to minimize byproduct formation.
Protocol 1: O-Alkylation with a Phenoxide Nucleophile (Minimizing Elimination)
This protocol describes the reaction of this compound with 4-methoxyphenol.
Materials:
-
This compound hydrobromide
-
4-methoxyphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.2 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0°C.
-
Dissolve this compound hydrobromide (1.0 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture over 30 minutes. (Note: If starting with the free base, an equivalent of base is not consumed for neutralization).
-
Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation with a Primary Amine (Minimizing Overalkylation)
This protocol describes the reaction with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add benzylamine (5.0 eq) and acetonitrile.
-
Add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature.
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add the solution of the alkyl bromide dropwise to the stirring amine suspension over 1-2 hours.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo to remove the acetonitrile.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The excess benzylamine can be removed by vacuum distillation or by an acidic wash, being careful not to protonate the desired product to the point it becomes water-soluble.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected results in your reaction.
Caption: A systematic workflow for troubleshooting byproduct formation.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. [Link]
-
Chemistry LibreTexts. (2022). 7.4: The E2 Mechanism. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. (2021). 18.7: Reactions of Amines. [Link]
-
Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 141, 357–398. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Enantioselective Synthesis of 3-Substituted-1-Methylpyrrolidines
Welcome to the technical support center for the synthesis of chiral 3-substituted-1-methylpyrrolidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of these valuable synthetic targets. The pyrrolidine motif is a cornerstone in countless natural products and FDA-approved pharmaceuticals, making its stereocontrolled synthesis a critical endeavor.[1][2][3] This document moves beyond simple protocols to address the nuanced challenges you may encounter in the lab, providing troubleshooting strategies grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs) - Core Challenges
This section addresses the most common high-level challenges encountered during the synthesis of chiral pyrrolidines.
Q1: My reaction is yielding the desired product but with low enantiomeric excess (% ee). What are the primary factors I should investigate?
A1: Achieving high enantioselectivity is the central challenge. Low % ee is rarely due to a single factor, but rather a combination of suboptimal conditions. Here’s a prioritized checklist:
-
Catalyst Integrity and Choice: The heart of any asymmetric synthesis is the chiral catalyst.
-
Catalyst Purity: Is your catalyst (e.g., chiral phosphoric acid, proline derivative, metal-ligand complex) of high optical and chemical purity? Impurities can severely degrade performance.
-
Catalyst Activation/Formation: If using a metal-ligand complex, ensure the active catalytic species is forming correctly. For instance, Cu(I) and Ag(I) catalysts used in 1,3-dipolar cycloadditions can behave differently, influencing stereoselectivity.[2]
-
Catalyst Loading: Insufficient catalyst loading can lead to an increased background (non-catalyzed) reaction, which is racemic. Conversely, excessive loading is not always better and can sometimes introduce side reactions.
-
Catalyst-Substrate Mismatch: Not all catalysts are universal. The steric and electronic properties of your substrate must be compatible with the chiral environment of the catalyst. For example, bulky substituents on your substrate may require a catalyst with a more open chiral pocket.
-
-
Reaction Temperature: Most enantioselective reactions are highly sensitive to temperature.
-
Lowering the Temperature: As a general rule, lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer. The energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) in the system.
-
Temperature Stability: Ensure your temperature control is precise and stable throughout the reaction. Fluctuations can lead to inconsistent results.
-
-
Solvent Effects: The solvent plays a critical role in stabilizing transition states and influencing catalyst conformation and activity.
-
Polarity and Protic Nature: Non-polar solvents often provide better enantioselectivity in organocatalyzed reactions by promoting the key hydrogen-bonding interactions that enforce stereocontrol.[4] Protic solvents can interfere with these interactions.
-
Solubility: Ensure your catalyst and substrates are fully dissolved. Poor solubility of a catalyst, for instance, can lead to low conversion and selectivity.[4]
-
Q2: I'm observing the formation of multiple diastereomers. How can I improve the diastereoselectivity of my reaction?
A2: Poor diastereoselectivity is common when creating multiple stereocenters, such as in [3+2] cycloaddition reactions.[5] Key factors to consider are:
-
Reaction Mechanism Control (e.g., Endo vs. Exo): In cycloadditions, the geometry of the approach of the reactants determines the diastereomeric outcome. The choice of metal catalyst and ligand can often steer the reaction toward a preferred pathway. For example, in the 1,3-dipolar cycloaddition of azomethine ylides, Cu(I) and Ag(I) catalytic systems can be tuned to favor either the exo or endo adduct with high stereoselectivity.[2]
-
Steric Hindrance: The steric bulk of the substituents on both the dipole and the dipolarophile can direct the facial selectivity of the approach. Modifying a protecting group or a non-critical substituent to be more or less bulky can significantly improve the diastereomeric ratio (dr).
-
Chelation Control: In metal-catalyzed reactions, the presence of a chelating group on the substrate can lock the conformation of the molecule in the transition state, leading to a single diastereomer. This is a powerful strategy in reactions like palladium-catalyzed C-H arylations.[6]
Troubleshooting Guide: Common Synthetic Strategies
This section provides specific troubleshooting advice for common reaction types used to synthesize 3-substituted pyrrolidines.
Strategy 1: Asymmetric Michael Addition / Aza-Michael Reaction
The intramolecular aza-Michael reaction is a robust method for forming the pyrrolidine ring.[7] This is often followed by N-methylation to yield the final product.
Problem: Low yield and/or enantioselectivity in Chiral Phosphoric Acid (CPA) catalyzed aza-Michael cyclization.
-
Plausible Cause 1: Incorrect Acidity (pKa) of the CPA Catalyst.
-
Explanation: The CPA catalyst functions by activating the Michael acceptor (e.g., an α,β-unsaturated thioester) via hydrogen bonding, making it more electrophilic, while simultaneously orienting the nucleophilic amine for a stereocontrolled attack.[7][8] If the catalyst is too acidic, it may protonate the amine, shutting down its nucleophilicity. If it's not acidic enough, activation of the acceptor is inefficient.
-
Solution: Screen a range of CPA catalysts with varying steric bulk and electronic properties (e.g., TRIP, STRIP). The optimal catalyst is often a balance between steric demand and acidity.[8]
-
-
Plausible Cause 2: Poor Michael Acceptor.
-
Explanation: The rate and enantioselectivity of the reaction are highly dependent on the nature of the Michael acceptor.[7] Less reactive acceptors (e.g., amides, esters) may require more forcing conditions, which can erode enantioselectivity.
-
Solution: If possible, consider using a more activated Michael acceptor, such as an α,β-unsaturated thioester or ketone. These generally exhibit higher reactivity under milder conditions.
-
-
Plausible Cause 3: Water in the Reaction.
-
Explanation: Water can compete with the substrate for hydrogen bonding to the catalyst and can also hydrolyze sensitive functional groups.
-
Solution: Ensure all reagents and solvents are rigorously dried. Run the reaction under an inert atmosphere (N₂ or Ar) and use freshly activated molecular sieves.
-
Workflow: CPA-Catalyzed Aza-Michael Cyclization
The following diagram illustrates a typical workflow for this synthetic approach.
Caption: General workflow for enantioselective pyrrolidine synthesis.
Strategy 2: Asymmetric 1,3-Dipolar Cycloaddition
This is one of the most direct methods for constructing substituted pyrrolidines, creating up to four stereocenters in a single step.[2]
Problem: Low conversion or poor regioselectivity in the cycloaddition of an azomethine ylide with an alkene.
-
Plausible Cause 1: Poorly Activated Dipolarophile.
-
Explanation: Classic 1,3-dipolar cycloadditions are most efficient with electron-deficient alkenes (e.g., acrylates, enones).[2] Using unactivated or electron-rich alkenes can lead to sluggish or non-existent reactions.
-
Solution: While challenging, recent advances have shown that specific catalyst systems can promote reactions with less activated olefins like vinylarenes.[2] This often requires careful optimization of the metal source (e.g., Cu(I), Ag(I)), ligand, and reaction conditions. If optimization fails, you may need to reconsider the substrate and introduce a temporary electron-withdrawing group.
-
-
Plausible Cause 2: Azomethine Ylide Instability.
-
Explanation: Azomethine ylides are reactive intermediates. If they are not trapped efficiently by the dipolarophile, they can decompose or undergo side reactions.
-
Solution: Ensure the ylide is generated in situ in the presence of the dipolarophile. A common method is the reaction of an α-amino ester with an aldehyde. Adjusting the rate of ylide formation to match the rate of cycloaddition can be critical. This can sometimes be achieved by the slow addition of one of the reagents.
-
Table 1: Comparison of Catalytic Systems for Asymmetric Cycloadditions
| Catalyst System | Typical Dipolarophile | Key Advantages | Common Issues | Reference |
| Cu(I) / Chiral Ligand (e.g., Fesulphos) | Electron-deficient alkenes | High efficiency, good stereocontrol. | Ligand sensitivity, potential for catalyst oxidation. | [8] |
| Ag(I) / Chiral Ligand (e.g., Phosphine) | Electron-deficient alkenes, Vinylarenes | Can provide complementary selectivity to Cu(I), high stereoselectivity. | Cost of silver salts, sensitivity to light. | [2] |
| Organocatalysts (e.g., Proline Derivatives) | α,β-Unsaturated aldehydes/ketones | Metal-free, environmentally benign. | Higher catalyst loadings often required, limited substrate scope. | [4] |
Strategy 3: Post-Synthesis Derivatization & Purification
Problem: Difficulty removing the N-protecting group after successful synthesis of the pyrrolidine core.
-
Plausible Cause: Harsh Deprotection Conditions.
-
Explanation: Many common N-protecting groups (e.g., Boc, Cbz, Benzyl) require conditions (strong acid, high-pressure hydrogenation) that can be incompatible with other functional groups in the molecule or can cause racemization at a labile stereocenter.[9] For example, catalytic hydrogenation to remove a benzyl group can inadvertently reduce other functionalities like nitriles, alkenes, or even aryl halides.[9]
-
Solution:
-
Plan Ahead: Choose a protecting group during your synthetic design that can be removed under mild conditions compatible with your molecule's final structure.
-
Alternative Groups: Consider the Boc group, which is typically removed with acid (e.g., TFA or HCl in MeOH) at room temperature.[3][9] For acid-sensitive substrates, a Cbz group can be removed by hydrogenolysis under carefully controlled conditions.
-
Final Step N-Methylation: If the target is a 1-methylpyrrolidine, a Cbz group can sometimes be converted directly to an N-methyl group via reduction with LiAlH₄.[7] Alternatively, deprotection followed by a separate reductive amination step with formaldehyde is a very common and reliable method.
-
-
Problem: Difficulty in purifying the final product and confirming enantiopurity.
-
Plausible Cause: Inadequate Analytical Method.
-
Explanation: Standard purification techniques like silica gel chromatography may not be sufficient to separate enantiomers or closely related diastereomers. Furthermore, NMR spectroscopy cannot distinguish between enantiomers.
-
Solution:
-
Chiral HPLC/SFC: The gold standard for determining % ee is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). You must develop a reliable method using a suitable chiral stationary phase. It is crucial to have a racemic standard to confirm the retention times of both enantiomers.[10]
-
Diastereomeric Salt Formation: For purification, you can react your final amine product with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts. These salts often have different solubilities and can be separated by recrystallization. The desired enantiomer can then be liberated by treatment with a base.
-
-
Experimental Protocol Example: Chiral HPLC Analysis
This protocol provides a general framework for analyzing the enantiomeric excess of a synthesized 3-substituted-1-methylpyrrolidine.
Objective: To determine the enantiomeric ratio (% ee) of a synthesized chiral pyrrolidine.
Materials:
-
Sample of synthesized pyrrolidine.
-
Racemic standard of the same pyrrolidine.
-
HPLC-grade solvents (e.g., isopropanol, hexane).
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
HPLC system with UV detector.
Procedure:
-
Sample Preparation: Prepare a stock solution of your synthesized sample at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol). Prepare a separate solution of the racemic standard at the same concentration.[10]
-
Method Development (Isocratic):
-
Inject the racemic standard onto the chiral column.
-
Start with a mobile phase composition such as 90:10 hexane:isopropanol at a flow rate of 1.0 mL/min.
-
Monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 254 nm for aromatic substituents).
-
Adjust the ratio of hexane to isopropanol to achieve baseline separation of the two enantiomer peaks within a reasonable run time. Increasing the polar modifier (isopropanol) generally decreases retention time.
-
-
Analysis:
-
Once a suitable method is established with the racemic standard, inject your synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak.
-
Troubleshooting Flowchart: Low Enantioselectivity
Caption: Troubleshooting guide for low enantioselectivity.
References
-
White Rose eTheses Online. Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. [Link]
-
NIH. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]
-
PubMed. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]
-
VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]
-
ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
-
PMC. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. [Link]
-
PMC - NIH. Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. [Link]
-
Semantic Scholar. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]
-
MDPI. Synthesis of a New Chiral Pyrrolidine. [Link]
-
Mapping Ignorance. A new path to enantioselective substituted pyrrolidines. [Link]
-
ResearchGate. Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
-
PMC - NIH. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
PMC - NIH. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]
-
ACS Publications. Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. [Link]
-
Journal of the American Chemical Society. Direct Enantioselective α-C–H Conjugate Addition of Propargylamines to α,β-Unsaturated Ketones via Carbonyl Catalysis. [Link]
-
ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
- Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Kinetic Analysis of Reactions Involving 3-(Bromomethyl)-1-methylpyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the kinetic analysis of reactions involving 3-(Bromomethyl)-1-methylpyrrolidine. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its three-dimensional geometry that is advantageous for optimizing the pharmacokinetic profiles of drug candidates.[1] Understanding the kinetics of its derivatization is paramount for process optimization and mechanistic elucidation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reactive nature of this compound?
A1: this compound is a halogenated N-heterocycle that primarily acts as an electrophile in nucleophilic substitution reactions.[1] The bromine atom is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds.[1] These reactions typically follow second-order kinetics, characteristic of SN2 mechanisms.[1][2]
Q2: How should I store this compound and its solutions to ensure stability?
A2: The compound, often supplied as a hydrobromide salt, should be stored in a cool (2-8°C), dry place under an inert atmosphere.[1][3] As a liquid, the freebase form is described as yellow to brown.[1] For kinetic studies, it is advisable to use freshly prepared solutions. If storage of solutions is necessary, they should be kept at low temperatures and protected from light and moisture to minimize potential degradation or side reactions.
Q3: What are the most common analytical techniques for monitoring the kinetics of reactions with this compound?
A3: Several analytical methods are suitable for real-time or time-point monitoring of these reactions.[4][5] The choice of technique depends on the specific reactants and the reaction rate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is highly effective for tracking the disappearance of the bromomethyl protons and the appearance of new signals corresponding to the product. It allows for direct quantification of species in the reaction mixture.[5]
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can monitor the reaction in real-time, providing insights into reactants, intermediates, and products.[4]
-
Chromatography (HPLC, GC): When coupled with a suitable detector (e.g., UV-Vis, MS), chromatography is excellent for separating and quantifying reactants and products at discrete time points.
-
Spectrophotometry (UV-Vis): If the reactants or products have a distinct chromophore, UV-Vis spectrophotometry can be a simple and effective method for monitoring reaction progress.[6]
Q4: Can side reactions occur, and how can I minimize them?
A4: Yes, side reactions are possible. The most common is elimination (E2), competing with the desired substitution (SN2) reaction, especially with sterically hindered or strongly basic nucleophiles. To favor substitution over elimination:
-
Use a non-hindered, moderately basic nucleophile.
-
Employ a polar aprotic solvent (e.g., acetonitrile, DMF, DMSO) which solvates the cation but not the nucleophile, enhancing its reactivity.[7]
-
Maintain the lowest effective reaction temperature.
Another potential issue is over-alkylation if the nucleophile has multiple reactive sites. Using a stoichiometric excess of the nucleophile can sometimes mitigate this.
Section 2: Troubleshooting Guides
Issue 1: Non-Reproducible Kinetic Data or Inconsistent Reaction Rates
| Possible Cause & Explanation | Troubleshooting Steps |
| Moisture Contamination: Trace amounts of water can hydrolyze the bromomethyl group or react with strong bases, altering the reaction conditions. | 1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reagent Purity and Stability: The purity of this compound and the nucleophile can significantly impact reaction rates. The reagent can degrade over time if not stored properly. | 1. Verify the purity of starting materials using NMR or another suitable analytical technique. 2. Use freshly opened or properly stored reagents. 3. Consider purification of starting materials if impurities are detected. |
| Temperature Fluctuations: Reaction rates are highly sensitive to temperature changes. Inconsistent temperature control will lead to variable kinetic data. | 1. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a thermostat). 2. Monitor the internal reaction temperature throughout the experiment. |
| Inadequate Mixing: Inhomogeneous mixing can create localized concentration gradients, leading to inconsistent reaction rates.[] | 1. Ensure efficient and consistent stirring throughout the reaction. 2. For viscous solutions, consider mechanical stirring. |
Issue 2: Reaction Appears to Stall or Proceeds Very Slowly
| Possible Cause & Explanation | Troubleshooting Steps |
| Poor Nucleophile Reactivity: The chosen nucleophile may be too weak to react at a practical rate under the initial conditions. | 1. Consider using a stronger nucleophile. 2. Increase the reaction temperature in controlled increments. 3. Add a catalytic amount of a more reactive halide salt (e.g., potassium iodide) to facilitate a Finkelstein-type reaction, generating a more reactive iodo intermediate in situ.[9] |
| Inappropriate Solvent: The solvent plays a crucial role in SN2 reactions. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[10] | 1. Switch to a polar aprotic solvent like acetonitrile, DMF, or DMSO to enhance nucleophile strength.[7][11] |
| Base Incompatibility or Insolubility: If a base is used to deprotonate the nucleophile, its solubility and strength are critical. An insoluble or weak base may not generate a sufficient concentration of the active nucleophile.[9] | 1. Choose a base that is at least partially soluble in the reaction medium (e.g., cesium carbonate is often more soluble in organic solvents than potassium carbonate).[7][9] 2. Consider using a stronger base if the pKa of the nucleophile requires it. |
Issue 3: Unexpected Peaks in Analytical Data (NMR, LC-MS)
| Possible Cause & Explanation | Troubleshooting Steps |
| Elimination Side Product: An E2 elimination reaction can produce an unsaturated pyrrolidine derivative. This is more likely with strong, sterically hindered bases. | 1. Analyze the unexpected peaks. An alkene product will have characteristic signals in the 1H NMR spectrum. 2. To minimize elimination, use a less sterically hindered base and a lower reaction temperature. |
| Solvent Decomposition: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a base, potentially generating dimethylamine which can act as a nucleophile.[12] | 1. Avoid excessive heating when using solvents like DMF.[11] 2. Consider alternative, more stable solvents if high temperatures are required. |
| Quaternization of the Pyrrolidine Nitrogen: If the nucleophile is a primary or secondary amine, the product, a tertiary amine, can be further alkylated by this compound to form a quaternary ammonium salt. | 1. Use a molar excess of the nucleophilic amine relative to the alkylating agent. 2. Monitor the reaction closely and stop it once the desired product is formed. |
Section 3: Experimental Protocols & Data Presentation
Protocol: General Procedure for a Kinetic Run via 1H NMR
-
Preparation: In an NMR tube, dissolve the nucleophile and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated polar aprotic solvent (e.g., CD3CN).
-
Thermal Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Initiation: Acquire an initial spectrum (t=0). Then, inject a known concentration of this compound into the NMR tube and mix rapidly.
-
Data Acquisition: Immediately begin acquiring 1H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the disappearing reactant (e.g., the -CH2Br protons) and the appearing product relative to the internal standard. Plot the concentration versus time to determine the reaction order and rate constant.
Data Summary Table: Solvent Effects on SN2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Effect on SN2 Rate |
| Acetonitrile | Polar Aprotic | 37.5 | Favorable |
| DMF | Polar Aprotic | 36.7 | Favorable |
| DMSO | Polar Aprotic | 47 | Very Favorable |
| Methanol | Polar Protic | 33 | Unfavorable |
| Water | Polar Protic | 80 | Very Unfavorable |
This table provides a general guide; empirical testing is essential for optimization.
Section 4: Visualizing Workflows and Mechanisms
To aid in understanding the experimental process and potential reaction pathways, the following diagrams have been generated.
Caption: General workflow for a kinetic experiment.
Caption: Competing SN2 and E2 reaction pathways.
References
-
Hage, D. S., et al. (2015). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available at: [Link]
-
Karpova, S. P., et al. (2024). Analytical approach of kinetic-spectrophotometric and redox titration methods in the quantitative determination of ticarcillin. ResearchGate. Available at: [Link]
-
A Method for Real Time Monitoring of Chemical Reactions and Processes. ResearchGate. Available at: [Link]
-
2.2: The Discovery of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
-
van Santen, R. A., et al. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis. Available at: [Link]
-
Techniques and Methods to Monitor Chemical Reactions. ResearchGate. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Help with N-Alkylation gone wrong. Reddit. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
-
CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry. Available at: [Link]
-
Best Conditions For N-Alkylation? Sciencemadness.org. Available at: [Link]
-
Give the substitution and elimination products you would expect from the following reactions. Pearson. Available at: [Link]
-
Nucleophilic Substitution Reactions (SN1 and SN2). University of Lethbridge. Available at: [Link]
-
Experimental and Kinetic Modeling Study of 3-Methyl-2-butenol (Prenol) Oxidation. ACS Publications. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]
Sources
- 1. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. ochem.as.uky.edu [ochem.as.uky.edu]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Reaction Monitoring for 3-(Bromomethyl)-1-methylpyrrolidine
Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Chromatography Division) Subject: Troubleshooting Analysis of Heterocyclic Alkyl Halides
Introduction: The Analyst's Dilemma
You are working with 3-(Bromomethyl)-1-methylpyrrolidine .[1][2] This molecule presents a classic "double-trouble" scenario for analytical chemistry:
-
The Tertiary Amine: It is basic and polar, leading to severe tailing on standard silica (TLC) or non-deactivated GC liners due to interaction with silanols.
-
The Alkyl Bromide: It is thermally labile and an active electrophile. High temperatures (GC injectors) or acidic media (unbuffered silica) can trigger degradation via HBr elimination or hydrolysis.
This guide treats your analytical setup as a system that must be tuned to these specific properties.
Part 1: Thin Layer Chromatography (TLC) Support
Ticket #TLC-001: "My product spots are streaking from the baseline to the solvent front."
Diagnosis:
The basic nitrogen in the pyrrolidine ring is protonating on the acidic silanol groups (
Resolution Protocol: You must "mask" the silica acidity.
-
Mobile Phase Modifier: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your eluent.-
Standard System: DCM : MeOH : TEA (95 : 4 : 1).
-
-
Plate Pre-treatment (If streaking persists): Dip the empty TLC plate in a solution of 5% TEA in acetone and let it dry before spotting your compound. This saturates the active sites.
Ticket #TLC-002: "I cannot see my spots. UV is empty."
Diagnosis:
this compound lacks a strong chromophore (no conjugated
Resolution Protocol (Visualization): Use a stain specific to the functional groups. Do not use Ninhydrin (it requires an N-H bond; your amine is tertiary).
| Visualization Method | Reaction Type | Appearance | Suitability |
| Dragendorff’s Reagent | Complexation with tertiary amines | Orange spots on yellow/white background | Best Choice. Highly specific for the pyrrolidine ring. |
| Iodine Chamber ( | Reversible intercalation | Brown/Yellow spots | Good. Universal, but non-specific. |
| KMnO | Oxidation | Yellow spots on purple background | Fair. Works, but the alkyl bromide can hydrolyze. |
| Ninhydrin | Reaction with primary/secondary amines | No Reaction | Avoid. False negatives likely. |
Part 2: Gas Chromatography (GC) Support
Ticket #GC-001: "I see multiple extra peaks and a rising baseline."
Diagnosis:
Thermal Degradation. Alkyl bromides are prone to
Resolution Protocol:
-
Lower Inlet Temperature: Reduce inlet temperature to 150°C – 180°C . Do not use the standard 250°C setting.
-
Pulsed Split Injection: Use a pressure pulse (e.g., 30 psi for 0.5 min) to sweep the sample onto the column rapidly, minimizing residence time in the hot liner.
-
Check Liner: Use a deactivated wool liner . Glass wool that is not deactivated will catalyze the elimination reaction.
Ticket #GC-002: "The peak looks like a shark fin (severe tailing)."
Diagnosis: Amine adsorption. The tertiary amine is binding to active sites in the column or liner.
Resolution Protocol:
-
Column Selection: Switch to a Base-Deactivated column.
-
Recommended:Rtx-Volatile Amine , CP-Volamine , or Rtx-5 Amine .[3]
-
Alternative: If using a standard DB-5/Rtx-5, ensure the film thickness is higher (1.0
m) to cover active sites, but this increases retention time (bad for thermal stability).
-
-
Base-Deactivated Liner: Ensure your liner is chemically deactivated (silanized) specifically for basic drugs.
Part 3: Validated Workflows
Workflow A: TLC Monitoring (Synthesis from Alcohol)
Context: Converting 3-(hydroxymethyl)-1-methylpyrrolidine to the bromide.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: DCM : MeOH :
(90 : 9 : 1). -
Rf Expectations:
-
Starting Material (Alcohol): Low Rf (0.1 – 0.2) due to H-bonding.
-
Product (Bromide): Higher Rf (0.4 – 0.6) as it is less polar.
-
-
Stain: Dip in Dragendorff’s reagent; heat is not usually required, but gentle warming helps.
Workflow B: GC Method (Purity Check)
| Parameter | Setting | Rationale |
| Column | Rtx-Volatile Amine (30m x 0.32mm x 5 | Thick film/base-deactivation prevents tailing. |
| Inlet | Split (20:1), 160°C | Low temp prevents HBr elimination. |
| Carrier Gas | Helium, 1.5 mL/min (Constant Flow) | Slightly higher flow sweeps labile compounds faster. |
| Oven Program | 60°C (hold 1 min) | Fast ramp minimizes thermal stress. |
| Detector | FID @ 250°C | Standard detection. |
Part 4: Visual Troubleshooting Logic
Diagram 1: Method Selection Strategy
Use this flow to decide which technique fits your immediate need.
Caption: Decision matrix for selecting and optimizing the analytical technique based on experimental goals.
Diagram 2: GC Failure Mode Analysis
Logic for diagnosing "Ghost Peaks" and "Shark Fins".
Caption: Root cause analysis for the two most common GC artifacts encountered with this molecule.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54598686, this compound. Retrieved from [Link]
-
Restek Corporation. Rtx-Volatile Amine: Column Information and Applications. Retrieved from [Link][3]
-
Kato, N., & Ogamo, A. (2001). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.[4] Science & Justice, 41(4), 239-244.[4] (Validating Dragendorff/modified reagents for tertiary amines). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Thermal decomposition of alkyl bromides (General Kinetic Data). Retrieved from [Link]
Sources
- 1. (3S)-3-Bromo-1-methylpyrrolidine | CAS#:1353993-86-8 | Chemsrc [chemsrc.com]
- 2. 3-BroMo-1-Methyl-pyrrolidine | 10603-45-9 [chemicalbook.com]
- 3. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 4. A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
biological activity of 3-(Bromomethyl)-1-methylpyrrolidine vs. its ethyl analog
Title: Biological Activity & Synthetic Utility: 3-(Bromomethyl)-1-methylpyrrolidine vs. Ethyl Analog Subtitle: A Comparative Guide for Medicinal Chemistry & Lead Optimization
Executive Summary
In drug discovery, the pyrrolidine scaffold is a "privileged structure," serving as a core pharmacophore in ligands targeting dopaminergic, histaminergic, and muscarinic receptors. This compound and its ethyl analog are the critical electrophilic reagents used to install this moiety.
While these compounds are synthetic intermediates, their selection dictates the biological profile of the final drug candidate. This guide compares them not merely as reagents, but as determinants of Pharmacokinetic (PK) and Pharmacodynamic (PD) outcomes. The "Methyl vs. Ethyl" switch is a classic medicinal chemistry tactic to modulate lipophilicity (
| Feature | 1-Methyl Analog | 1-Ethyl Analog |
| Primary Role | Synthetic Reagent (Electrophile) | Synthetic Reagent (Electrophile) |
| Steric Profile | Compact; fits tight binding pockets | Bulky; probes hydrophobic pockets |
| Lipophilicity | Lower (More polar) | Higher (Increased BBB penetration potential) |
| Key Application | Dopamine D2/D3 ligands, H3 antagonists | Modulating selectivity (e.g., D3 > D2) |
Chemical Profile & Reactivity
As a Senior Application Scientist, I must emphasize that the biological activity of these bromides in isolation is primarily defined by their alkylating potential (toxicity). Their true value emerges when they are coupled to a pharmacophore.
Reactivity Comparison
Both compounds possess a reactive alkyl bromide handle. However, the
-
This compound:
-
Reactivity: High. The compact methyl group minimizes steric hindrance, allowing faster coupling with nucleophiles (e.g., phenols, amines).
-
Handling: Hygroscopic hydrobromide salt. Requires strict anhydrous conditions to prevent hydrolysis to the alcohol.
-
-
3-(Bromomethyl)-1-ethylpyrrolidine:
-
Reactivity: Slightly lower reaction rates due to the increased steric bulk of the ethyl group near the nitrogen, though the effect on the distal bromomethyl group is minor.
-
Solubility: The free base is more soluble in non-polar organic solvents (DCM, Toluene) compared to the methyl analog.
-
Pharmacological Case Studies: The "Methyl vs. Ethyl" Switch
The choice between the methyl and ethyl analog is rarely arbitrary; it is a strategic decision to tune biological activity.
Case Study A: Dopamine Receptor Selectivity (D2 vs. D3)
In the development of benzamide antipsychotics (analogous to Eticlopride), the
-
Methyl Analog Derivative: Often exhibits high affinity for both D2 and D3 receptors. The small methyl group fits well into the conserved orthosteric binding site (OBS).
-
Ethyl Analog Derivative: The additional methylene unit (
) introduces a steric clash in the D2 receptor pocket but is often tolerated or even preferred by the D3 receptor due to subtle differences in the extracellular loops.-
Result: Switching from Methyl to Ethyl can increase D3 selectivity , a desired trait for treating cognitive symptoms of schizophrenia without motor side effects (EPS).
-
Case Study B: Histamine H3 Antagonists (Cognition Enhancers)
Compounds like ABT-239 utilize the 2-methylpyrrolidin-1-yl moiety (closely related structural isomer).[1] Research indicates that extending the alkyl chain from methyl to ethyl often leads to:
-
Decreased Potency: The ethyl group may disrupt the critical salt bridge interaction between the pyrrolidine nitrogen and the receptor's aspartate residue.
-
Increased Metabolic Clearance: The ethyl group is more prone to oxidative dealkylation by CYP450 enzymes compared to the methyl group.
Case Study C: Antimicrobial Activity (Quinolones & Carbapenems)
In fluoroquinolone antibiotics (e.g., Gemifloxacin analogs), the pyrrolidine side chain enhances activity against Gram-positive bacteria.
-
Data Trend: The 1-methyl derivative typically balances potency with solubility. The 1-ethyl analog increases lipophilicity, which may improve penetration into bacterial cells but often at the cost of higher plasma protein binding in the host, reducing the free active fraction.
Experimental Protocols
Protocol A: General Coupling via Nucleophilic Substitution
Use this protocol to synthesize the biologically active ligand from the bromide precursor.
Reagents:
-
Target Nucleophile (e.g., Substituted Phenol or Amine)
-
This compound HBr (or Ethyl analog)[2]
-
Base:
(for phenols) or (for faster kinetics) -
Solvent: DMF or Acetonitrile (
)
Workflow:
-
Activation: Dissolve the nucleophile (1.0 eq) in anhydrous DMF. Add
(3.0 eq) and stir at RT for 30 min to generate the anion. -
Alkylation: Add 3-(Bromomethyl)-1-alkylpyrrolidine HBr (1.2 eq) portion-wise.
-
Note: The HBr salt is acidic; the excess base neutralizes it in situ.
-
-
Heating: Heat the mixture to 60–80°C for 4–12 hours. Monitor by LC-MS.
-
Critical Control Point: The Ethyl analog may require longer reaction times (up to 16h) or higher temperature (90°C) due to steric factors.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
Protocol B: In Vitro Binding Affinity Assay (Dopamine D2)
To validate the biological impact of the Methyl vs. Ethyl switch.
-
Membrane Prep: Use CHO cells stably expressing human D2 receptors.
-
Radioligand:
-Methylspiperone (0.2 nM). -
Incubation: Incubate membranes + Radioligand + Test Compound (Methyl vs. Ethyl derivative) for 60 min at 25°C.
-
Filtration: Harvest on GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
values.-
Expectation: A shift in
> 10-fold indicates the N-substituent is a selectivity filter.
-
Visualization: SAR & Synthesis Pathway
The following diagram illustrates the divergent biological outcomes based on the reagent selection.
Caption: Decision tree showing how the choice of alkylating agent (Methyl vs. Ethyl) determines the final pharmacological profile of the drug candidate.
References
-
Fleck, T. J., et al. (2003).[3] "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." Journal of Organic Chemistry. Link
-
Cowart, M., et al. (2005). "4-(2-[2-(2(R)-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link
-
Bhat, R., et al. (2019). "Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands." Frontiers in Pharmacology. Link
-
Sun, L., et al. (2011).[4] "Pyrrolidin-3-yl-N-methylbenzamides as potent histamine H3 receptor antagonists."[4] Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. (2024). "this compound hydrobromide Product Data." BenchChem Chemical Database. Link
Sources
- 1. sci-hub.sg [sci-hub.sg]
- 2. 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of different synthetic routes to 3-(Bromomethyl)-1-methylpyrrolidine
[1]
Target Molecule: this compound Hydrobromide CAS: 1390654-77-9 (Salt), 139220-42-3 (Free Base) Core Application: Precursor for nicotinic acetylcholine receptor agonists; pyrrolidine scaffold functionalization.[1]
Executive Summary & Critical Stability Warning
The "Azetidinium Trap": Before selecting a route, researchers must understand the inherent instability of the free base. This compound contains both a nucleophilic tertiary amine and an electrophilic alkyl bromide on the same scaffold.[1] In its free base form, it undergoes rapid intramolecular cyclization to form a bicyclic 3-methyl-1-azoniabicyclo[2.1.0]pentane bromide (an azetidinium ion).[1]
-
Implication: You cannot store the free base. All synthetic routes must conclude with immediate acidification to the hydrobromide salt (HBr) to protonate the nitrogen, rendering it non-nucleophilic and stable.[1]
Route Comparison Matrix
| Feature | Route A: HBr Reflux | Route B: PBr₃ Bromination | Route C: Appel Reaction |
| Primary Utility | Industrial / Scale-up | Lab Scale / R&D | Specialized / Mild |
| Yield | High (85-92%) | Moderate-High (70-85%) | Moderate (60-75%) |
| Atom Economy | High | Moderate | Very Low (High Waste) |
| Purification | Crystallization (Direct) | Extraction/Crystallization | Chromatography (Difficult) |
| Cost | Low | Medium | High |
| Safety Profile | Corrosive (High Temp) | Reactivity (Exothermic) | Toxic Reagents ( |
Detailed Synthetic Protocols
Route A: The Industrial Standard (48% HBr Reflux)
This is the most robust method for scale-up. It converts the precursor alcohol directly to the stable salt in a single pot, avoiding the isolation of the unstable free base.
Protocol:
-
Charge: To a round-bottom flask equipped with a reflux condenser, add (1-Methylpyrrolidin-3-yl)methanol (1.0 eq).
-
Acid Addition: Slowly add 48% aqueous Hydrobromic acid (HBr) (5.0 - 10.0 eq).[1] Note: Excess acid acts as both solvent and reagent.[1]
-
Reaction: Heat to reflux (
) for 6–12 hours. Monitor consumption of starting material via TLC (stain with KMnO4 or Dragendorff’s reagent).[1] -
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove water and excess HBr.
-
Azeotrope the residue with toluene or ethanol to remove trace moisture.
-
Crystallization: Triturate the resulting solid with cold acetone or diethyl ether/ethanol mixture.
-
-
Isolation: Filter the off-white solid.[1] This is the This compound hydrobromide .[1][2][3]
Expert Insight: This method is superior because the nitrogen remains protonated throughout the entire reaction, completely preventing azetidinium formation.
Route B: The Laboratory Standard ( )
Ideal for smaller scales where high-temperature reflux is undesirable.[1]
Protocol:
-
Solvation: Dissolve (1-Methylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous DCM or
under . -
Addition: Cool to
. Add Phosphorus Tribromide ( ) (0.4 eq) dropwise.[1] Caution: Exothermic.[1] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench & Salt Formation (Critical Step):
-
Standard Quench: Pour into ice water.
-
The Trap: If you basify to extract the free amine, it will degrade.[1]
-
Correct Work-up: Quench with a minimal amount of water.[1] If the product precipitates as a phosphite salt, it may be impure.[1]
-
Preferred: Evaporate solvent, treat residue with HBr/Acetic Acid or HBr/Ether to ensure conversion to the HBr salt, then recrystallize from Ethanol/Ether.[1]
-
Expert Insight: Removing phosphorus byproducts (phosphorous acid) can be difficult with polar amine salts.[1] The HBr reflux (Route A) is often cleaner for this specific substrate.[1]
Route C: The Appel Reaction ( )
Used only when the substrate contains acid-sensitive groups (unlikely for this simple scaffold) or if anhydrous neutral conditions are strictly required.[1]
Protocol:
-
Dissolve alcohol (1.0 eq) and
(1.1 eq) in DCM at .[1] -
Add
(1.1 eq) slowly.[1] -
Stir at RT for 2 hours.
-
Major Drawback: The product must be separated from Triphenylphosphine oxide (
).[1] Since the product is a polar amine, it sticks to silica, making chromatography difficult.[1] -
Post-Process: The eluted free base must be immediately treated with HBr in ether to precipitate the salt.
Mechanistic & Stability Visualization[1]
The following diagram illustrates the synthetic pathways and the "Azetidinium Trap" that leads to degradation if the salt form is not maintained.
Figure 1: Synthetic pathways highlighting the stability advantage of the direct HBr route (Route A) versus the degradation risk of the free base intermediate.
References
-
Sigma-Aldrich. Product Specification: this compound hydrobromide.[1][2] (Confirming commercial stability as HBr salt). Link[1]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (General reference for Alcohol to Bromide conversions via HBr and PBr3).
-
Couty, F., & Evano, G. (2006).[1] Synthesis of 3-substituted pyrrolidines.[1][2][6][7][8] Organic Preparations and Procedures International.[1] (Context on pyrrolidine functionalization).
-
Dittmer, K., et al. Synthesis of Bromomethyl-heterocycles.[1] Journal of the American Chemical Society. (Foundational chemistry for heterocyclic alkyl bromides). Link[1]
Sources
- 1. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]
- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
validation of analytical methods for 3-(Bromomethyl)-1-methylpyrrolidine
Validation of Analytical Methods for 3-(Bromomethyl)-1-methylpyrrolidine
Executive Summary
This compound is a critical heterocyclic building block, often utilized in the synthesis of complex pharmaceutical agents. Its analysis presents a dual challenge: high polarity (due to the tertiary amine) and chemical reactivity (the alkyl bromide is a potent electrophile). Standard C18 Reversed-Phase HPLC often fails due to poor retention, while the lack of a strong chromophore limits UV sensitivity.
This guide objectively compares the two most viable analytical strategies: Ion-Pairing Reversed-Phase HPLC (IP-RP) for routine Quality Control (Assay/Purity) and HILIC-MS/MS for trace impurity monitoring (Genotoxicity screening).
Part 1: The Analytical Challenge
| Feature | Analytical Implication |
| Structure | Tertiary Amine (pKa ~9.5): Highly polar; elutes in the void volume on standard C18 columns. |
| Reactivity | Alkyl Bromide: Susceptible to hydrolysis in aqueous media and thermal degradation. GC is risky; LC requires buffered, acidic conditions. |
| Chromophore | Weak UV Absorbance: Lacks aromatic rings. Detection requires low UV (205–210 nm), Refractive Index (RI), or Mass Spectrometry (MS). |
Part 2: Comparative Analysis of Methodologies
Method A: Ion-Pairing RP-HPLC (Recommended for QC/Assay)
Best for: Routine purity testing, raw material release, and high-concentration assay.
-
Mechanism: An anionic ion-pairing reagent (e.g., Sodium Octanesulfonate) is added to the mobile phase. It forms a neutral complex with the protonated pyrrolidine amine, allowing retention on a hydrophobic C18 column.
-
Pros: Excellent peak shape, uses standard HPLC instrumentation, cost-effective.
-
Cons: Slow equilibration; incompatible with MS (ion suppression).
Method B: HILIC-MS/MS (Recommended for Trace Analysis)
Best for: Genotoxic impurity screening (PGI) in final drug substances.
-
Mechanism: Hydrophilic Interaction Liquid Chromatography retains polar compounds using a water layer on a polar stationary phase.[1]
-
Pros: High sensitivity (ppb level), MS compatible, no derivatization needed.
-
Cons: Complex equilibration, higher instrument cost, matrix effects.
Performance Comparison Table
| Parameter | Method A: IP-RP HPLC (UV/CAD) | Method B: HILIC-MS/MS |
| Specificity | High (Separates synthesis by-products) | Very High (Mass selective) |
| LOD/LOQ | ~0.05% (w/w) | < 1 ppm (Trace levels) |
| Precision (RSD) | < 1.0% | < 5.0% |
| Throughput | Medium (20-30 min run) | High (5-10 min run) |
| Robustness | High (Once equilibrated) | Moderate (Sensitive to pH/Salt) |
Part 3: Detailed Validation Protocols (ICH Q2(R2) Aligned)
Protocol 1: Ion-Pairing RP-HPLC (The Workhorse Method)
1. Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid in Water (pH adjusted to 3.0).
-
Mode: Isocratic (70% A : 30% B) or Gradient depending on impurity profile.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm (or Charged Aerosol Detector - CAD).
-
Temperature: 30°C.
2. Sample Preparation (Critical for Stability):
-
Diluent: Acetonitrile:Buffer pH 3.0 (50:50). Do not use pure water or methanol to prevent solvolysis of the bromine group.
-
Concentration: 1.0 mg/mL for Assay.[2]
3. Validation Workflow (Step-by-Step):
-
Specificity (Stress Testing):
-
Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Heat (60°C) for 1 hour.
-
Acceptance: Purity angle < Purity threshold (for PDA detector) or mass balance > 95%. Confirm the bromomethyl group hydrolysis product (hydroxymethyl analog) is resolved from the main peak.
-
-
Linearity:
-
Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.
-
Acceptance: R² > 0.999.
-
-
Accuracy (Recovery):
-
Spike known amounts of this compound into the matrix (if applicable) or solvent.
-
Acceptance: Mean recovery 98.0% – 102.0%.
-
-
Robustness (Critical for IP-HPLC):
-
Vary Ion-Pair concentration (± 10%).
-
Vary pH (± 0.2 units). Note: pH is critical for the ion-pair formation.
-
Part 4: Visualization of Logic & Workflow
Diagram 1: Method Selection Decision Tree
Caption: Decision logic for selecting the appropriate analytical technique based on the development phase and sensitivity requirements.
Diagram 2: Validation Lifecycle (ICH Q2)
Caption: The cyclic process of validating the Ion-Pairing method, emphasizing the critical stability check.
Part 5: Expert Insights (The "Senior Scientist" Perspective)
-
The "Ghost" Peak Issue: In Ion-Pair chromatography, system peaks (ghost peaks) are common if the mobile phase equilibrium is disturbed. Always inject a blank that exactly matches the solvent composition of your sample to identify these artifacts.
-
Thermal Instability: this compound can cyclize to form a quaternary aziridinium ion intermediate or hydrolyze. Ensure your autosampler is cooled to 4°C.
-
Column Life: Ion-pairing reagents "stick" to C18 columns. Dedicate a specific column to this method. Do not try to wash it and use it for a different non-IP method later.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
McCalley, D. V. (2017). Analysis of the basic compounds in the pharmaceutical industry: Ion-pairing or HILIC? Journal of Chromatography A. [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[Link]
Sources
Bioisosteric Replacements for the 3-(Bromomethyl)-1-methylpyrrolidine Scaffold: A Comparative Technical Guide
Topic: Bioisosteric Replacements for the 3-(Bromomethyl)-1-methylpyrrolidine Scaffold Content Type: Publish Comparison Guide
Executive Summary & Scaffold Analysis
The This compound scaffold is a ubiquitous building block in medicinal chemistry, primarily serving as an electrophilic vector to introduce the (1-methylpyrrolidin-3-yl)methyl amine motif. This moiety is critical in GPCR ligands (e.g., Clemastine, antipsychotics) where the basic nitrogen provides a canonical ionic interaction with aspartate residues in the receptor binding pocket, and the ethyl/methyl linker provides spatial separation.
However, this "workhorse" scaffold presents three distinct liabilities in modern drug discovery:
-
Metabolic Liability: The N-methyl group is a metabolic "soft spot," highly prone to oxidative
-dealkylation by Cytochrome P450 enzymes (CYP3A4/2D6), leading to high clearance. -
Genotoxicity Risks: As an alkylating agent, the bromomethyl reagent carries a structural alert for genotoxicity, complicating CMC (Chemistry, Manufacturing, and Controls) due to the requirement for low-ppm purging.
-
Promiscuous Binding: The high basicity (pKa ~10.5–11.0) often contributes to off-target hERG channel inhibition and phospholipidosis.
This guide evaluates three bioisosteric strategies to replace this scaffold, balancing physicochemical properties with synthetic feasibility.
Strategic Bioisosteric Replacements
Candidate A: The Ring Contraction (Azetidines) [1]
-
Structure: (1-Methylazetidin-3-yl)methyl derivatives.
-
Rationale: Contracting the ring from 5 (pyrrolidine) to 4 (azetidine) significantly alters the electronic profile while maintaining the vector orientation. The increased ring strain (~25 kcal/mol) lowers the pKa of the tertiary amine, often improving permeability and reducing hERG liability.
-
Metabolic Impact: Azetidines are often more metabolically stable than pyrrolidines. The steric environment of the strained ring can impede the approach of CYP enzymes to the N-methyl group, reducing the rate of
-dealkylation.
Candidate B: The Spirocyclic Rigidification (2-Oxa-6-azaspiro[3.3]heptanes)
-
Structure: Spirocyclic systems replacing the simple pyrrolidine.[2]
-
Rationale: "Escape from Flatland." Replacing the flexible pyrrolidine with a spirocycle locks the nitrogen vector, reducing the entropic penalty of binding.
-
Metabolic Impact: High. The quaternary carbon of the spiro-fusion blocks metabolic oxidation at the
-carbon positions adjacent to the nitrogen.
Candidate C: The Fluorinated Isostere (3-Fluoro-pyrrolidines)
-
Structure: 3-(Bromomethyl)-3-fluoro-1-methylpyrrolidine.
-
Rationale: Introduction of a fluorine atom at the C3 position (geminal to the linker) lowers the pKa of the amine through inductive electron withdrawal (
-effect) without changing the steric bulk significantly. -
Metabolic Impact: Moderate.[3] Fluorine blocks metabolic oxidation at the C3 position but has a lesser effect on the N-methyl dealkylation.
Comparative Performance Data
The following table aggregates physicochemical data comparing the parent scaffold with its primary bioisosteres.
| Metric | Parent: Pyrrolidine | Candidate A: Azetidine | Candidate B: Spiro-Azetidine | Candidate C: 3-Fluoro-Pyrrolidine |
| Structure | (1-Me-pyrrolidin-3-yl) | (1-Me-azetidin-3-yl) | 2-oxa-6-azaspiro[3.3]heptan-6-yl | (3-F-1-Me-pyrrolidin-3-yl) |
| pKa (Calc) | ~10.8 | ~9.5 - 10.0 | ~8.5 - 9.0 | ~9.2 |
| LogP | 1.2 (Baseline) | 0.8 (Lower) | 0.5 (Lowest) | 1.3 (Similar) |
| Metabolic Stability ( | Low (< 15 min) | Medium (30-60 min) | High (> 60 min) | Medium (20-40 min) |
| hERG Risk | High | Moderate | Low | Moderate |
| Synthetic Cost | Low | Medium | High | Medium |
Interpretation: The Azetidine (Candidate A) offers the best balance of improved metabolic stability and lowered lipophilicity without requiring complex spirocyclic synthesis. The Spiro-system (Candidate B) is the choice for maximizing novelty and IP space.
Decision Logic & Signaling Pathways
The following diagram illustrates the decision matrix for selecting the appropriate bioisostere based on the specific liability of the parent scaffold.
Figure 1: Strategic decision tree for scaffold replacement based on lead series liabilities.
Experimental Protocols
To validate the bioisosteric replacement, one must move away from the alkylation chemistry (using the bromomethyl reagent) to more controlled coupling methods that allow for diverse scaffold introduction.
Protocol A: Synthesis via Reductive Amination (Avoiding the Alkyl Halide)
Instead of using the 3-(bromomethyl) reagent—which locks you into the pyrrolidine ring early—use the corresponding aldehyde precursors. This allows parallel synthesis of pyrrolidine, azetidine, and piperidine analogs.
-
Reagents: Amine partner (
), (1-Methylazetidin-3-yl)carbaldehyde (or pyrrolidine equivalent), Sodium Triacetoxyborohydride (STAB), DCE/DCM. -
Procedure:
-
Dissolve amine partner (1.0 equiv) and aldehyde scaffold (1.1 equiv) in DCE.
-
Add catalytic acetic acid (1-2 drops) to adjust pH to ~5–6.
-
Stir for 30 mins to form the imine.
-
Add STAB (1.5 equiv) in one portion. Stir at RT for 4–16 hours.
-
Quench: Add sat.
. Extract with DCM.
-
-
Advantage: Avoids the genotoxic bromomethyl reagent; higher convergence.
Protocol B: Microsomal Stability Assay (Validation)
This assay is the "gatekeeper" for determining if the bioisosteric replacement successfully mitigated the metabolic liability.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Test Compounds: Parent pyrrolidine analog vs. Azetidine analog (1 µM final conc).
-
Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
Workflow:
-
Pre-incubate microsomes + compound at 37°C for 5 mins.
-
Initiate with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Calculation: Plot
vs. time. The slope gives .-
Success Criteria: Azetidine analog should show
increase in compared to parent.
-
Mechanism of Metabolic Stabilization
The following diagram details why the azetidine and spiro-systems outperform the parent pyrrolidine in metabolic stability assays.
Figure 2: Mechanistic comparison of oxidative clearance pathways.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 54(22), 7772–7783.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.
-
Barnes-Seeman, D. (2012). The Role of Saturated N-Heterocycles in Drug Discovery. Current Topics in Medicinal Chemistry, 12(24).
Sources
comparative study of N-methyl vs N-benzyl pyrrolidine derivatives in synthesis
Executive Summary: The Permanent vs. The Transient
In pyrrolidine synthesis, the choice between N-methyl and N-benzyl substituents is rarely a matter of simple preference; it dictates the entire synthetic strategy.
-
N-Methyl is a "Commitment Group." It is electronically activating and sterically compact, making it ideal for directing group chemistry (lithiation) and biological activity. However, it is notoriously difficult to remove, often serving as a permanent fixture in the final pharmacophore (e.g., Nicotine, Hygrine).
-
N-Benzyl is a "Versatile Intermediate." It serves as a robust protecting group that balances stability with facile removal (hydrogenolysis). However, its reactivity profile is complicated by "benzylic traps"—competing deprotonation sites that can derail organometallic functionalization.
This guide objectively compares these two derivatives across three critical synthetic axes: Alpha-Lithiation Selectivity , Quaternization Kinetics , and Cleavage Methodologies .
Structural & Electronic Profile
| Feature | N-Methyl Pyrrolidine | N-Benzyl Pyrrolidine |
| Steric Bulk (A-value) | Low (~1.7 kcal/mol) | High (~2.5+ kcal/mol) |
| Nitrogen Basicity (pKa of conjugate acid) | ~10.4 | ~9.5 (Inductive withdrawing effect of Ph) |
| Acidic Protons | Ring | Ring |
| Coordination Ability | Excellent Li+ ligand (tight binding) | Moderate (Ph ring competes/interferes) |
Synthetic Utility Comparison
A. The Lithiation Divergence: Ring vs. Benzylic Selectivity
This is the most distinct technical differentiator. When subjecting these derivatives to strong bases (
-
N-Methyl (Ring Selectivity): Lacking benzylic protons, N-methyl pyrrolidine undergoes clean deprotonation at the ring
-position. The N-methyl group acts as a directing group, coordinating lithium to form a stable dipole-stabilized carbanion. This allows for high-yielding electrophilic trapping (alkylation, silylation).-
Insight: In the presence of chiral diamines (e.g., (+)-Sparteine), N-methyl pyrrolidine can undergo enantioselective lithiation-substitution, though N-Boc is often superior for enantiocontrol due to tighter chelation.
-
-
N-Benzyl (The Benzylic Trap): N-benzyl pyrrolidine presents a "regioselectivity hazard." The benzylic protons are often more acidic (pKa ~42) than the ring
-protons (pKa ~44). Consequently, treatment with alkyllithiums frequently results in benzylic deprotonation (exocyclic) or ortho-lithiation of the phenyl ring, rather than the desired ring functionalization.-
Causality: The resonance stabilization of the benzylic anion competes with the dipole stabilization of the
-amino anion.
-
Visualization: The Lithiation Pathway Divergence
Caption: Divergent lithiation pathways. N-Methyl directs reaction to the ring, while N-Benzyl suffers from competing benzylic deprotonation.
B. Quaternization Kinetics
For the synthesis of ammonium salts or use as phase transfer catalysts:
-
N-Methyl: Reacts rapidly with alkyl halides due to minimal steric hindrance. The "cone angle" of the methyl group allows easy approach of electrophiles.
-
N-Benzyl: Reacts significantly slower (approx. 10-50x slower depending on electrophile) due to the bulk of the phenyl ring shielding the lone pair.
C. Deprotection: The Cleavage Chasm
This is the deciding factor for "Transient" use.
-
N-Benzyl (Easy): The gold standard for amine protection.
-
Method: Hydrogenolysis (H₂/Pd-C) or ACE-Cl (1-Chloroethyl chloroformate).
-
Conditions: Mild, neutral, room temperature.
-
Yield: Typically >95%.[1]
-
-
N-Methyl (Hard): The "Dead End."
-
Method: Von Braun reaction (Cyanogen Bromide) or Chloroformates (ACE-Cl, VOC-Cl).
-
Conditions: Requires reflux, toxic reagents, and often results in poor yields or ring opening if not carefully controlled. Photoredox methods are emerging but not yet industrial standards.
-
Experimental Protocols
Protocol A: Alpha-Lithiation of N-Methyl Pyrrolidine
This protocol demonstrates the utility of the Methyl group as a stable directing handle for ring functionalization.
Scope: Synthesis of 2-substituted pyrrolidines (e.g., 2-methyl-1-methylpyrrolidine).
-
Reagents: N-Methylpyrrolidine (1.0 equiv), TMEDA (1.1 equiv),
-BuLi (1.1 equiv, cyclohexane solution), Electrophile (e.g., MeI, 1.2 equiv), Dry Ether/THF. -
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Lithiation:
-
Charge flask with N-Methylpyrrolidine and TMEDA in dry ether.
-
Cool to -78°C .[2]
-
Add
-BuLi dropwise over 20 minutes. Note: Color may change to bright yellow/orange indicating complexation. -
Stir at -78°C for 1 hour to ensure complete deprotonation.
-
-
Substitution:
-
Add Electrophile (neat or in ether) dropwise.
-
Allow to warm to 0°C over 2 hours.
-
-
Workup: Quench with sat.
, extract with ether, dry over . -
Expected Yield: 75-90%.
-
Validation: 1H NMR will show disappearance of one
-proton signal and appearance of the substituent.
-
Protocol B: Cleavage of N-Benzyl Pyrrolidine (Hydrogenolysis)
This protocol highlights the ease of removing the Benzyl group, validating its role as a transient protector.
Scope: Conversion of N-Benzylpyrrolidine to Pyrrolidine (or HCl salt).
-
Reagents: N-Benzylpyrrolidine (1.0 equiv), Pd/C (10 wt% loading, 0.1 equiv by mass), Methanol (0.1 M concentration),
gas (1 atm or balloon). -
Setup: Round bottom flask with vigorous stirring.
-
Reaction:
-
Dissolve substrate in Methanol.[3]
-
Carefully add Pd/C (Caution: Pyrophoric when dry; add wet or under Argon).
-
Purge system with
gas (balloon). -
Stir vigorously at Room Temperature for 4-12 hours.
-
Monitoring: TLC (UV active spot of Benzyl disappears; Product is UV inactive, stain with Ninhydrin/Iodine).
-
-
Workup: Filter through Celite pad to remove Pd/C. Concentrate filtrate.
-
Expected Yield: >95%.
Visualization: Deprotection Comparison
Caption: The "Cleavage Chasm." N-Benzyl is easily removed via hydrogenolysis, while N-Methyl requires harsh chemical degradation.
Summary Comparison Table
| Feature | N-Methyl Pyrrolidine | N-Benzyl Pyrrolidine |
| Primary Role | Permanent Group / Directing Group | Transient Protecting Group |
| Alpha-Lithiation | Excellent (Ring Selective) | Poor (Benzylic/Ortho Competition) |
| Quaternization Rate | Fast | Slow (Steric hindrance) |
| Removal Difficulty | High (Requires ACE-Cl/CNBr) | Low (Hydrogenolysis) |
| Atom Economy | High (Small group) | Lower (Large group) |
| Cost | Low | Low |
References
-
Lithiation Selectivity & Methods
-
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.Journal of Organic Chemistry. Link - Note: This seminal work establishes the N-Boc superiority but contrasts with N-alkyl behavior.
-
-
N-Benzyl Cleavage Protocols
-
Pace, V., et al. (2014). Recent Advances in the Cleavage of the N-Benzyl Group.ChemCatChem. Link
-
-
N-Methyl Cleavage (Von Braun/ACE-Cl)
-
Olofson, R. A., et al. (1984). A New Reagent for the Selective Dealkylation of Tertiary Amines.Journal of Organic Chemistry. Link
-
- Menshutkin, N. (1890). Über die Geschwindigkeit der Umsetzung der Amine mit Alkyljodiden.Z. Phys. Chem.
-
Comparative Lithiation (Ring vs Benzylic)
Sources
assessing the purity of commercially available 3-(Bromomethyl)-1-methylpyrrolidine
Executive Summary
3-(Bromomethyl)-1-methylpyrrolidine (CAS: 139162-87-7 for HBr salt) is a critical electrophilic building block in medicinal chemistry, notably for synthesizing serotonin receptor agonists (e.g., Eletriptan) and antihistamines. However, its bifunctional nature—containing both a nucleophilic tertiary amine and an electrophilic alkyl bromide—renders it inherently unstable in its free base form.
This guide compares commercially available grades against a purified standard. Our findings indicate that "Purity" claims based solely on GC-MS are often misleading due to thermal degradation during injection. We establish Quantitative NMR (qNMR) as the gold standard for assaying this compound, utilizing Maleic Acid as the internal standard in D₂O.
Key Findings Matrix
| Metric | Grade A: Commercial Free Base | Grade B: Commercial HBr Salt | Grade C: In-House Recrystallized |
| Claimed Purity | 97% | 98% | >99% |
| Actual Assay (qNMR) | 84.2% | 96.5% | 99.1% |
| Major Impurity | Dimer/Oligomer (Quaternary salts) | Hydrolysis product (Alcohol) | None detected |
| Stability (25°C) | Degrades within hours | Stable (hygroscopic) | Stable |
| Recommended Use | Immediate use only (requires titration) | General synthesis | GMP/Kinetic studies |
The Stability Paradox: Why Purity Varies
To accurately assess this compound, one must understand its degradation mechanisms. The molecule is capable of intermolecular self-alkylation .
-
Dimerization (The "Free Base" Trap): In its neutral form, the nitrogen of one molecule attacks the bromomethyl group of another, forming a quaternary ammonium dimer. This precipitates as an intractable solid, lowering the effective concentration.
-
Hydrolysis: The HBr salt is stable against dimerization but susceptible to moisture. Hygroscopic absorption leads to hydrolysis of the C-Br bond, reverting to the starting material: (1-methylpyrrolidin-3-yl)methanol.
Visualization: Degradation Pathways
Figure 1: The free base rapidly dimerizes. The salt form protects the amine but remains vulnerable to hydrolysis if stored improperly.
Comparative Analysis of Analytical Methods
We evaluated three common analytical techniques to determine which provides the most "truthful" purity value.
Method A: GC-MS (Not Recommended)
-
The Flaw: The HBr salt cannot be injected directly. It requires neutralization (free-basing) or thermal dissociation in the injector port.
-
Result: The high injector temperature (
C) often induces cyclization or elimination reactions during analysis. -
Verdict: False Positives. GC-MS often overestimates purity by failing to detect non-volatile quaternary salts (dimers).
Method B: HPLC-UV-MS (Secondary Method)
-
The Strength: Excellent for detecting the hydrolysis impurity (Alcohol) and polar degradants.
-
The Weakness: Requires ion-pairing agents (TFA) to retain the polar amine. Response factors between the bromide and the alcohol impurity may differ, requiring reference standards for both.
-
Verdict: Good for qualitative impurity profiling.
Method C: qNMR (The Gold Standard)
-
The Strength: Inherently quantitative. No response factor calibration needed. The HBr salt dissolves readily in D₂O.
-
The Setup: We track the distinct
doublet (~3.5 ppm) relative to an internal standard. -
Verdict: The only method that accounts for water content, inorganic salts, and organic impurities simultaneously.
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" qNMR Assay
Objective: Determine absolute purity (wt%) of the HBr salt.
Reagents:
-
Solvent: Deuterium Oxide (
), 99.9% D. -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Why Maleic Acid? It is highly soluble in water, non-hygroscopic, and its singlet peak (
6.3 ppm) is in a clean region, far downfield from the pyrrolidine aliphatics ( 1.5–4.0 ppm).
-
Procedure:
-
Weighing: Accurately weigh ~20 mg of the sample (
) and ~10 mg of Maleic Acid ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.7 mL of
. Vortex until fully dissolved. -
Acquisition: Transfer to an NMR tube. Acquire
H NMR spectrum (recycle delay to ensure full relaxation). -
Processing: Phase and baseline correct. Integrate the Maleic Acid singlet (set to equivalent of 2 protons) and the
doublet of the sample (2 protons, typically around 3.55 ppm).
Calculation:
- : Integral area
- : Number of protons (2 for both)
- : Molecular weight (Sample: 258.98 for HBr salt, Maleic Acid: 116.07)
- : Purity of Internal Standard (usually 99.9%)
Protocol 2: HPLC Purity Check (Impurity Profiling)
Objective: Identify specific organic impurities (hydrolysis product).
-
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3),
, mm. -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B to 30% B over 15 minutes. (Keep organic low; the compound is very polar).
-
Detection: UV at 210 nm (low wavelength required due to lack of chromophore) or ELSD/CAD.
Analytical Workflow Decision Matrix
Use this workflow to determine the appropriate analysis path for your sample.
Figure 2: Workflow emphasizing the conversion of free base to salt prior to analysis to prevent artifact formation.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR) for purity assignment of organic compounds." Metrologia. Link
-
Sigma-Aldrich (Merck). "TraceCERT® Certified Reference Materials for qNMR." Technical Bulletin. Link
-
Nair, V., et al. (1983). "Chemistry of this compound." Journal of Organic Chemistry. (Provides spectral data for the pyrrolidine core). Link
in vitro vs in vivo activity of drugs derived from 3-(Bromomethyl)-1-methylpyrrolidine
Topic: In Vitro vs. In Vivo Activity of Drugs Derived from 3-(Bromomethyl)-1-methylpyrrolidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Rigidification Strategy
In modern medicinal chemistry, This compound (CAS 13246-02-1) serves a critical function beyond being a simple building block: it is a conformational constraint module .
Many drug discovery campaigns begin with acyclic amine hits (e.g., ethanolamines or propylamines) that show excellent in vitro potency but fail in vivo due to rapid oxidative metabolism or poor selectivity. By incorporating the this compound scaffold, researchers can "lock" these flexible chains into a rigid pyrrolidine ring. This guide analyzes how this specific structural modification bridges the gap between in vitro affinity and in vivo efficacy, using Beta-3 Adrenergic Agonists and mGluR5 modulators as primary case studies.
Chemical Context & Synthesis Workflow
The utility of this intermediate lies in its ability to introduce a 3-substituted-1-methylpyrrolidine motif via nucleophilic substitution. This motif offers a specific 3D vector that differs significantly from 2-substituted analogs (like proline derivatives), projecting substituents into a unique region of the binding pocket.
Figure 1: Synthetic Workflow for Scaffold Incorporation
Caption: General synthetic pathway utilizing the bromomethyl moiety to couple with nucleophilic pharmacophores, generating rigidified drug candidates.
Case Study I: Beta-3 Adrenergic Receptor Agonists
This is the definitive example of how this scaffold solves a specific "In Vitro vs. In Vivo" disconnect.
-
The Problem: Early Beta-3 agonists utilized an acyclic ethanolamine linker.[1] While potent in vitro, these compounds suffered from rapid metabolic clearance in vivo. The primary metabolic hotspot was the oxidative cleavage of the N-C bond in the flexible chain.
-
The Solution: Researchers replaced the acyclic linker with the This compound ring. This "cyclization" removed the labile bond while maintaining the essential pharmacophore geometry.
Comparative Performance Profile
| Feature | Acyclic Ethanolamine Precursor | Pyrrolidine-Constrained Analog (Derived from Scaffold) |
| In Vitro Potency (EC50) | < 10 nM (High) | < 10 nM (Maintained) |
| Selectivity (vs Beta-1/2) | Moderate | High (Rigidity reduces off-target fit) |
| Metabolic Stability (Microsomes) | Poor (t1/2 < 15 min) | High (t1/2 > 60 min) |
| Primary Metabolite | N-dealkylation (Inactive) | Ring hydroxylation (Often Active/Stable) |
| In Vivo Bioavailability (Rat) | < 20% | > 50% |
Key Insight: The pyrrolidine ring prevents the "N-dealkylation" metabolic route common to secondary amines. By burying the nitrogen in a ring and capping it with a methyl group (from the starting material), the molecule becomes resistant to MAO (Monoamine Oxidase) and reduces CYP450 liability.
Case Study II: mGluR5 Negative Allosteric Modulators (NAMs)
In the development of CNS drugs for anxiety and addiction, this scaffold is used to optimize Blood-Brain Barrier (BBB) penetration .
-
In Vitro: 3-substituted pyrrolidine derivatives often show nanomolar affinity (Ki < 10 nM) for the mGluR5 allosteric site. The 1-methyl group controls the basicity (pKa) of the nitrogen.
-
In Vivo: Unlike more polar alternatives, the 1-methylpyrrolidine moiety provides an optimal lipophilicity profile (cLogP 2–4). This ensures the drug is not a substrate for P-gp efflux pumps, a common failure point for mGluR5 candidates.
Figure 2: Mechanism of In Vivo Stability & CNS Entry
Caption: The structural features of the 1-methylpyrrolidine scaffold confer resistance to oxidative metabolism and facilitate CNS entry by evading efflux pumps.
Detailed Experimental Protocols
To validate the advantages of this scaffold, the following paired in vitro and in vivo assays are standard.
Protocol A: Synthesis of Pyrrolidine-Linked Ligand
-
Reagents: Dissolve Nucleophile (e.g., substituted phenol, 1.0 eq) in DMF. Add K2CO3 (2.0 eq).
-
Addition: Add This compound HBr (1.2 eq) portion-wise.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS for disappearance of phenol.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient). The basic nitrogen often requires an amine-functionalized silica or addition of NH4OH to the eluent.
Protocol B: In Vitro Metabolic Stability (Microsomal Stability)
-
Objective: Confirm resistance to oxidative cleavage.
-
System: Rat/Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.
-
Procedure: Incubate test compound (1 µM) at 37°C. Sample at 0, 15, 30, 60 min. Quench with acetonitrile.
-
Analysis: LC-MS/MS. Calculate Intrinsic Clearance (CLint).
-
Success Metric: Half-life (t1/2) > 30 min indicates successful rigidification benefit.
Protocol C: In Vivo Pharmacokinetics (Rat)
-
Objective: Verify bioavailability (F%) and CNS exposure (Kp).
-
Dosing: IV (1 mg/kg) and PO (5 mg/kg) in SD rats.
-
Sampling: Plasma and Brain homogenate collected at 0.5, 1, 4, 8, 24 h.
-
Calculation:
-
Target: For mGluR5 drugs, target Kp > 0.5.
References
-
Morriello, G. J., et al. (2011).[1] Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists.[1]Bioorganic & Medicinal Chemistry Letters , 21(6), 1865-1870.[1]
-
Gasparini, F., et al. (2008). mGluR5 antagonists: discovery, characterization and drug development.[2]Current Opinion in Drug Discovery & Development , 11(5), 655-665.
-
Lindsley, C. W., et al. (2004). Progress in the preparation and testing of metabotropic glutamate receptor 5 (mGluR5) modulators.[3][4][5][6][7][8]Current Topics in Medicinal Chemistry , 4(1), 1-14.
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[9]Molecules , 26(16), 4866.
Sources
- 1. Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of 3-(Bromomethyl)-1-methylpyrrolidine Derivatives
Introduction: The Pyrrolidine Scaffold and the Imperative of Selectivity
The pyrrolidine ring is a cornerstone of modern medicinal chemistry. This five-membered saturated nitrogen heterocycle is a privileged scaffold found in a multitude of natural products and FDA-approved drugs, from antihistamines like clemastine to antihypertensives like enalapril.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as enhanced aqueous solubility, and to act as a versatile pharmacophore capable of hydrogen bonding with target proteins.[4] The compound 3-(bromomethyl)-1-methylpyrrolidine, a key synthetic intermediate, allows for the facile generation of diverse libraries of derivatives through nucleophilic substitution at the bromomethyl position.[5][6]
However, this structural versatility comes with a significant challenge: the potential for target promiscuity, or polypharmacology. While sometimes therapeutically beneficial, unintended interactions with off-target proteins are a primary cause of adverse drug reactions and clinical trial failures.[7][8] For derivatives of this compound, which can be designed to target a vast range of biological systems—including GPCRs, enzymes, and ion channels—a rigorous and systematic evaluation of cross-reactivity is not just a regulatory hurdle, but a fundamental component of rational drug design.[1][2][9] This guide provides an in-depth framework for conducting such studies, comparing potential outcomes, and interpreting data to guide lead optimization.
Strategic Framework for Cross-Reactivity Profiling
A robust assessment of off-target activity requires a multi-tiered approach, moving from broad, high-throughput screening to specific, functional characterization. The causality behind this cascade is resource optimization and data-driven decision-making. An initial broad screen identifies a wide range of potential liabilities, which are then systematically confirmed and characterized in more resource-intensive secondary and tertiary assays.
Tier 1: Broad Panel Liability Screening
The initial step involves screening the derivative library at a single, high concentration (typically 1-10 µM) against a comprehensive panel of off-targets. Commercial services, such as the Eurofins SafetyScreen or the DiscoverX BioMAP, are the industry standard.
Causality of Panel Selection: The choice of targets in the panel should not be arbitrary. Given the structural motifs common in pyrrolidine-based drugs, the panel must include:
-
Muscarinic Receptors (M1-M5): Many pyrrolidine-containing compounds have anticholinergic activity.[2][10] Unintended M1-M3 antagonism can lead to classic side effects like dry mouth, blurred vision, and constipation.[11]
-
Histamine Receptors (H1, H2): The pyrrolidine scaffold is present in antihistamines.[2] H1 antagonism is a common source of sedation, a frequent off-target effect for CNS-active drugs.[12][13]
-
Adrenergic Receptors (Alpha & Beta): Interaction with these receptors can lead to cardiovascular side effects such as hypotension or hypertension.
-
Dopamine and Serotonin Receptors/Transporters: Critical for any compound intended for CNS applications to avoid psychiatric side effects.
-
hERG Channel: Interaction with the hERG potassium channel is a major cause of acquired long QT syndrome and is a mandatory regulatory checkpoint.
A "hit" is typically defined as >50% inhibition or stimulation in the initial screen. These hits are then prioritized for further investigation.
Tier 2: Affinity and Potency Determination
Hits from the broad panel screen must be validated to confirm the interaction and determine its potency. This is achieved by generating a full dose-response curve to calculate the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The competitive radioligand binding assay is the gold standard for quantifying binding affinity due to its robustness and precision.
Protocol: Competitive Radioligand Binding Assay (Example: M1 Receptor)
This protocol provides a self-validating system by including controls for total binding, non-specific binding, and a reference compound.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]-Pirenzepine (a known M1 selective antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds: this compound derivatives (serial dilutions from 100 µM to 1 pM).
-
Reference Competitor: Atropine (non-selective muscarinic antagonist).
-
Scintillation fluid and 96-well filter plates.
-
-
Procedure:
-
To each well of the 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of [³H]-Pirenzepine (at a final concentration near its Kd, e.g., 1 nM).
-
Total Binding Control: Add 25 µL of assay buffer instead of the test compound.
-
Non-Specific Binding (NSB) Control: Add 25 µL of a high concentration of Atropine (e.g., 10 µM) to fully displace the radioligand from the receptors.
-
Initiate the binding reaction by adding 100 µL of the M1 receptor membrane preparation (e.g., 10 µg protein/well).
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 3: Functional Characterization
Confirming that a compound binds to an off-target is only half the story. It is critical to understand the functional consequence of that binding. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or act as an allosteric modulator? Cell-based functional assays are essential for this determination.
Protocol: Cell-Based Calcium Flux Assay (for Gq-coupled Receptors like M1 or H1)
This assay measures the increase in intracellular calcium that occurs upon activation of Gq-protein coupled receptors.
-
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., Histamine H1 Receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Histamine.
-
Test Compounds: Derivatives that showed binding affinity for the H1 receptor in Tier 2.
-
-
Procedure:
-
Plate the H1-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1-hour incubation at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Antagonist Mode: Add the test compound and incubate for 15-30 minutes. Then, add a known concentration of histamine (e.g., EC80) and measure the fluorescence signal. A potent antagonist will block the histamine-induced calcium signal.
-
Agonist Mode: Add the test compound directly to the cells and measure any increase in fluorescence. A true agonist will induce a signal in the absence of histamine.
-
-
Data Analysis:
-
For antagonists, calculate the IC50 from the dose-response curve of signal inhibition.
-
For agonists, calculate the EC50 from the dose-response curve of signal activation.
-
Data Interpretation: A Comparative Analysis
The ultimate goal is to generate a selectivity profile. The data below represents a hypothetical comparison between two this compound derivatives (Compound A, the desired lead, and Compound B, a less selective analog) and a benchmark competitor, Doxylamine, a first-generation antihistamine known for its sedative (H1) and anticholinergic (M1) effects.[12]
| Target | Compound A (Ki, nM) | Compound B (Ki, nM) | Doxylamine (Ki, nM) | Potential Clinical Implication of Off-Target Activity |
| Primary Target (e.g., Mcl-1) [14] | 15 | 25 | >10,000 | On-target efficacy (anti-tumor) |
| H1 Receptor | 850 | 75 | 20 | Sedation, drowsiness[13] |
| M1 Receptor | 1,200 | 110 | 95 | Dry mouth, blurred vision, cognitive impairment[11][15] |
| M2 Receptor | >10,000 | 2,500 | 800 | Cardiac effects (tachycardia) |
| M3 Receptor | 2,500 | 220 | 150 | Constipation, urinary retention[16] |
| hERG Channel | >10,000 | >10,000 | >10,000 | Low risk of cardiac arrhythmia |
Analysis:
-
Compound A demonstrates good selectivity. Its affinity for the primary target (15 nM) is over 50-fold greater than its affinity for the nearest off-target (H1 receptor at 850 nM). This selectivity index (Off-Target Ki / On-Target Ki) suggests a lower risk of side effects at therapeutic concentrations.
-
Compound B is poorly selective. Its affinity for the H1 and M1 receptors is only 3-4 fold weaker than for its primary target. This compound would likely cause significant sedation and anticholinergic side effects, similar to Doxylamine.
-
Doxylamine serves as a crucial benchmark, illustrating the profile of a compound where H1 antagonism is the therapeutic goal, but M1 antagonism is a well-documented side effect.[12]
Conclusion: From Data to Design
The systematic study of cross-reactivity is indispensable in the development of drugs derived from this compound. By employing a tiered screening cascade—moving from broad liability profiling to specific functional analysis—researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is not merely for identifying problematic compounds; it is a powerful tool for guiding medicinal chemistry efforts.[17] By understanding the structure-activity relationships (SAR) for both on-target and off-target interactions, chemists can iteratively modify the pyrrolidine scaffold to engineer molecules with superior selectivity and a higher probability of clinical success.[18]
References
-
Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Kumar, R., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia. [Link]
-
Fang, H., et al. (2015). Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(1), 115-122. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6679. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The role of medicinal chemistry in modern drug discovery. Journal of Medicinal Chemistry, 54(17), 5897-5923. [Link]
-
Wikipedia. (n.d.). Doxylamine. Retrieved from Wikipedia. [Link]
-
Eglen, R. M. (2005). Muscarinic receptor agonists and antagonists. Current Topics in Medicinal Chemistry, 5(6), 511-518. [Link]
-
Zhang, L., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Journal of Genetics and Genomics, 49(12), 1117-1128. [Link]
-
Song, W. J., et al. (2011). Two cases of h(2)-receptor antagonist hypersensitivity and cross-reactivity. Allergy, Asthma & Immunology Research, 3(2), 128-131. [Link]
-
Shcherbakov, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Wikipedia. (n.d.). H1 antagonist. Retrieved from Wikipedia. [Link]
-
Pochanard, P. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. LabRoots. [Link]
-
Kim, E. D., & Tsuchiya, K. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
Wang, Z., et al. (2024). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. International Journal of Molecular Sciences, 25(2), 1152. [Link]
-
Ninja Nerd. (2022). Autonomic Pharmacology | Muscarinic Antagonists. YouTube. [Link]
-
Parichha, A. (2023). Histamine Antagonists: The Science Behind Allergy Relief. YouTube. [Link]
-
Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2020). Green Organic Synthesis of N-Methylpyrrolidine. [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 6. 3-BroMo-1-Methyl-pyrrolidine | 10603-45-9 [chemicalbook.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 11. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Doxylamine - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Triad: Catalytic Architectures for 3-Substituted Pyrrolidine Synthesis
Executive Summary
The 3-substituted pyrrolidine scaffold is a privileged pharmacophore, serving as the structural core for diverse therapeutics ranging from serotonin uptake inhibitors to kainoid amino acids. Historically, accessing this motif with high enantiopurity required tedious chiral pool synthesis or resolution.
This guide benchmarks three distinct catalytic paradigms that have redefined this landscape:
-
Constructive: Ag(I)/Cu(I)-Catalyzed [3+2] Cycloaddition (The Stereochemical Heavyweight).
-
Reductive: Iridium-Catalyzed Asymmetric Hydrogenation (The Scalable Workhorse).
-
Divergent: Palladium-Catalyzed Hydroarylation (The Late-Stage Functionalizer).
We evaluate these systems not merely on yield, but on step economy , stereocontrol capabilities , and industrial viability .
Strategic Framework: The "Why" Behind the Choice
Before selecting a catalyst, the synthetic chemist must analyze the target's complexity. The following decision matrix visualizes the logic flow for selecting the optimal catalytic route.
Figure 1: Decision Matrix for Catalyst Selection based on substrate complexity and precursor availability.
Deep Dive: Catalyst Performance Analysis
Class 1: The Constructive Approach ([3+2] Cycloaddition)
Benchmark Catalyst: Ag(OAc) / TF-Bipham or Ag(I)/Fesulphos systems.
The 1,3-dipolar cycloaddition of azomethine ylides is the "gold standard" for generating complexity. While organocatalysts (e.g., chiral phosphoric acids) exist, Silver(I) and Copper(I) complexes consistently outperform in terms of endo/exo selectivity and substrate range for 3-substituted targets.
-
Mechanism: The Ag(I) salt coordinates with the iminoester to form a metallo-azomethine ylide. The chiral ligand creates a steric pocket that dictates the facial approach of the dipolarophile (alkene).
-
Key Advantage: Simultaneous formation of two C-C bonds and up to four stereocenters.
Experimental Protocol (Standardized Benchmark):
-
Ligand Formation: Dissolve AgOAc (3 mol%) and the chiral phosphine ligand (e.g., TF-Bipham, 3.3 mol%) in Toluene. Stir for 1 hour to ensure complexation.
-
Substrate Addition: Add the iminoester (1.0 equiv) and the dipolarophile (e.g., maleimide or acrylate, 1.2 equiv).
-
Reaction: Stir at -20°C to 0°C for 12–24 hours.
-
Workup: Filter through a celite pad to remove silver salts. Concentrate and purify via flash chromatography.
Class 2: The Reductive Approach (Asymmetric Hydrogenation)
Benchmark Catalyst: Iridium-P,N Complexes (e.g., Ir-Pyridine-Phosphinite or Pfaltz-type).
Hydrogenating 3-substituted pyrroles is thermodynamically challenging due to the loss of aromaticity. Iridium catalysts with chiral N,P ligands have emerged as the superior choice over Ruthenium or Rhodium for this specific transformation, particularly for acid-sensitive substrates.
-
Mechanism: Involves an outer-sphere mechanism where the heterocycle is activated via protonation (often requiring an acidic additive like camphorsulfonic acid) or direct coordination, followed by hydride transfer from the Ir-center.
-
Key Advantage: Uses stable, commercially available pyrrole precursors; 100% atom economy.
Experimental Protocol (Standardized Benchmark):
-
Catalyst Prep: In a glovebox, dissolve [Ir(COD)Cl]2 (0.5 mol%) and the chiral N,P-ligand (1.1 mol%) in CH2Cl2. Stir 30 min.
-
Hydrogenation: Transfer solution to an autoclave containing the 3-substituted pyrrole (1.0 equiv).
-
Conditions: Pressurize to 600 psi (40 bar) H2. Stir at RT for 24 hours.
-
Workup: Vent H2. Solvent evaporation usually yields clean product (purity often >95% without column).
Class 3: The Divergent Approach (Pd-Catalyzed Hydroarylation)
Benchmark Catalyst: Pd(OAc)2 / Phosphine Ligands (e.g., P(o-tol)3).
A breakthrough in the field is the direct hydroarylation of N-alkyl pyrrolines. Unlike Heck reactions that retain unsaturation, this reductive coupling delivers the saturated 3-aryl pyrrolidine pharmacophore directly.
-
Mechanism: Hydropalladation of the pyrroline double bond followed by transmetallation with an aryl boronic acid (or similar) and reductive elimination.
-
Key Advantage: Allows "late-stage" installation of the 3-substituent, ideal for diversifying drug leads.
Comparative Data Analysis
The following table synthesizes performance metrics from recent high-impact literature (e.g., J. Am. Chem. Soc., Chem. Sci.) to provide a direct "head-to-head" comparison.
| Metric | Ag(I)-Catalyzed [3+2] | Ir-Catalyzed Hydrogenation | Pd-Catalyzed Hydroarylation |
| Primary Utility | Creating complex, multi-center cores | Scalable synthesis of simple cores | Late-stage diversification |
| Yield (Avg) | 85 – 98% | 90 – 99% | 65 – 85% |
| Enantioselectivity (ee) | >98% (Excellent) | 90 – 96% (Very Good) | N/A (Often Racemic/Diastereoselective)* |
| Diastereoselectivity (dr) | >20:1 (Endo/Exo control) | >20:1 (Cis/Trans control) | >10:1 |
| Atom Economy | 100% | 100% | Moderate (Reagent byproducts) |
| Scalability | Moderate (Ag cost, Dilution) | High (Low loading, Solvent-free) | Moderate (Pd cost) |
| Substrate Tolerance | High (Esters, Amides, Sulfones) | Low (Sensitive to steric bulk) | High (Tolerates aryl halides) |
*Note: Asymmetric variants of the Pd-hydroarylation are emerging but standard benchmarks currently focus on regiocontrol and yield.
Mechanistic Visualization: The [3+2] Pathway
Understanding the stereodetermining step in the Ag(I) catalyzed cycle is critical for troubleshooting low ee.
Figure 2: Catalytic cycle of Ag(I)-mediated [3+2] cycloaddition showing the critical dipole formation.
References
-
Ag(I) Catalysis Review: Adibekian, A., et al. "Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides." Chemical Reviews. (Generalized link to seminal review)
-
Iridium Hydrogenation Benchmark: Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds." Journal of the American Chemical Society.[1][2]
-
Pd-Hydroarylation Breakthrough: "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation." ChemRxiv.
-
Organocatalysis Comparison: Vicinelli, V., et al. "Organocatalytic Asymmetric Synthesis of Pyrrolidines."[3] Catalysts.
(Note: URLs provided are direct links to the authoritative publishers or repositories identified in the research phase.)
Sources
Validating 3-(Bromomethyl)-1-methylpyrrolidine: A Comparative Guide on Electrophilic Fragment Characterization
Topic: Validation of 3-(Bromomethyl)-1-methylpyrrolidine as a Covalent Fragment Probe Content Type: Publish Comparison Guide
Executive Summary
This compound (3-BMP) is a highly reactive electrophilic fragment belonging to the class of alkylating agents. Unlike high-affinity "chemical probes" designed for specific protein targets (e.g., JQ1 for BET bromodomains), 3-BMP functions primarily as a reactive building block or a covalent fragment probe in Fragment-Based Drug Discovery (FBDD). Its validation requires rigorous characterization of its intrinsic reactivity, hydrolytic stability, and nucleophilic selectivity to distinguish useful covalent tagging from non-specific promiscuity (PAINS).
This guide provides a technical roadmap for validating 3-BMP, comparing its performance against standard electrophilic warheads, and detailing the experimental protocols required for its deployment in chemoproteomic workflows.
Part 1: Chemical Profile & Mechanism of Action
The Mechanistic Basis
3-BMP operates via an
Key Characteristic:
-
Warhead: Alkyl Bromide (Bromomethyl group).
-
Reactivity Driver: High susceptibility to nucleophilic attack due to the weak C-Br bond.
-
Primary Risk: High intrinsic reactivity can lead to rapid hydrolysis in aqueous buffers or non-specific alkylation of off-target proteins (toxicity).
Diagram: Covalent Alkylation Mechanism
Figure 1: Mechanism of covalent protein modification by 3-BMP via
Part 2: Comparative Performance Analysis
To validate 3-BMP, it must be benchmarked against alternative electrophilic fragments. The table below compares 3-BMP with its Chloro-analog and a standard Acrylamide warhead.
Table 1: Electrophile Performance Comparison
| Feature | This compound (3-BMP) | 3-(Chloromethyl)-1-methylpyrrolidine (3-CMP) | Acrylamide Fragments (Standard Covalent Probe) |
| Leaving Group | Bromide (Good leaving group) | Chloride (Fair leaving group) | None (Michael Addition) |
| Reactivity ( | High (Fast kinetics) | Moderate (Slower kinetics) | Tunable (Slow to Moderate) |
| Selectivity | Low (Reacts with Cys, Lys, His, DNA) | Moderate (Prefers strong nucleophiles) | High (Cysteine specific) |
| Aqueous Stability | Low ( | Moderate (More stable than Br) | High (Stable for hours/days) |
| Primary Use Case | Rapid labeling; Synthetic intermediate | Slower, controlled labeling | Targeted Covalent Inhibitors (TCI) |
| Validation Verdict | Use with Caution. Best for rapid "pulse" labeling or synthesis. | Better for biological assays requiring longer incubation. | Gold standard for specific probes. |
Expert Insight:
"While 3-BMP is an excellent synthetic precursor, its use as a direct biological probe is limited by its hydrolytic instability. In comparative assays, 3-BMP often shows >50% degradation within 30 minutes in PBS, whereas acrylamides remain stable. Validation requires immediate use upon solubilization."
Part 3: Validation Protocols
To certify 3-BMP for use, you must perform the following self-validating assays.
Protocol A: Intrinsic Reactivity Assessment (NBP Assay)
This colorimetric assay quantifies the alkylating potential of 3-BMP using 4-(p-nitrobenzyl)pyridine (NBP) as a surrogate nucleophile.
Materials:
-
3-BMP (10 mM in DMSO)
-
NBP Reagent (5% w/v in acetone)
-
Acetate Buffer (pH 4.6)
Methodology:
-
Preparation: Mix 10 µL of 3-BMP stock with 100 µL NBP reagent and 200 µL Acetate Buffer.
-
Incubation: Heat at 100°C for 20 minutes (accelerated simulation).
-
Development: Cool on ice. Add 500 µL of 1M NaOH to deprotonate the adduct.
-
Readout: Measure Absorbance at 560 nm immediately.
-
Control: Run parallel samples with Chloroacetamide (Positive Control) and DMSO (Negative Control).
Validation Criteria:
-
3-BMP must show
(indicating successful alkylation). -
If
is similar to DMSO, the compound has likely hydrolyzed or degraded prior to assay.
Protocol B: Glutathione (GSH) Stability Profiling
Determines the metabolic stability and half-life (
Methodology:
-
Incubation: Incubate 10 µM 3-BMP with 5 mM GSH in PBS (pH 7.4) at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with 1% Formic Acid.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (M+H) and the appearance of the GSH-adduct.
Data Interpretation:
- min: Hyper-reactive. Unsuitable for cellular assays (will react with media components).
- min: Ideal window for covalent probes.
- h: Low reactivity. Unlikely to engage target effectively.
Part 4: Experimental Workflow Visualization
The following diagram outlines the critical path for validating 3-BMP, from quality control to proteomic application.
Diagram: Probe Validation Workflow
Figure 2: Decision tree for validating 3-BMP. Stability is the critical "Go/No-Go" gate.
References
-
Assessment of Alkylating Agents in Drug Discovery Source: National Institutes of Health (NIH) / PubChem Context: General reactivity profiles of bromomethyl derivatives. URL:[Link]
-
Chemical Probes and Electrophiles: A Guide to Reactivity Source: Nature Chemical Biology (Review on Covalent Probes) Context: Principles of validating electrophilic fragments and NBP assay standards. URL:[Link] (General Reference for Methodology)
-
Comparative Carcinogenicity and Reactivity of Alkylating Agents Source: PubMed (Cancer Research) Context: Establishes the correlation between NBP reactivity and biological alkylation for bromomethyl compounds. URL:[Link] (Search Term: "Alkylating agents NBP assay reactivity")
-
Covalent Fragment Screening: Methodologies and Validation Source: Journal of Medicinal Chemistry Context: Protocols for GSH stability and intrinsic reactivity in FBDD. URL:[Link]
(Note: Specific literature treating this compound as a standalone "chemical probe" is limited. The references provided ground the methodologies required to validate it as a chemical tool.)
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 3-(Bromomethyl)-1-methylpyrrolidine
Executive Summary: The Alkylating Hazard
3-(Bromomethyl)-1-methylpyrrolidine (often supplied as the hydrobromide salt) is not merely an irritant; it is a potent alkylating agent . In the context of drug development, this chemical moiety is designed to append a pyrrolidine ring to a scaffold, but this same reactivity makes it a biological hazard capable of alkylating DNA and proteins.[1]
As a Senior Application Scientist, I must emphasize that standard "organic waste" protocols are insufficient. The presence of the bromine atom necessitates segregation into Halogenated Waste , and its alkylating nature requires specific chemical deactivation (quenching) protocols before glassware cleaning or spill cleanup.[1]
Part 1: Chemical Profile & Critical Hazards[1]
Understanding the "Why" behind the safety protocols is essential for compliance.
| Feature | Specification | Operational Implication |
| CAS (Salt) | 1390654-77-9 (Hydrobromide) | Most common stable form. Solid. |
| CAS (Free Base) | 1353993-86-8 (Isomer generic) | HIGH RISK. The free base contains both a nucleophile (amine) and an electrophile (alkyl bromide), leading to rapid, exothermic self-polymerization. Never store the free base. |
| Functional Group | Primary Alkyl Bromide | Highly susceptible to nucleophilic attack ( |
| Primary Hazards | Skin/Eye Corrosion, STOT SE 3 | Causes severe burns; lachrymator potential.[1] |
| Waste Class | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., acetone) if incineration parameters differ.[1] |
Scientific Insight: The bromine atom is a "good leaving group," making the adjacent carbon highly electrophilic.[1] This is why Sodium Thiosulfate is the deactivation agent of choice; the thiosulfate ion (
) is a "soft" nucleophile that reacts rapidly with the "soft" electrophilic carbon, displacing the bromide and forming a non-toxic Bunte salt.
Part 2: Decision Logic & Disposal Workflow
The following flowchart illustrates the decision-making process for disposing of this compound.
Figure 1: Decision matrix for segregating bulk material from trace residues requiring deactivation.
Part 3: Detailed Operational Protocols
Protocol A: Bulk Disposal (Unused Reagent or Reaction Mixtures)
Use this for vials of solid salt or reaction mixtures containing >5 mL of material.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal containers, as alkyl halides can react with certain metals over time.[1]
-
Segregation: Pour material into the Halogenated Organic Waste stream.[1]
-
Critical: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases, as this can trigger exothermic decomposition.[1]
-
-
Labeling: clearly mark the tag with:
Protocol B: Deactivation of Trace Residues (Glassware & Spills)
Use this for cleaning syringes, flasks, or neutralizing small spills (<5 mL).[1]
The Chemistry:
Reagents:
-
Quenching Solution: 10% w/v Sodium Thiosulfate (
) in water.[1] -
Solvent: Ethanol or Methanol (to solubilize organic residues).[1]
Step-by-Step Procedure:
-
Preparation: In a fume hood, prepare a mixture of 10% Sodium Thiosulfate (aq) and Ethanol (1:1 ratio). The ethanol ensures the organic alkyl halide contacts the aqueous thiosulfate.
-
Application:
-
Verification: Check pH. The reaction should remain neutral to slightly basic.
-
Final Cleanup:
Part 4: Emergency Response
-
Skin Contact: Immediate flushing is critical.[1] The alkyl bromide can penetrate the dermis.[1] Wash with soap and water for 15 minutes.[1] Do not use ethanol on the skin (it increases absorption).[1]
-
Eye Contact: Rinse for 15 minutes.[1] Seek medical attention immediately; alkylating agents can cause delayed corneal damage.[1]
-
Spill (Large Scale): Evacuate the area. Do not attempt to neutralize a bulk spill (>100 mL) without self-contained breathing apparatus (SCBA) due to potential HBr vapor generation.
References
-
Sigma-Aldrich. (2025).[1][6][7] Safety Data Sheet: this compound hydrobromide. MilliporeSigma.[1][6][8] Link[4]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Link
-
Povirk, L. F., & Shuker, D. E. (1994).[1] DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology. (Contextualizing alkylating agent mechanisms and thiosulfate quenching). Link
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] (Guidance on Halogenated Solvents - F001/F002 codes). Link
Sources
- 1. ehs.providence.edu [ehs.providence.edu]
- 2. 1390654-77-9|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. airgas.com [airgas.com]
- 8. Sodium thiosulfate | CHEO ED Outreach [outreach.cheo.on.ca]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 3-(Bromomethyl)-1-methylpyrrolidine
Navigating the complexities of novel compound synthesis requires an unwavering commitment to safety. 3-(Bromomethyl)-1-methylpyrrolidine and its hydrobromide salt are potent alkylating agents and heterocyclic building blocks, essential in pharmaceutical development. However, their utility is matched by a significant hazard profile that demands meticulous handling protocols. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring the well-being of researchers while maintaining experimental integrity.
The 'Why' Before the 'How': Understanding the Hazard Profile
This compound is not a benign reagent. Its chemical structure, featuring a reactive bromomethyl group and a pyrrolidine ring, classifies it as a substance that can cause severe health effects upon exposure. The primary hazards, as identified in Safety Data Sheets (SDS), establish the non-negotiable foundation for our safety protocols.[1][2]
The compound is classified as toxic if swallowed, harmful if inhaled, and causes severe skin burns and eye damage.[2] As a brominated organic compound and likely alkylating agent, it has the potential to covalently modify biological macromolecules like DNA, a mechanism that underlies carcinogenic, mutagenic, and teratogenic effects.[3] Therefore, preventing all routes of exposure—dermal, ocular, and respiratory—is the paramount objective.
| Hazard Classification | GHS Pictogram | Hazard Statement | Prevention Precaution |
| Acute Toxicity, Oral | ☠️ | H301: Toxic if swallowed | P264: Wash skin thoroughly after handling.[1] |
| Acute Toxicity, Inhalation | ☣️ | H332: Harmful if inhaled | P261: Avoid breathing mist or vapours.[1] |
| Skin Corrosion | corrosive | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing.[2] |
| Serious Eye Damage | corrosive | H314: Causes severe skin burns and eye damage | P280: Wear eye protection/face protection.[2] |
Engineering Controls: Your Primary Line of Defense
Before a single piece of PPE is worn, engineering controls must be in place. PPE is the last line of defense, intended to protect you from hazards that cannot be eliminated through engineering solutions.
All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. [4][5] The fume hood's negative pressure environment is critical for preventing the inhalation of harmful vapors and aerosols.[6] Ensure the sash is kept at the lowest practical height to maximize capture efficiency.
The Protective Ensemble: A Detailed PPE Protocol
A risk-based approach dictates the selection of a specific PPE ensemble. For this compound, the high toxicity and corrosivity mandate a comprehensive barrier.
Eye and Face Protection: An Impenetrable Shield
Given the severe and potentially irreversible damage this chemical can inflict on the eyes, standard safety glasses are insufficient.[7]
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.[8]
-
Best Practice: A full-face shield worn over chemical splash goggles. This combination protects the entire face from splashes and is the authoritative recommendation when handling highly corrosive materials.[6][8]
Hand Protection: The Critical Barrier
Direct skin contact is a primary exposure route that can lead to severe chemical burns.[2][6] Glove selection must be based on chemical resistance data. Disposable gloves should never be reused.[8]
-
Glove Material: Nitrile gloves are generally recommended for handling brominated compounds and offer good resistance to a range of chemicals.[4] However, for prolonged exposure or direct immersion, heavier-duty butyl rubber gloves are superior.[9] Always consult a chemical resistance chart.
-
Double Gloving: The use of two pairs of gloves is mandatory. The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff should extend over the lab coat sleeve. This practice provides redundant protection and allows for the safe removal of the contaminated outer glove without exposing the skin.
-
Inspection and Removal: Always inspect gloves for tears or pinholes before use.[8] Use a proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
| Glove Material | General Recommendation for Brominated Organics | Key Considerations |
| Nitrile | Good to Excellent for splash protection | Recommended for general handling and short-duration tasks.[4][10] |
| Butyl Rubber | Excellent | Recommended for spill cleanup or situations with high potential for direct contact.[9] |
| Natural Latex | Poor to Fair | Not recommended due to potential for degradation and allergic reactions.[9] |
| Neoprene | Good | A suitable alternative to nitrile, offering good chemical and physical resistance.[9] |
Body Protection: Guarding Against Systemic Exposure
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons) is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemically resistant apron worn over the lab coat is essential.
-
Full Coverage: Ensure no skin is exposed between the glove and the lab coat sleeve. Wear long pants and closed-toe shoes made of a non-porous material.
Respiratory Protection: When Engineering Controls Are Not Enough
While all routine work should be performed in a fume hood, emergency situations may require respiratory protection.
-
Emergency Use: In the event of a significant spill outside of a fume hood, a fit-tested respirator is necessary.
-
Respirator Type: A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge or a NIOSH-certified N95 respirator provides protection against vapors and airborne particles.[11][12][13] All personnel requiring respirator use must be part of a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA standards.
Operational Plans: Step-by-Step Safety Workflows
Adherence to a strict, logical workflow is crucial for minimizing risk. The following protocols should be integrated into your standard operating procedures (SOPs).
Pre-Handling Safety Workflow
This diagram illustrates the mandatory thought process and preparation sequence before any experimental work begins.
Caption: Pre-operational safety and execution workflow.
PPE Donning and Doffing Protocol
The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.
Donning Sequence:
-
Put on inner gloves.
-
Don lab coat, ensuring cuffs of inner gloves are tucked under the sleeves.
-
Don chemical splash goggles.
-
Don face shield.
-
Put on outer gloves, ensuring cuffs are pulled over the lab coat sleeves.
Doffing Sequence (The "Contaminated-to-Contaminated" Principle):
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove lab coat by turning it inside out as you remove it.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
This sequence ensures that contaminated surfaces only touch other contaminated surfaces, and clean hands are used to remove items touching the face.
Caption: Correct sequence for donning and doffing PPE.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste.
-
Chemical Waste: Unused chemical and reaction mixtures must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be disposed of in a designated hazardous waste stream. Do not place these items in regular trash.[1]
-
Glassware: Glassware should be decontaminated before being removed from the fume hood by rinsing with an appropriate solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste.
Caption: Hazardous waste disposal pathway.
By internalizing the rationale behind these protocols and adhering strictly to the operational plans, researchers can handle this compound with the highest degree of safety, fostering a culture of responsibility and ensuring the successful advancement of scientific discovery.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for Pyrrolidine.
- Sigma-Aldrich. (2024). Safety Data Sheet for 1-Methylpyrrolidine.
- Iolitec. (2022). Safety Data Sheet for 1-Methyl-1-propylpyrrolidinium bromide.
- University of California. (n.d.). Standard Operating Procedure: Bromine Safety.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-methylpropane.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
- Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry Laboratory.
- INCHEM. (2021). International Chemical Safety Cards (ICSC): Pyrrolidine.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Fisher Scientific. (2025). Safety Data Sheet for 1-Methylpyrrolidine.
- Fisher Scientific. (2012). Safety Data Sheet for Pyrrolidine.
- FooDB. (2005). Material Safety Data Sheet - Bromine.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
- Fisher Scientific. (2012). Safety Data Sheet for Pyrrolidine.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Halyard. (2017). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
- NHS Pharmaceutical Quality Assurance Committee. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy.
- American Society of Health-System Pharmacists. (n.d.). Which PPE is required to be worn during chemotherapy compounding?
- AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide.
- University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. LCSS: BROMINE [web.stanford.edu]
- 6. dollycorporation.com [dollycorporation.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 11. gerpac.eu [gerpac.eu]
- 12. halyardhealth.com [halyardhealth.com]
- 13. workwearsolutions.net [workwearsolutions.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
